Product packaging for 2-Phenylbenzimidazole(Cat. No.:CAS No. 34535-90-5)

2-Phenylbenzimidazole

Cat. No.: B7731511
CAS No.: 34535-90-5
M. Wt: 194.23 g/mol
InChI Key: DWYHDSLIWMUSOO-UHFFFAOYSA-N
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Description

2-Phenylbenzimidazole is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B7731511 2-Phenylbenzimidazole CAS No. 34535-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-benzimidazole
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InChI

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DWYHDSLIWMUSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5052460
Record name 2-Phenylbenzimidazole
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Molecular Weight

194.23 g/mol
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Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085426
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

716-79-0, 97542-80-8
Record name 2-Phenylbenzimidazole
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Record name 2-Phenylbenzimidazole
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Record name 1H-Benzimidazole, phenyl-
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Record name 2-Phenylbenzimidazole
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Record name 1H-Benzimidazole, 2-phenyl-
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Record name 2-PHENYLBENZIMIDAZOLE
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Foundational & Exploratory

2-Phenylbenzimidazole fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Properties of 2-Phenylbenzimidazole (B57529)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-PBIM) is a heterocyclic aromatic organic compound with a molecular formula of C₁₃H₁₀N₂.[1][2] It consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, with a phenyl group attached at the 2-position of the imidazole moiety. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] Benzimidazole (B57391) derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The significance of this compound, in particular, lies in its role as a key intermediate and a pharmacophore in the development of new therapeutic agents, as well as its applications in materials science.[6][7] Its excellent thermal stability and UV-absorbing properties have also led to its use in sunscreens and high-performance polymers.[6] This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[1][2]
Molar Mass 194.23 g/mol [1][2]
Appearance White to beige-grey crystalline powder/chunks[1][8]
Melting Point 293-296 °C[1][8][9]
Boiling Point ~320.68 - 422 °C (estimate)[1][9][10]
Density ~1.1579 g/cm³ (estimate)[1][9]
Water Solubility Slightly soluble / Insoluble[1][8][10][11]
Solubility Slightly soluble in DMSO and Methanol; Soluble in Alcohol[1][9][11]
pKa 5.23 (at 25 °C)[9]
LogP (Partition Coefficient) 2.86[10]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound. Key data from various spectroscopic techniques are presented below.

TechniqueKey Data PointsSource
¹H NMR Spectra available in DMSO-d₆.[12][13]
δ 12.82 (bs, 1H), 8.07 (d, J = 7.6 Hz, 2H), 7.63–7.52 (m, 2H), 7.36 (d, J = 8.4 Hz, 2H), 7.19 (s, 2H), 2.38 (s, 3H) (for a tolyl derivative, indicating typical aromatic region signals).[12]
¹³C NMR δ 151.1, 130.1, 129.7, 128.9, 126.4, 122.0, 118.8, 111.3 (in DMSO-d₆).[12]
IR (KBr) Bands at 3068 cm⁻¹ (C-H stretching), 1623 cm⁻¹ (C=N stretching).[5][14]
Mass Spectrometry (MS) Molecular Ion (M+H)⁺: m/z 195.09.[2][12]
UV-Vis Absorption spectra are pH-dependent.[15]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation reaction between an o-phenylenediamine (B120857) and either benzoic acid or benzaldehyde (B42025).

General Synthesis Routes
  • From o-phenylenediamine and Benzoic Acid: This method typically involves heating the reactants in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and dehydrating agent.[7]

  • From o-phenylenediamine and Benzaldehyde: This route involves the condensation of the diamine with an aldehyde, followed by an oxidation step to form the aromatic imidazole ring.[4] Oxidizing agents like sodium bisulfite or sodium metabisulfite (B1197395) are often used, and the reaction can be carried out in greener solvents like water or ethanol-water mixtures.[4][16][17]

Synthesis Workflow Diagram

G Reactants Reactants: o-Phenylenediamine Benzaldehyde Reaction Reaction Conditions: Heat (80-90 °C) Stirring Reactants->Reaction Solvent Solvent System: Water or Ethanol (B145695)/Water Solvent->Reaction Reagent Oxidizing Reagent: Sodium Bisulfite Reagent->Reaction Workup Workup: Cooling Centrifugation Washing Reaction->Workup Reaction completion Product Final Product: This compound Workup->Product Isolation & Drying

Caption: General workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound and its derivatives are of significant interest in drug development due to their broad spectrum of biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated potent anticancer properties through various mechanisms.

  • VEGFR-2 Inhibition: Certain substituted 2-phenylbenzimidazoles act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[18] By blocking this key receptor in the angiogenesis pathway, these compounds can inhibit the formation of new blood vessels that tumors require for growth and metastasis. Several derivatives have shown outstanding potency with IC₅₀ values in the low nanomolar range (6.7-8.9 nM), comparable to the standard drug sorafenib.[18]

  • DNA Intercalation: The planar tricyclic structure of the benzimidazole core allows it to function as a DNA intercalating agent.[19] Some this compound-4-carboxamides have been developed as "minimal" DNA intercalators. Interestingly, some of these compounds exhibit antitumor activity without showing cross-resistance in cell lines resistant to topoisomerase II inhibitors, suggesting a mechanism of action that may not be dependent on this enzyme.[19]

Antimicrobial Activity

The this compound scaffold has been utilized to develop agents with significant antibacterial and antifungal properties.[3][7][20] The mechanism is often linked to the disruption of essential microbial cellular processes. Studies have shown that various substituted derivatives are active against both Gram-positive bacteria and fungi, with their efficacy influenced by the nature and position of substituents on the phenyl and benzimidazole rings.[3]

VEGFR-2 Signaling and Inhibition Diagram

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer VEGF VEGF VEGF->VEGFR2 Binds PBIM This compound Derivative PBIM->VEGFR2 Inhibits PLCg PLCγ Dimer->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is a representative method based on the condensation of o-phenylenediamine and benzaldehyde.[16][17]

  • 1. Materials:

    • o-Phenylenediamine (1 mol)

    • Benzaldehyde (1 mol)

    • Sodium bisulfite (2 mol)

    • Water (as solvent)

    • Reaction kettle/flask with stirring and heating capabilities

  • 2. Procedure:

    • Add water, o-phenylenediamine (1 mol), and sodium bisulfite (2 mol) to the reaction kettle.

    • Begin stirring the mixture and heat to 80-90 °C.[17]

    • Once the temperature is stable, slowly add benzaldehyde (1 mol) over a period of approximately 1 hour.[17]

    • Maintain the temperature and continue stirring for 1.5 to 2 hours after the addition of benzaldehyde is complete to ensure the reaction goes to completion.[17]

    • After the reaction period, cool the mixture to room temperature. A precipitate of this compound will form.

    • Isolate the crude product by centrifugation or filtration.

    • Wash the isolated solid with water to remove any remaining salts and impurities.

    • Dry the washed product in a hot air oven. The resulting product is this compound, which can be further purified by recrystallization from aqueous ethanol if necessary.[7]

Protocol for Antimicrobial Screening (Tube Dilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[7]

  • 1. Materials:

    • Synthesized this compound derivatives

    • Bacterial and/or fungal strains

    • Appropriate liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)

    • Standard antimicrobial drugs (e.g., Chloramphenicol for bacteria, Fluconazole for fungi)[5]

    • Sterile test tubes

    • Solvent for compounds (e.g., DMSO)

  • 2. Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

    • Prepare a series of two-fold serial dilutions of the compound in sterile test tubes containing the liquid growth medium. The final concentration of the solvent should not inhibit microbial growth (typically ≤1% v/v).[5]

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁴ cells/mL for bacteria).[5]

    • Inoculate each tube (including a positive control with no compound and a negative control with no inoculum) with the microbial suspension.

    • Incubate the tubes under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 30 °C for 48 hours for fungi).[5]

    • After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound is a compound of considerable importance, bridging the fields of materials science and medicinal chemistry. Its fundamental properties, including high thermal stability and a versatile chemical scaffold, make it a valuable building block. The straightforward synthesis and the capacity for extensive functionalization have allowed for the creation of a vast library of derivatives. For drug development professionals, the proven anticancer and antimicrobial activities of the this compound core, particularly its role in inhibiting key pathways like VEGFR-2 signaling, present a fertile ground for the discovery of novel therapeutics. This guide provides the core data and methodologies necessary to facilitate further research and application of this remarkable compound.

References

Spectroscopic and Structural Elucidation of 2-Phenylbenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-phenylbenzimidazole (B57529), a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₀N₂ with a molecular weight of 194.24 g/mol . Its structure is characterized by a phenyl group attached to the 2-position of a benzimidazole (B57391) core. This structural arrangement gives rise to a unique spectroscopic fingerprint, which is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.95Singlet (broad)1HN-H (imidazole)
~8.20Multiplet2HH-2', H-6' (ortho-protons of phenyl ring)
~7.65 - 7.48Multiplet5HH-4, H-7, H-3', H-4', H-5'
~7.23Multiplet2HH-5, H-6

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
~151.1C-2 (imidazole)
~143.2C-7a
~135.4C-3a
~130.1C-1' (ipso-carbon of phenyl ring)
~129.8C-3', C-5'
~128.9C-4'
~126.4C-2', C-6'
~122.0C-5, C-6
~118.8C-4
~111.3C-7
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3442Strong, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~1623StrongC=N Stretch
~1450StrongAromatic C=C Stretch
~1410StrongIn-plane N-H Bend
~740StrongOrtho-disubstituted Benzene C-H Bend
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands.[2][3]

Table 4: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax) (nm)Molar Absorptivity (ε)SolventElectronic Transition
~205HighMethanol (B129727)/Ethanolπ → π
~255 - 275ModerateMethanol/Ethanolπ → π
~300 - 310LowMethanol/Ethanoln → π*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of dry this compound powder.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, gently warm the sample and vortex to ensure complete dissolution.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of dry this compound into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

  • Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.

  • Transfer a portion of the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol

Instrumentation: A dual-beam UV-Vis spectrophotometer is suitable for this analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the micromolar range.

Data Acquisition:

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the reference beam of the spectrophotometer.

  • Fill a second quartz cuvette with the sample solution and place it in the sample beam.

  • Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

Visualized Workflow: Synthesis of this compound

The synthesis of this compound is commonly achieved through the condensation of o-phenylenediamine (B120857) and benzaldehyde. This process can be visualized as a straightforward workflow.

Synthesis_of_2_Phenylbenzimidazole cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Formation o_phenylenediamine o-Phenylenediamine intermediate Schiff Base Intermediate o_phenylenediamine->intermediate Condensation benzaldehyde Benzaldehyde benzaldehyde->intermediate solvent Solvent (e.g., Ethanol) solvent->intermediate catalyst Catalyst (e.g., Acid or Oxidant) cyclization Oxidative Cyclization catalyst->cyclization heating Heating heating->cyclization intermediate->cyclization product This compound cyclization->product

Caption: Synthetic pathway for this compound.

References

2-Phenylbenzimidazole: A Comprehensive Technical Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of the 2-phenylbenzimidazole (B57529) core scaffold. This privileged structure has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. This document details the anticancer, antimicrobial, and antiviral properties of this compound derivatives, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of apoptosis. Some derivatives have also been investigated for their ability to inhibit topoisomerase II, an enzyme vital for DNA replication in cancer cells.

Inhibition of VEGFR-2 Signaling

Several this compound derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds can effectively halt the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->P_VEGFR2 Inhibits Kinase Activity

Caption: VEGFR-2 signaling pathway and inhibition.

Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mechanism of action makes them promising candidates for cancer therapy.

The diagram below outlines the key events in both apoptotic pathways and how this compound derivatives can trigger them.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TRAIL DeathReceptor Death Receptor (Fas/TRAIL-R) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax Bax/Bak Bax->Mitochondrion Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor This compound Derivative Inhibitor->DeathReceptor Sensitizes Inhibitor->Bax Upregulates Inhibitor->Bcl2 Downregulates

Caption: Induction of apoptosis by 2-phenylbenzimidazoles.

Topoisomerase II Inhibition

Certain this compound derivatives have been suggested to act as topoisomerase II inhibitors.[3] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the DNA-topoisomerase II cleavage complex, these compounds can lead to double-strand breaks in DNA, ultimately triggering cell death.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 1 MCF-7 (Breast)MTT3.37[1]
Compound 2 A549 (Lung)SRB7.19[4]
Compound 3 PC-3 (Prostate)MTT5.50[4]
Compound 4 HCT-116 (Colon)MTT8.21[4]
Compound 5 K562 (Leukemia)MTT6.45[4]

Antimicrobial Activity

The this compound scaffold is a key component of many antimicrobial agents. Its derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.

Antibacterial Activity

Substituted 2-phenylbenzimidazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Antifungal Activity

Several this compound derivatives have exhibited potent antifungal activity against clinically relevant fungal species, including Candida albicans and Aspergillus niger.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 6 Staphylococcus aureus4[4]
Compound 7 Escherichia coli64[4]
Compound 8 Candida albicans64[4]
Compound 9 Aspergillus niger64[4]
Compound 10 Pseudomonas aeruginosa128[4]

Antiviral Activity

The antiviral potential of this compound derivatives has been explored against a range of viruses. These compounds have been shown to interfere with various stages of the viral life cycle, including attachment, entry, and replication.

Quantitative Antiviral Data

The table below summarizes the antiviral activity of selected this compound derivatives.

Compound IDVirusCell LineEC50 (µM)Reference
Compound 11 Coxsackievirus B2Vero0.8[4]
Compound 12 Bovine Viral Diarrhea VirusMDBK1.0[4]
Compound 13 Herpes Simplex Virus-1Vero5.2[4]
Compound 14 Yellow Fever VirusVero7.8[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against microbial strains.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • This compound derivatives

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivatives in the broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Plaque Reduction Assay for Antiviral Activity

Objective: To evaluate the ability of this compound derivatives to inhibit viral replication.

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus stock

  • This compound derivatives

  • Culture medium

  • Agarose or methylcellulose (B11928114) for overlay

  • Crystal violet solution

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Infect the cells with a known titer of the virus in the presence of various concentrations of the this compound derivatives.

  • After an adsorption period, remove the inoculum and add an overlay medium containing the compound to restrict viral spread to adjacent cells.

  • Incubate for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Experimental and logical Workflows

The following diagrams illustrate typical experimental workflows for the biological evaluation of novel this compound derivatives.

General Workflow for Biological Screening

Biological_Screening_Workflow Synthesis Synthesis of This compound Derivatives PrimaryScreening Primary Screening Synthesis->PrimaryScreening Anticancer Anticancer Screening (e.g., MTT Assay) PrimaryScreening->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) PrimaryScreening->Antimicrobial Antiviral Antiviral Screening (e.g., Plaque Assay) PrimaryScreening->Antiviral HitIdentification Hit Identification Anticancer->HitIdentification Antimicrobial->HitIdentification Antiviral->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization MechanismOfAction Mechanism of Action Studies LeadOptimization->MechanismOfAction PathwayAnalysis Signaling Pathway Analysis MechanismOfAction->PathwayAnalysis EnzymeInhibition Enzyme Inhibition Assays MechanismOfAction->EnzymeInhibition InVivo In Vivo Studies (Animal Models) PathwayAnalysis->InVivo EnzymeInhibition->InVivo

Caption: General workflow for biological screening.

Detailed Workflow for Anticancer Evaluation

Anticancer_Workflow Start Novel this compound Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (MTT/SRB Assay on a panel of cancer cell lines) Start->Cytotoxicity Active Active? Cytotoxicity->Active Inactive Inactive Active->Inactive No ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining, Caspase Activity) Active->ApoptosisAssay Yes CellCycle Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycle Mechanism Mechanism of Action CellCycle->Mechanism VEGFR2 VEGFR-2 Kinase Inhibition Assay Mechanism->VEGFR2 TopoII Topoisomerase II Inhibition Assay Mechanism->TopoII InVivo In Vivo Efficacy (Xenograft Models) VEGFR2->InVivo TopoII->InVivo End Lead Candidate InVivo->End

Caption: Workflow for anticancer drug evaluation.

References

An In-Depth Technical Guide to the Discovery and History of 2-Phenylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-Phenylbenzimidazole (B57529). The document is structured to serve as a valuable resource, incorporating detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader discovery of the benzimidazole (B57391) scaffold. The first synthesis of a benzimidazole derivative was reported by Hobrecker in 1872. A few years later, Ladenburg described the synthesis of 2,5-dimethylbenzimidazole through the reflux of 3,4-diaminotoluene (B134574) with acetic acid.

The most pivotal development for the synthesis of 2-substituted benzimidazoles, including this compound, was the work of M.A. Phillips in 1928. His systematic investigation into the condensation of ortho-phenylenediamines with carboxylic acids, now famously known as the Phillips-Ladenburg synthesis, laid the foundational methodology for accessing a wide array of benzimidazole derivatives.[1][2] This classical method involves the reaction of o-phenylenediamine (B120857) with benzoic acid under acidic conditions and heating.[3]

While the benzimidazole core was discovered in the late 19th century, its potential as a pharmacophore gained significant attention much later. It wasn't until the mid-20th century that the biological activities of benzimidazole derivatives began to be systematically explored, leading to their development as anthelmintics, antiulcer agents, and more recently, as anticancer and antimicrobial agents.[4] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to interact with various biopolymers, underpinning its diverse pharmacological profile.

Physicochemical and Spectral Data

This compound presents as a white to beige-grey powder or crystalline solid. Below is a summary of its key physical and spectral properties.

PropertyValueReference
Molecular FormulaC₁₃H₁₀N₂[5]
Molecular Weight194.23 g/mol [5]
Melting Point293-296 °C[6]
SolubilitySlightly soluble in water. Soluble in alcohol.-
¹H NMR (DMSO-d₆, δ in ppm) 7.20-7.26 (m, 2H), 7.49-7.62 (m, 5H), 8.20-8.21 (t, 2H)-
¹³C NMR (DMSO-d₆, δ in ppm) 111.3, 118.8, 122.0, 126.4, 128.9, 129.7, 130.1, 151.1
IR (KBr, cm⁻¹) 3443 (N-H stretch), 1625 (C=N stretch), 1551, 1480 (C=C stretch)-
Mass Spectrum (m/z) 194 (M⁺)[5]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods, from the classical Phillips-Ladenburg reaction to more modern, catalyzed approaches that offer improved yields and milder reaction conditions.

Classical Synthesis: The Phillips-Ladenburg Method

This method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a strong acid.

Experimental Protocol:

  • Combine equimolar amounts of o-phenylenediamine (e.g., 0.01 mole) and benzoic acid (e.g., 0.01 mole) in a sealed tube.

  • Add a suitable amount of 20% hydrochloric acid (e.g., 10 mL).

  • Heat the mixture at 145-150 °C for 4 hours.

  • After cooling, neutralize the reaction mixture to precipitate the crude product.

  • Recrystallize the crude product from aqueous ethanol (B145695) to obtain colorless crystals of this compound.[3]

Modern Catalytic Synthesis with Sodium Bisulfite

This method utilizes sodium bisulfite as a catalyst in an aqueous medium, aligning with the principles of green chemistry.[7]

Experimental Protocol:

  • In a reaction vessel, add o-phenylenediamine (1 mole) and sodium bisulfite (2 moles) to water (1200 g).

  • Stir the mixture and heat to 80-90 °C.

  • Slowly add benzaldehyde (B42025) (1 mole) over a period of 1 hour.

  • Maintain the temperature and continue the reaction for an additional 2 hours.

  • Cool the reaction mixture, and collect the precipitate by centrifugation or filtration.

  • Wash the product with water and dry to yield this compound.[8]

General Synthesis Workflow

The synthesis of this compound and its derivatives generally follows a convergent pathway where an ortho-diaminobenzene is condensed with a carboxylic acid or its equivalent.

G cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation o_phenylenediamine->condensation carbonyl_compound Benzoic Acid or Benzaldehyde carbonyl_compound->condensation product This compound condensation->product

General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

While much of the recent research has focused on the biological activities of substituted this compound derivatives, the parent compound has also been a subject of study, particularly in early toxicological and more recent anticancer research.

Early Toxicological Studies

An early investigation into the biological effects of this compound was conducted in 1965, exploring its toxic effects in sheep when administered as an anthelmintic. This study highlighted the need for careful toxicological evaluation of benzimidazole-based compounds.

Anticancer Activity and Mechanism of Action

Derivatives of this compound have emerged as a promising class of anticancer agents. A primary mechanism of action for many of these derivatives is the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[7]

One of the well-studied targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 kinase activity by this compound derivatives disrupts the downstream signaling cascade, leading to a reduction in angiogenesis, a critical process for tumor survival and metastasis.

Furthermore, some this compound-4-carboxamides have been identified as "minimal" DNA-intercalating agents. While their binding affinity to DNA is lower than other tricyclic intercalating agents, this interaction is thought to contribute to their cytotoxic effects, potentially through mechanisms that do not involve the inhibition of topoisomerase II.[1]

Postulated Signaling Pathway Inhibition

The following diagram illustrates a plausible signaling pathway inhibited by certain this compound derivatives, focusing on the VEGFR-2 cascade. It is important to note that this pathway is primarily associated with substituted derivatives and further research is needed to fully elucidate the mechanism of the parent this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription PBI This compound Derivatives PBI->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

Postulated inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound, a molecule with a rich history rooted in the fundamental discoveries of heterocyclic chemistry, continues to be a scaffold of significant interest for researchers in medicinal chemistry and materials science. From its classical synthesis via the Phillips-Ladenburg reaction to modern, environmentally benign methodologies, the accessibility of this compound has facilitated extensive exploration of its properties and applications. While the biological activities of its derivatives are more extensively documented, the parent compound itself exhibits noteworthy characteristics and serves as a crucial building block for the development of novel therapeutic agents. Future research will likely continue to unveil new facets of this versatile molecule, particularly in the realm of targeted drug design.

References

Unveiling the Intricacies of 2-Phenylbenzimidazole: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of 2-phenylbenzimidazole (B57529), a key heterocyclic scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular geometry, crystal packing, and the experimental protocols for its characterization, serving as a vital resource for researchers engaged in drug design and the development of novel organic materials.

Molecular Structure and Conformation

This compound (C₁₃H₁₀N₂) is a planar molecule consisting of a benzimidazole (B57391) ring system linked to a phenyl group at the 2-position. The crystal structure reveals a fascinating aspect of its solid-state conformation: a one-dimensional incommensurate modulated structure. This indicates a periodic deviation from the average crystal lattice, primarily driven by a torsional modulation between the benzimidazole and phenyl rings.

The structure was resolved and refined using the superspace formalism, fitting into the (3 + 1) D superspace group C2/c(0b0)s0 with a modulation wave-vector q = 0.368b*.[1] This modulation signifies a continuous variation in the torsion angle along the crystal lattice, a feature of significant interest in understanding the subtle intermolecular interactions that govern the solid-state properties of organic molecules.

Crystallographic Data

The crystallographic parameters for the average structure of this compound are summarized in the table below. This quantitative data is essential for computational modeling, polymorph screening, and understanding the structure-property relationships of this compound and its derivatives.

ParameterValue
Chemical FormulaC₁₃H₁₀N₂
Formula Weight194.24 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a18.134(3) Å
b10.158(2) Å
c5.719(1) Å
α90°
β100.28(2)°
γ90°
Volume1035.7(3) ų
Z4
Density (calculated)1.244 g/cm³
Modulation Wave-vector (q)0.368b*

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine (B120857) with benzoic acid.

Workflow for the Synthesis of this compound

G reagents o-Phenylenediamine + Benzoic Acid solvent Polyphosphoric Acid (PPA) or 4M HCl reagents->solvent Mix heating Heat at elevated temperature (e.g., 150-250°C) solvent->heating reaction Condensation Reaction heating->reaction workup Neutralization with base (e.g., NH4OH or NaOH) reaction->workup precipitation Precipitation of crude product workup->precipitation purification Recrystallization from Ethanol/Water precipitation->purification product Pure this compound crystals purification->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 molar equivalent) and benzoic acid (1 molar equivalent).

  • Solvent/Catalyst: Add a suitable acidic catalyst and solvent, such as polyphosphoric acid (PPA) or 4M hydrochloric acid.

  • Heating: Heat the reaction mixture at a temperature ranging from 150°C to 250°C for several hours. The optimal temperature and reaction time may vary depending on the chosen catalyst.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) until a precipitate forms.

  • Isolation and Purification: Collect the crude product by filtration, wash it with water, and then recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain pure crystals of this compound.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis.

Protocol for Crystal Growth:

Slow evaporation of a saturated solution of this compound in a suitable solvent is a common method for growing single crystals.

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at an elevated temperature to create a saturated solution.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days to weeks.

  • Crystal Harvesting: Carefully harvest the well-formed single crystals from the solution.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Experimental Workflow for SC-XRD

G crystal_selection Select a suitable single crystal mounting Mount crystal on goniometer head crystal_selection->mounting diffractometer Place in X-ray diffractometer mounting->diffractometer data_collection Data Collection (intensity measurements) diffractometer->data_collection data_processing Data Reduction and Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-squares) structure_solution->structure_refinement validation Validation and Analysis (e.g., CIF generation) structure_refinement->validation

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement:

A selected single crystal is mounted on a goniometer and placed in a diffractometer. X-ray diffraction data is collected, typically at a controlled temperature. The collected data is then processed, and the structure is solved using direct methods or Patterson methods. The structural model is subsequently refined using full-matrix least-squares on F². For the case of this compound, the refinement was performed using a molecular model with two rigid-body parts to accurately describe the incommensurate modulation.[1]

Molecular Packing and Intermolecular Interactions

The crystal packing of this compound is characterized by a network of intermolecular interactions that stabilize the crystal lattice. The incommensurate modulation arises from a delicate balance of these forces, particularly van der Waals interactions and potential weak N-H···N hydrogen bonds. The planarity of the benzimidazole and phenyl rings also facilitates π-π stacking interactions, which play a crucial role in the overall packing arrangement. Understanding these interactions is fundamental for predicting the physical properties of the material and for designing new crystal forms with tailored characteristics.

Logical Relationship of Structural Features

G molecular_structure Molecular Structure (Planar Rings) intermolecular_interactions Intermolecular Interactions (van der Waals, π-π stacking, N-H···N) molecular_structure->intermolecular_interactions influences crystal_packing Crystal Packing intermolecular_interactions->crystal_packing determines incommensurate_modulation Incommensurate Modulation (Torsional variation) crystal_packing->incommensurate_modulation results in solid_state_properties Solid-State Properties (Melting point, Solubility, etc.) crystal_packing->solid_state_properties governs incommensurate_modulation->solid_state_properties affects

Caption: Relationship between molecular features and solid-state properties.

This technical guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography, enabling further exploration and application of this important molecular entity.

References

An In-depth Technical Guide on the Solubility of 2-Phenylbenzimidazole in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbenzimidazole (B57529) is a heterocyclic organic compound with significant applications in pharmaceutical development and materials science. Its efficacy and utility in these fields are intrinsically linked to its solubility characteristics in a range of solvents, which govern its formulation, bioavailability, processing, and reactivity. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual representation of the experimental workflow. While extensive quantitative solubility data in organic solvents is not widely available in published literature, this guide equips researchers with the necessary methodology to generate this critical data.

Introduction to this compound

This compound consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, with a phenyl group substituted at the 2-position of the imidazole ring. This molecular structure imparts a combination of aromaticity, hydrogen bonding capability (from the N-H group of the imidazole), and hydrophobicity (from the phenyl and benzene rings). These features suggest a varied solubility profile, with an expected preference for polar aprotic and some polar protic organic solvents over water. Understanding this solubility is paramount for applications ranging from drug delivery system design to the synthesis of novel polymers.

Qualitative and Quantitative Solubility Data

A review of available literature provides some qualitative and limited quantitative solubility data for this compound.

Qualitative Solubility:

General observations indicate that this compound is:

  • Slightly soluble in water, Dimethyl Sulfoxide (DMSO), and Methanol.[1][2][3]

  • Soluble in Ethanol, Benzene, and Chloroform.[1]

  • Generally soluble in alcohols.[4]

Quantitative Solubility Data:

To date, only a single quantitative solubility value has been prominently reported in the literature.

Solvent SystemTemperatureConcentrationReference
Aqueous (pH 7.4)Not Specified21.9 µg/mL[5]

The scarcity of comprehensive quantitative data, particularly in common organic solvents and across a range of temperatures, highlights a significant knowledge gap. To address this, a standardized experimental protocol for determining the solubility of this compound is presented in the following section.

Experimental Protocol for Solubility Determination

The following protocol outlines the static equilibrium method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent. This can be coupled with either gravimetric or spectroscopic analysis for quantification.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC system)

  • Drying oven (for gravimetric analysis)

  • Desiccator (for gravimetric analysis)

Procedure: Static Equilibrium Method
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant, controlled temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that the solution reaches equilibrium with the solid phase. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis) to remove all undissolved solids. This step is critical to prevent artificially inflated solubility measurements.

Quantification of Dissolved this compound
  • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

  • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the solid residue is achieved.

  • Cool the vial in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculate the solubility in terms of mass of solute per mass or volume of solvent.

  • Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Analyze the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

  • A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Quantification cluster_quantification_methods Quantification Method cluster_results Results start Start add_excess Add excess this compound to solvent in vial start->add_excess cap_vial Securely cap vial add_excess->cap_vial thermo_shake Place in thermostatic shaker at constant temperature cap_vial->thermo_shake agitate Agitate for 24-72 hours thermo_shake->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter gravimetric Gravimetric Analysis filter->gravimetric Option 1 spectroscopic Spectroscopic Analysis (UV-Vis/HPLC) filter->spectroscopic Option 2 calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate end End calculate->end

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 2-Phenylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbenzimidazole (B57529) (PBI) is a heterocyclic aromatic compound with significant applications in diverse fields, including as a UV-absorbing agent in sunscreens, a scaffold in medicinal chemistry, and a building block for advanced materials. Its utility is intrinsically linked to its rich photophysical and photochemical behavior. Upon absorption of ultraviolet radiation, PBI can engage in a variety of processes, including fluorescence, intersystem crossing to a triplet state, and photosensitization reactions. These processes can lead to the generation of reactive oxygen species (ROS), which have implications for both its desired functions and potential phototoxicity. This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its primary photochemical pathways.

Photophysical Properties

The photophysical properties of a molecule describe its behavior upon absorption of light, without undergoing a chemical change. For this compound, these properties are crucial for understanding its function as a UV absorber and a fluorophore.

Absorption and Emission Characteristics

This compound exhibits strong absorption in the UVA and UVB regions of the electromagnetic spectrum, which is fundamental to its application in sunscreens. Following excitation, it can relax to the ground state via fluorescence, emitting light at a longer wavelength.

Table 1: Photophysical Properties of this compound and its Derivatives

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_fτ_f (ns)Reference
This compound-p-toluenesulfonic acidDMSO296.0, 329.6N/AN/AN/AN/A[1]
2-(4'-(N,N-Dimethylamino)phenyl)benzimidazoleCyclohexane356N/A384, 570N/AN/A[2]
2-(2-hydroxyphenyl)-1H-benzimidazoleEthanolN/AN/A450N/AN/A[3]

Photochemical Properties

The photochemical properties of this compound describe the chemical reactions it undergoes following the absorption of light. These processes are critical for understanding its mechanisms of action and potential side effects in biological systems.

Photosensitization and DNA Damage

Upon UV irradiation, this compound can act as a photosensitizer, leading to the damage of biological macromolecules like DNA through two primary mechanisms: Type I and Type II reactions.[4]

  • Type I Mechanism: The excited triplet state of PBI can directly interact with a substrate, such as a DNA base, through electron or hydrogen atom transfer, leading to the formation of radicals.

  • Type II Mechanism: The excited triplet state of PBI can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which can then oxidize biological molecules.

Table 2: Photochemical Properties of this compound

PropertyValueConditionsReference
Singlet Oxygen Quantum Yield (Φ_Δ)0.07in MeCN[4]
Phosphorescence Emission (λ_p)443, 476, 509 nmin Ethanol at 77 K[4]
Excited-State Intramolecular Proton Transfer (ESIPT)

In derivatives of this compound containing a hydroxyl group ortho to the imidazole (B134444) linkage (e.g., 2-(2'-hydroxyphenyl)benzimidazole), a rapid transfer of a proton occurs in the excited state from the hydroxyl group to the nitrogen atom of the imidazole ring. This process, known as ESIPT, results in a tautomeric form with a large Stokes shift in its fluorescence emission.

Experimental Protocols

Accurate characterization of the photophysical and photochemical properties of this compound requires standardized experimental procedures.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient of PBI.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 1 mM. Prepare a series of dilutions from the stock solution in the concentration range of 1-20 µM.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorbance spectra of the PBI solutions from 200 to 400 nm.

    • Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_abs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum, quantum yield, and lifetime of PBI.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator, and a photomultiplier tube detector.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the λ_abs of PBI.

    • Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to capture the entire fluorescence spectrum.

  • Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):

    • Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the PBI solution and the standard solution.

    • Calculate the quantum yield of PBI using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

  • Fluorescence Lifetime (τ_f) Measurement:

    • Use a time-correlated single-photon counting (TCSPC) system.

    • Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the λ_abs.

    • Measure the decay of the fluorescence intensity over time.

    • Analyze the decay curve to determine the fluorescence lifetime.

Transient Absorption Spectroscopy

This technique is used to study the properties of the excited states of PBI, such as the triplet state.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent with sufficient concentration to obtain a good signal-to-noise ratio. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) if studying the triplet state, as oxygen is an efficient quencher.

  • Instrumentation: Use a pump-probe transient absorption spectrometer. A femtosecond or nanosecond laser system is used to generate the pump and probe pulses.

  • Measurement:

    • Excite the sample with a pump pulse at its λ_abs.

    • Probe the changes in absorbance of the sample with a time-delayed, broadband probe pulse.

    • Vary the delay time between the pump and probe pulses to monitor the temporal evolution of the transient species.

  • Data Analysis:

    • Construct a two-dimensional plot of transient absorbance (ΔA) versus wavelength and time.

    • Analyze the decay kinetics at specific wavelengths to determine the lifetimes of the transient species (e.g., the triplet state).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key photochemical pathways and a general experimental workflow for characterizing this compound.

Type_I_Photosensitization PBI_G PBI (S₀) PBI_S1 ¹PBI* (S₁) PBI_G->PBI_S1 hν (UV light) PBI_T1 ³PBI* (T₁) PBI_S1->PBI_T1 Intersystem Crossing (ISC) PBI_T1->PBI_G Phosphorescence PBI_radical PBI Radical Anion (PBI⁻•) PBI_T1->PBI_radical Electron Transfer Substrate_radical Substrate Radical Cation (Substrate⁺•) PBI_T1->Substrate_radical Electron Transfer Substrate Substrate (e.g., DNA) PBI_radical->PBI_G Regeneration Damage Oxidized Substrate (DNA Damage) Substrate_radical->Damage Reaction

Caption: Type I photosensitization mechanism of this compound.

Type_II_Photosensitization PBI_G PBI (S₀) PBI_S1 ¹PBI* (S₁) PBI_G->PBI_S1 hν (UV light) PBI_T1 ³PBI* (T₁) PBI_S1->PBI_T1 Intersystem Crossing (ISC) PBI_T1->PBI_G O2_S ¹O₂ (Singlet Oxygen) PBI_T1->O2_S Energy Transfer O2_T ³O₂ (Triplet Oxygen) O2_S->O2_T Damage Oxidized Substrate (DNA Damage) O2_S->Damage Substrate Substrate (e.g., DNA)

Caption: Type II photosensitization mechanism of this compound.

ESIPT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Enol_G Enol Form Keto_G Keto Tautomer Enol_E Excited Enol Enol_G->Enol_E hν (Absorption) Keto_G->Enol_G Relaxation Enol_E->Enol_G Fluorescence (Normal) Keto_E Excited Keto Tautomer Enol_E->Keto_E ESIPT Keto_E->Keto_G Fluorescence (Tautomer) Large Stokes Shift

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in a PBI derivative.

Experimental_Workflow Sample This compound Sample Prep Sample Preparation (Solvent, Concentration) Sample->Prep UVVis UV-Vis Spectroscopy Prep->UVVis Fluor Fluorescence Spectroscopy Prep->Fluor TAS Transient Absorption Spectroscopy Prep->TAS Abs λ_abs, ε UVVis->Abs Em λ_em, Φ_f, τ_f Fluor->Em Triplet Triplet State Properties (Lifetime, Spectrum) TAS->Triplet

References

A Technical Guide to Theoretical and Computational Studies of 2-Phenylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-phenylbenzimidazole (B57529), a significant heterocyclic compound in medicinal chemistry. By leveraging computational techniques, researchers can elucidate the structural, electronic, and biological properties of this molecule, thereby accelerating drug discovery and development efforts. This document details common computational protocols, summarizes key quantitative data from various studies, and visualizes essential workflows and concepts.

Introduction to this compound

Benzimidazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, allowing them to interact readily with biological macromolecules.[1] The this compound core, in particular, is a constituent of numerous compounds with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Computational and theoretical studies are indispensable for understanding the structure-activity relationships (SAR) that govern these effects, providing insights into molecular geometry, electronic properties, and interactions with biological targets.[4][5]

Synthesis and Spectroscopic Characterization

The primary synthesis of this compound involves the condensation reaction of o-phenylenediamine (B120857) with either benzoic acid or benzaldehyde.[5][6][7] A common method involves heating o-phenylenediamine and benzoic acid in an acidic medium, such as 20% hydrochloric acid or glacial acetic acid.[5][6] The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structure.

Experimental Protocols:

  • UV-Visible Spectroscopy: The λmax is often determined using a spectrophotometer (e.g., Shimadzu 1700) to analyze electronic transitions.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra are recorded (e.g., on a Bruker alpha instrument) using KBr discs in the 4000-400 cm⁻¹ range to identify functional groups.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Spectra are recorded (e.g., on a Bruker 400 MHz spectrometer) to determine the chemical environment of protons.[1][6]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[1]

Table 1: Summary of Experimental Spectroscopic Data for this compound

Spectroscopic Technique Observed Peaks/Signals Reference
FTIR (cm⁻¹) ~3068 (C-H stretch), ~1616 (C=N stretch), ~1573 (aromatic C=C stretch) [5][8]
¹H NMR (δ, ppm) 7.20-8.5 (multiplet, Aromatic-H) [6][9]
UV-Vis (λmax, nm) Varies with pH and solvent; typically shows strong absorption bands. [10]

| Mass Spectrum (m/z) | Molecular Ion Peak corresponding to C₁₃H₁₀N₂ |[1] |

Computational Methodologies

Theoretical studies on this compound predominantly employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for geometry optimization and electronic property calculations. Molecular docking simulations are used to investigate its potential as a therapeutic agent.

Computational Protocols:

  • Geometry Optimization and Electronic Structure: Calculations are commonly performed with the Gaussian 09 or Gaussian 16 software suite.[4][11] The B3LYP hybrid functional is frequently used in conjunction with basis sets such as 6-31G, 6-311G(d,p), or 6-311+G**.[11][12][13] This process yields optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energies.

  • Excited State and UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating excited-state properties and simulating UV-Visible absorption spectra.[9][14] The calculations are often performed at the same level of theory as the ground-state optimization.

  • Molecular Docking: To predict the binding affinity and interaction patterns with biological targets, molecular docking studies are conducted using software like AutoDock Vina, GOLD, or PyRx.[2][15][16] The process involves preparing the protein receptor (e.g., from the Protein Data Bank) and the ligand (this compound), followed by running the docking simulation to generate binding poses and scores.

G cluster_workflow Typical Computational Workflow cluster_docking Docking Sub-workflow start Define Molecular Structure dft Ground State Optimization (DFT: B3LYP/6-311G(d,p)) start->dft freq Frequency Calculation (Confirm Minimum Energy) dft->freq props Calculate Properties (NBO, MEP, HOMO-LUMO) dft->props tddft Excited State Calculation (TD-DFT) dft->tddft dock Molecular Docking (AutoDock Vina) dft->dock analysis Data Analysis and Interpretation props->analysis tddft->analysis dock->analysis receptor Prepare Receptor (PDB) receptor->dock ligand Prepare Ligand (Optimized Structure) ligand->dock cluster_docking Molecular Docking Principle cluster_interaction Binding Interaction ligand Ligand (this compound) complex Ligand-Receptor Complex ligand->complex receptor Receptor (e.g., Protein Kinase) receptor->complex interactions Key Interactions: - Hydrogen Bonds - Hydrophobic Interactions - π-π Stacking complex->interactions score Output: Binding Affinity (kcal/mol) complex->score

References

Electronic properties of 2-phenylbenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of 2-Phenylbenzimidazole (B57529) Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of this compound derivatives. These heterocyclic compounds are pivotal in medicinal chemistry and materials science, with applications ranging from anticancer agents to organic light-emitting diodes (OLEDs).[1][2][3] Understanding their electronic structure is fundamental to harnessing their full potential. This document details their synthesis, photophysical and electrochemical characteristics, and the experimental protocols used for their evaluation.

Introduction to 2-Phenylbenzimidazoles

Benzimidazole (B57391) is a bicyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings.[1] The this compound scaffold, specifically, consists of a phenyl group substituted at the 2-position of the benzimidazole core. This structure endows the molecule with a conjugated π-system, which is the primary determinant of its electronic properties. The inherent stability, high fluorescence quantum yields, and tunable electronic energy levels of these derivatives make them excellent candidates for various applications.[2][3] The general synthesis often involves the condensation of an o-phenylenediamine (B120857) with a substituted benzoic acid or aldehyde.[4][5]

G General Synthesis of this compound Derivatives cluster_reactants Reactants cluster_process Process cluster_product Product OPD o-Phenylenediamine Condensation Condensation/ Cyclization OPD->Condensation BA Substituted Benzaldehyde / Carboxylic Acid BA->Condensation PBI This compound Derivative Condensation->PBI Oxidative Conditions

Caption: General reaction pathway for the synthesis of this compound derivatives.

Core Electronic Properties

The electronic behavior of this compound derivatives is governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (Eg), a critical parameter that dictates the molecule's absorption and emission characteristics.[6][7]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy level indicates a greater propensity for oxidation.[7]

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy level suggests a greater ease of reduction.[7]

  • Energy Gap (Eg): This value is inversely related to the wavelength of light the molecule absorbs. A smaller gap typically results in absorption at longer wavelengths (a red shift). The energy gap is a key indicator of chemical reactivity and kinetic stability.[8][9]

The electronic properties can be tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl or benzimidazole rings. EDGs tend to raise the HOMO level, while EWGs lower the LUMO level, often leading to a smaller energy gap and altered photophysical properties.

Data Presentation: Electronic and Photophysical Properties

The following table summarizes key quantitative data for selected this compound derivatives, compiled from various experimental and theoretical studies.

DerivativeHOMO (eV)LUMO (eV)Eg (eV)λabs (nm)λem (nm)ΦFMethod
This compound (PBI)-5.85-2.413.44~305~350-DFT / Experimental
1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI)-6.2-2.63.6-381, 401-Electrochemical / Phosphorescence
2-(4'-(N,N-Dimethylamino)phenyl)benzimidazole (DMAPBI)---350 (in Cyclohexane)380, 4950.55 (ref)Spectroscopic
Naphthalene Tetracarboxylic Bisbenzimidazole (NTCBI)-6.53-3.892.64---Cyclic Voltammetry
Perylene Tetracarboxylic Bisbenzimidazole (PTCBI)-6.31-4.012.30---Cyclic Voltammetry

Note: Values can vary based on the specific experimental conditions (e.g., solvent) or the level of theory used in calculations. ΦF is the fluorescence quantum yield, often determined relative to a standard like quinine (B1679958) sulfate (B86663).[10]

Experimental Protocols

Accurate determination of electronic properties relies on standardized experimental procedures. The workflow typically involves synthesis and purification, followed by spectroscopic and electrochemical analyses.

G Experimental Workflow for Electronic Property Characterization A Synthesis & Purification B Structural Confirmation (NMR, Mass Spec) A->B C Photophysical Analysis B->C D Electrochemical Analysis B->D E UV-Vis Absorption C->E F Fluorescence Emission & Quantum Yield C->F G Cyclic Voltammetry (CV) D->G H Data Compilation (HOMO, LUMO, E_g, λ_abs, λ_em) E->H F->H G->H

Caption: Logical workflow for the characterization of this compound derivatives.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insight into its electronic transitions.

  • Objective: To measure the absorption spectrum and identify the wavelength of maximum absorption (λabs).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the this compound derivative (~10-5 M) in a UV-transparent solvent (e.g., acetonitrile, cyclohexane, or ethanol).

    • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

    • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Analysis: Identify the peak wavelength(s), which correspond to electronic transitions, typically π → π*. The onset of the absorption peak can be used to estimate the optical band gap.

Fluorescence Spectroscopy

This method measures the emission of light from a molecule after it has absorbed light, providing data on λem and fluorescence efficiency.

  • Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF).

  • Instrumentation: A spectrofluorometer.

  • Procedure (Emission Spectrum):

    • Sample Preparation: Use the same solution prepared for UV-Vis analysis, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measurement: Excite the sample at its λabs and scan the emission spectrum over a longer wavelength range.

  • Procedure (Quantum Yield):

    • Standard Selection: Choose a reference compound with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 N H2SO4, ΦF = 0.55).[10]

    • Measurement: Record the absorption and integrated fluorescence intensity of both the sample and the standard under identical conditions.

    • Calculation: Calculate ΦF using the comparative method equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.

  • Objective: To determine the oxidation and reduction potentials and calculate the HOMO and LUMO energy levels.

  • Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes).[11]

  • Procedure:

    • Cell Setup: The working electrode is typically glassy carbon, the reference is Ag/AgCl, and the counter is a platinum wire.[11]

    • Solution Preparation: Dissolve the sample in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). Degas the solution with an inert gas (e.g., nitrogen or argon).[11]

    • Measurement: Scan the potential to measure the oxidation and reduction peaks. A ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for calibration.

    • Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas: EHOMO = -[Eox - Eref + 4.8] eV ELUMO = -[Ered - Eref + 4.8] eV where Eox and Ered are the onset potentials for oxidation and reduction, respectively, and Eref is the potential of the reference electrode versus vacuum.

Visualizing Electronic Transitions

The relationship between the frontier orbitals and the photophysical processes of absorption and emission can be visualized with an energy level diagram.

G Energy Level Diagram for Photophysical Processes S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') HOMO HOMO LUMO LUMO LUMO->HOMO   E_g

Caption: Jablonski-style diagram illustrating electronic transitions between frontier orbitals.

This guide provides the foundational knowledge and experimental framework for investigating the electronic properties of this compound derivatives. A thorough understanding of these principles is essential for the rational design of new molecules with tailored properties for advanced technological and biomedical applications.

References

2-Phenylbenzimidazole and its Derivatives: A Technical Guide to Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylbenzimidazole (B57529) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of this compound and its derivatives as bioactive compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Benzimidazoles, particularly the 2-substituted derivatives, are a class of heterocyclic compounds that are structurally analogous to purines, allowing them to interact with various biological targets. The introduction of a phenyl group at the 2-position of the benzimidazole (B57391) core gives rise to this compound, a scaffold that has been extensively explored for the development of novel therapeutic agents. The structural versatility of this core allows for substitutions at various positions, leading to a wide array of derivatives with modulated biological activities. This guide will delve into the significant bioactive properties of these compounds, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation. A notable target for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
8 MCF-7 (Breast)3.37[1]
9 MCF-7 (Breast)6.30[1]
15 MCF-7 (Breast)5.84[1]
40 MDA-MB-231 (Breast)3.55 µg/mL[2]
38 A549 (Lung)4.47 µg/mL[2]
38 MDA-MB-231 (Breast)4.68 µg/mL[2]
38 PC3 (Prostate)5.50 µg/mL[2]
6 MCF-7 (Breast)11.7[3]
6 HepG2 (Liver)0.21[3]
6 A549 (Lung)1.7[3]
2g MDA-MB-231 (Breast)-[4][5]

Note: Direct comparison of µM and µg/mL values requires knowledge of the compounds' molecular weights.

Mechanism of Action: VEGFR-2 Inhibition

Several this compound derivatives have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a downstream signaling cascade.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Promotes Phenylbenzimidazole This compound Derivatives Phenylbenzimidazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Upon activation, VEGFR-2 undergoes dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which ultimately promotes endothelial cell proliferation.[6][7][8][9][10] By inhibiting VEGFR-2, this compound derivatives can block this cascade, thereby suppressing angiogenesis and restricting tumor growth.

Antimicrobial Activity

The this compound scaffold has also been a source of potent antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.

Quantitative Antimicrobial and Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
2g Streptococcus faecalis8[4][5]
2g Staphylococcus aureus4[4][5]
2g MRSA4[4][5]
1b Candida albicans64[4][5]
1c Candida albicans64[4][5]
2e Candida albicans64[4][5]
2g Candida albicans64[4][5]
1b Aspergillus niger64[4][5]
1c Aspergillus niger64[4][5]
2e Aspergillus niger64[4][5]
2g Aspergillus niger64[4][5]
7d E. coli DNA gyrase (IC50)0.61 µM[11]
14a S. aureus topoisomerase IV (IC50)0.58 µM[11]

Antiviral Activity

A number of this compound derivatives have been evaluated for their antiviral activity against a panel of RNA and DNA viruses.

Quantitative Antiviral Activity Data

The following table presents the 50% effective concentration (EC50) values of the most active compounds against various viruses.

Compound IDVirusEC50 (µM)Reference
24 Vaccinia Virus (VV)0.1[12][13]
50 Bovine Viral Diarrhea Virus (BVDV)1.5[12][13]
51 Bovine Viral Diarrhea Virus (BVDV)0.8[12][13]
53 Bovine Viral Diarrhea Virus (BVDV)1.0[12][13]

Notably, some of these compounds were found to inhibit the NS5B RdRp of BVDV and Hepatitis C Virus (HCV).[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Workflow for Synthesis and Evaluation

Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Activity (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity (Broth Microdilution) Purification->Antimicrobial Antiviral Antiviral Activity (Cell-based Assays) Purification->Antiviral Data Data Analysis (IC50, MIC, EC50) Anticancer->Data Antimicrobial->Data Antiviral->Data

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

This compound and its derivatives represent a highly promising class of bioactive compounds with a broad spectrum of therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their synthetic accessibility, makes them attractive scaffolds for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important heterocyclic system. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and improved clinical candidates.

References

Methodological & Application

Synthesis of 2-Phenylbenzimidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the synthesis of 2-phenylbenzimidazole (B57529) derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Data Presentation: A Comparative Analysis of Synthetic Protocols

The synthesis of this compound derivatives can be achieved through various methods. The following tables summarize quantitative data from several one-pot condensation reactions of o-phenylenediamine (B120857) and benzaldehyde (B42025) derivatives, offering a comparative overview of different catalytic systems and reaction conditions.

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenyl-1H-benzimidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄ClCHCl₃Room Temp.492[1]
MgO@DFNSEthanolRoom Temp.395
Au/TiO₂CHCl₃:MeOH (3:1)25298
Rose BengalAcetonitrileRoom Temp.492
p-TsOHDMF802-3High
H₂O₂/HClAcetonitrileRoom Temp.0.5-190-98
Sodium metabisulfite (B1197395)Water80-902>90
Cobalt(II) acetylacetonateMethanolRoom Temp.497

Table 2: Synthesis of Various this compound Derivatives using MgO@DFNS Catalyst

Aldehyde DerivativeProductTime (h)Yield (%)
Benzaldehyde2-Phenyl-1H-benzo[d]imidazole395
3-Methoxybenzaldehyde2-(3-Methoxyphenyl)-1H-benzo[d]imidazole3.592
3-Chlorobenzaldehyde2-(3-Chlorophenyl)-1H-benzo[d]imidazole3.590
4-(Trifluoromethyl)benzaldehyde2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole488
4-Methylbenzaldehyde2-(p-Tolyl)-1H-benzo[d]imidazole394
Cyclohexanecarboxaldehyde2-Cyclohexyl-1H-benzo[d]imidazole4.585

Experimental Protocols

Below are detailed methodologies for two distinct and effective protocols for the synthesis of this compound derivatives.

Protocol 1: Ammonium (B1175870) Chloride Catalyzed Synthesis at Room Temperature

This protocol describes a simple and efficient one-pot synthesis of this compound derivatives using the readily available and environmentally benign catalyst, ammonium chloride.[1]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Ammonium chloride (NH₄Cl) (4 mmol)

  • Chloroform (B151607) (CHCl₃) (5 mL)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask, add o-phenylenediamine (1 mmol) and ammonium chloride (4 mmol) in chloroform (5 mL).

  • Stir the solution at room temperature for 5 minutes.

  • Add the substituted benzaldehyde (1 mmol) to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (70:30) eluent system.

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the crude product with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.

Protocol 2: Microwave-Assisted Green Synthesis using Sodium Metabisulfite

This protocol outlines a rapid, one-pot, solvent-free synthesis of this compound derivatives under microwave irradiation, employing sodium metabisulfite as an oxidant.

Materials:

  • o-Phenylenediamine or its derivative (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Sodium metabisulfite (Na₂S₂O₅) (2 mmol)

  • Microwave reactor

  • Mortar and pestle

Procedure:

  • In a mortar, grind together o-phenylenediamine (1 mmol), the desired aromatic aldehyde (1 mmol), and sodium metabisulfite (2 mmol) for 2-3 minutes to create a homogeneous mixture.

  • Transfer the mixture to a microwave-safe vessel.

  • Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 300-500 W) for a short duration (typically 2-5 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add water to the reaction mixture and stir.

  • Collect the solid product by filtration.

  • Wash the product with water to remove any inorganic impurities.

  • Dry the purified this compound derivative.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the general one-pot synthesis workflow for this compound derivatives from o-phenylenediamine and a substituted benzaldehyde.

G General Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation and Purification cluster_analysis Characterization o_phenylenediamine o-Phenylenediamine mixing Mixing with Catalyst and Solvent o_phenylenediamine->mixing aldehyde Substituted Benzaldehyde aldehyde->mixing reaction Reaction at Specified Temperature mixing->reaction quenching Reaction Quenching/ Solvent Removal reaction->quenching extraction Extraction quenching->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product This compound Derivative purification->product

Caption: A generalized workflow for the one-pot synthesis of this compound derivatives.

Mechanism of this compound Formation

The reaction proceeds through the condensation of o-phenylenediamine with an aldehyde to form a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final benzimidazole (B57391) ring.

G Reaction Mechanism for this compound Synthesis reactants o-Phenylenediamine + Benzaldehyde intermediate1 Schiff Base Intermediate reactants->intermediate1 Condensation (-H₂O) intermediate2 Cyclized Intermediate (Dihydrobenzimidazole) intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Oxidation (-2H) oxidant Oxidant (e.g., O₂, H₂O₂) oxidant->intermediate2

Caption: The reaction mechanism involves condensation, cyclization, and oxidation steps.

VEGFR-2 Signaling Pathway and Inhibition

Certain this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds can inhibit downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby suppressing the formation of new blood vessels that tumors need to grow.

G VEGFR-2 Signaling Pathway and Inhibition by this compound Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 (Active Kinase) VEGFR2->P_VEGFR2 Autophosphorylation downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->downstream Activation inhibitor This compound Derivative inhibitor->P_VEGFR2 Inhibition cellular_response Cellular Responses downstream->cellular_response Proliferation, Migration, Survival angiogenesis Angiogenesis cellular_response->angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

References

One-Pot Synthesis of 2-Substituted Benzimidazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-substituted benzimidazoles, a core scaffold in many pharmacologically active compounds. Benzimidazole (B57391) derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][2] The one-pot synthesis, typically involving the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, is a highly efficient strategy that minimizes waste and simplifies purification processes.

This guide outlines several effective protocols utilizing different catalytic systems, offering researchers a selection of methods to suit various substrates and laboratory conditions. The presented methods highlight the use of green, reusable, and efficient catalysts, aligning with the principles of sustainable chemistry.[3][4]

Core Concepts and Reaction Mechanism

The one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde generally proceeds through a two-step sequence:

  • Schiff Base Formation: The initial step involves the condensation of one of the amino groups of o-phenylenediamine with the carbonyl group of the aldehyde to form a Schiff base intermediate.

  • Cyclization and Dehydrogenation: The second amino group of the o-phenylenediamine then attacks the imine carbon of the Schiff base, leading to a cyclized intermediate. Subsequent dehydrogenation (oxidation) of this intermediate yields the aromatic 2-substituted benzimidazole.

Various catalysts can be employed to facilitate this reaction, and in some cases, an external oxidant is used to promote the final aromatization step.[5][6]

Reaction_Mechanism OPD o-Phenylenediamine Schiff_Base Schiff Base Intermediate OPD->Schiff_Base + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate (Dihydrobenzimidazole) Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Cyclized_Intermediate->Benzimidazole Oxidation/ Dehydrogenation Catalyst Catalyst Catalyst->Schiff_Base Catalyst->Cyclized_Intermediate Oxidant Oxidant (e.g., air, I₂, H₂O₂) Oxidant->Benzimidazole

Caption: General reaction mechanism for the one-pot synthesis of 2-substituted benzimidazoles.

Experimental Protocols

Herein, we provide detailed protocols for three distinct and effective one-pot syntheses of 2-substituted benzimidazoles.

Protocol 1: Ammonium (B1175870) Chloride Catalyzed Synthesis in Ethanol (B145695)

This method utilizes the inexpensive and readily available ammonium chloride as a catalyst in ethanol, representing a green and economically viable approach.[3][7]

Materials:

  • o-Phenylenediamine

  • Substituted aldehyde or aromatic acid

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Ice-cold water

Procedure:

  • To a mixture of o-phenylenediamine (0.92 mmol) and the desired aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).[3]

  • Stir the resulting mixture at 80-90°C for the appropriate time (typically 2 hours, monitor by TLC).[3][7]

  • Upon completion of the reaction, as confirmed by TLC (e.g., ethyl acetate (B1210297):hexane (B92381), 1:2 v/v), pour the reaction mixture into ice-cold water.[3]

  • The product will precipitate as a solid.

  • Filter the solid product, wash it with water, and dry it.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.[3]

Quantitative Data Summary (Selected Examples):

EntryAldehyde/Aromatic AcidProductYield (%)
1Anisaldehyde2-(4-Methoxyphenyl)-1H-benzo[d]imidazole92[3]
2Benzaldehyde2-Phenyl-1H-benzo[d]imidazole90[3]
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzo[d]imidazole88[3]
4Salicylic acid2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole85[7]
Protocol 2: MgO@DFNS Catalyzed Synthesis at Ambient Temperature

This protocol employs a highly efficient and reusable heterogeneous catalyst, magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS), for a clean reaction at ambient temperature.[4][8]

Materials:

  • o-Phenylenediamine

  • Substituted aldehyde

  • MgO@DFNS catalyst

  • Methanol (B129727)

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask, take o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and the MgO@DFNS catalyst (specify amount, e.g., 20 mg) in methanol (5 mL).[4]

  • Stir the reaction mixture at ambient temperature for the required time (monitor by TLC).

  • After completion of the reaction, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography using an ethyl acetate-hexane solvent system to yield the pure 2-substituted benzimidazole.[8]

  • The filtered catalyst can be washed, dried at 80°C, and reused for subsequent reactions.[4]

Quantitative Data Summary (Selected Examples):

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-1H-benzo[d]imidazole98[4]
24-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-benzo[d]imidazole96[4]
34-Methylbenzaldehyde2-(p-Tolyl)-1H-benzo[d]imidazole95[4]
4Cinnamaldehyde2-((E)-Styryl)-1H-benzo[d]imidazole93[4]
Protocol 3: Ultrasound-Assisted Synthesis using a Reusable Nano-Catalyst

This method utilizes ultrasonic irradiation to accelerate the reaction, in conjunction with a recyclable zinc ferrite (B1171679) (ZnFe₂O₄) nano-catalyst, offering a rapid and environmentally benign protocol.[9]

Materials:

  • o-Phenylenediamine

  • Substituted aromatic aldehyde

  • ZnFe₂O₄ nano-catalyst

  • Ethanol

  • Ethyl acetate and n-hexane (for TLC and chromatography)

Procedure:

  • In a suitable vessel, mix o-phenylenediamine (0.1 mol), the aromatic aldehyde (0.1 mol), and the ZnFe₂O₄ nano-catalyst in 3 mL of ethanol.[9]

  • Place the reaction mixture in an ultrasonic bath sonicator (e.g., 230 V, 50 Hz) and irradiate for approximately 30 minutes.[9]

  • Monitor the progress of the reaction by TLC using a 7:3 mixture of ethyl acetate and n-hexane.[9]

  • Once the reaction is complete, add 10 mL of ethanol and stir for 5 minutes.

  • Filter the solution to recover the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the product by column chromatography using a 1:1 mixture of n-hexane and ethyl acetate.[9]

Quantitative Data Summary (Selected Examples):

Entryo-PhenylenediamineAldehydeProductYield (%)
1o-PhenylenediamineBenzaldehyde2-Phenyl-1H-benzo[d]imidazole92[9]
2o-Phenylenediamine4-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzo[d]imidazole91[9]
34-Nitro-o-phenylenediamine4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-nitro-1H-benzo[d]imidazole92[9]
4o-Phenylenediamine4-Hydroxybenzaldehyde4-(1H-Benzo[d]imidazol-2-yl)phenol90[9]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the one-pot synthesis of 2-substituted benzimidazoles.

Experimental_Workflow Start Start Mixing Mix o-Phenylenediamine, Aldehyde, Catalyst, and Solvent Start->Mixing Reaction Perform Reaction (Stirring/Heating/Ultrasound) Mixing->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Quenching, Precipitation) Monitoring->Workup Complete Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification Catalyst_Recovery Catalyst Recovery (Filtration) Isolation->Catalyst_Recovery Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Green Synthesis of 2-Phenylbenzimidazole Utilizing Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylbenzimidazole (B57529) and its derivatives are a significant class of heterocyclic compounds with broad applications in the pharmaceutical industry as anti-ulcer, anti-fungal, anti-cancer, and anti-hypertensive agents.[1][2][3] Traditional synthetic methods for these compounds often involve harsh reaction conditions, hazardous solvents, and expensive catalysts, leading to significant environmental concerns.[3][4] The development of green synthetic protocols that are eco-friendly, efficient, and economically viable is therefore a key area of research.[1][5] This document provides detailed application notes and experimental protocols for the green synthesis of this compound using various novel and sustainable catalytic systems.

I. Catalytic Systems for Green Synthesis

A variety of novel catalysts have been explored for the eco-friendly synthesis of this compound, primarily through the condensation reaction of o-phenylenediamine (B120857) and benzaldehyde (B42025). These catalysts offer advantages such as high yields, mild reaction conditions, and reusability.

1. Silver Oxide Nanoparticles (Ag₂O NPs)

2. Erbium (III) Triflate (Er(OTf)₃)

Erbium (III) triflate is a commercially available and recyclable Lewis acid catalyst that has been successfully employed for the synthesis of 2-substituted benzimidazoles.[7] This catalyst is particularly effective in aqueous media and can selectively yield either 2-substituted or 1,2-disubstituted benzimidazoles depending on the reaction conditions.[4][7] The use of water as a solvent and the catalyst's recyclability make this a highly sustainable method.[7]

3. Engineered MgO@Dendritic Fibrous Nanosilica (DFNS)

A novel engineered catalyst, MgO@DFNS, has been reported for the one-pot synthesis of 2-substituted benzimidazole (B57391) derivatives under greener conditions.[8] This heterogeneous catalyst demonstrates high efficiency and can be easily recovered and reused multiple times without a significant loss in activity, making it suitable for industrial applications.[8]

4. Other Green Catalytic Approaches

Several other green methods have been reported, including:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and energy consumption, often without the need for a catalyst.[9]

  • Air as an oxidant: Continuous bubbling of air in ethanol (B145695) at room temperature provides a simple and environmentally benign method for the synthesis.[2]

  • Various supported catalysts: Systems like H₂SO₄@HTC and polymer-supported iron-salen complexes have been shown to be effective and recyclable.[1][10]

II. Quantitative Data Summary

The following tables summarize the quantitative data from various green synthetic protocols for this compound.

Table 1: Comparison of Different Catalytic Systems

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
None (Microwave)o-phenylenediamine, benzaldehyde70% aq. ethanol1206 min91[9]
Ag₂O NPso-phenylenediamine, benzaldehyde derivativesNot specifiedMildNot specified83-92[6]
Er(OTf)₃ (10 mol%)o-phenylenediamine, benzaldehydeWater15 min35 (mono-sub)[4]
Er(OTf)₃ (1 mol%)o-phenylenediamine, benzaldehyde (1:2)Solvent-free (MW)Not specified5 min91-99 (di-sub)[7]
10% MgO@DFNSo-phenylenediamine, benzaldehydeNot specifiedNot specifiedNot specifiedHigh[8]
Airo-phenylenediamine, benzaldehydeAbsolute ethanolRoom TempNot specified82[2]
H₂SO₄@HTCo-phenylenediamine, aromatic aldehydesNot specified80Not specified48-90[1]
PS–Fe–saleno-phenylenediamine, benzaldehyde derivativesNot specified75Not specifiedHigh[10]
Ammonium Chlorideo-phenylenediamine, benzaldehydeEthanol80-90Not specifiedModerate to good[3]

III. Experimental Protocols

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis [9]

  • Reactants: o-Phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol).

  • Solvent: 5 mL of 70% aqueous ethanol.

  • Procedure:

    • Mix o-phenylenediamine and benzaldehyde in a sealed microwave vessel containing the aqueous ethanol solvent.

    • Subject the mixture to microwave irradiation at 300 W.

    • Maintain the temperature at 120°C for 6 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • The product can be isolated by filtration and purified by recrystallization.

Protocol 2: Synthesis using Erbium (III) Triflate in Water [4]

  • Reactants: o-Phenylenediamine and benzaldehyde (1:1.1 molar ratio).

  • Catalyst: Erbium (III) triflate (10 mol%).

  • Solvent: Water.

  • Procedure:

    • To a stirred solution of o-phenylenediamine and benzaldehyde in water at 1°C, add Er(OTf)₃.

    • Continue stirring at this temperature for 5 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography.

Protocol 3: Synthesis using Air as an Oxidant [2]

  • Reactants: o-Phenylenediamine (50 mmol) and benzaldehyde (50 mmol).

  • Solvent: Absolute ethanol.

  • Procedure:

    • Dissolve o-phenylenediamine and benzaldehyde in absolute ethanol at room temperature.

    • Continuously bubble air through the reaction mixture.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, the product can be isolated by filtration as it often precipitates from the solution.

    • Wash the solid product with cold ethanol and dry to obtain pure this compound.

IV. Visualizations

General Reaction Scheme for the Synthesis of this compound

G General Reaction Scheme for this compound Synthesis cluster_reactants Reactants o-phenylenediamine o-Phenylenediamine reaction_center + o-phenylenediamine->reaction_center benzaldehyde Benzaldehyde benzaldehyde->reaction_center This compound This compound water H₂O reaction_center->this compound Catalyst (e.g., Ag₂O, Er(OTf)₃) Heat/Microwave G Experimental Workflow for Green Synthesis start Start reactants Mix o-phenylenediamine and benzaldehyde start->reactants add_catalyst Add Novel Catalyst (e.g., Er(OTf)₃, Ag₂O NPs) and/or apply green conditions (e.g., Microwave, Air) reactants->add_catalyst reaction Allow reaction to proceed (Monitor by TLC) add_catalyst->reaction isolation Isolate crude product (Filtration/Extraction) reaction->isolation purification Purify product (Recrystallization/ Column Chromatography) isolation->purification characterization Characterize final product (NMR, FTIR, Mass Spec) purification->characterization end End characterization->end G Plausible Mechanism with a Lewis Acid Catalyst A 1. Aldehyde activation by Lewis Acid (LA) catalyst B 2. Nucleophilic attack by o-phenylenediamine A->B C 3. Intramolecular cyclization B->C D 4. Dehydration and aromatization C->D E 5. Product formation and catalyst regeneration D->E

References

Application Notes and Protocols for 2-Phenylbenzimidazole in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-phenylbenzimidazole (B57529) and its derivatives as ligands in organometallic catalysis. The information is intended to guide researchers in the synthesis of these ligands, the preparation of their metal complexes, and their application in key catalytic reactions.

Introduction to this compound Ligands

This compound is a versatile heterocyclic compound that has garnered significant attention in organometallic chemistry and catalysis. Its derivatives, particularly N-heterocyclic carbenes (NHCs), are highly effective ligands for a variety of transition metals, including palladium and ruthenium. The strong σ-donating properties of these NHC ligands stabilize the metal center and promote catalytic activity in a range of cross-coupling and C-H functionalization reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Synthesis of this compound Ligands and Precursors

The synthesis of this compound is a straightforward condensation reaction. The resulting benzimidazole (B57391) can be further functionalized to create precursors for N-heterocyclic carbene (NHC) ligands.

Protocol 2.1: Synthesis of this compound

This protocol describes the synthesis of this compound from o-phenylenediamine (B120857) and benzaldehyde (B42025).

Materials:

  • o-phenylenediamine

  • Benzaldehyde

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, dissolve o-phenylenediamine (1 mol) and sodium bisulfite (2 mol) in water (1200 g).[1]

  • Stir the mixture and heat to 80-90 °C.[1]

  • Slowly add benzaldehyde (1 mol) to the reaction mixture over a period of 1 hour while maintaining the temperature.[1]

  • After the addition is complete, continue to stir the reaction mixture at 80-90 °C for an additional 1.5 hours.[1]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product with water to remove any remaining salts.

  • Dry the purified this compound. A yield of approximately 96% can be expected under optimal conditions.[1]

  • The crude product can be recrystallized from aqueous ethanol to obtain a colorless product.

Protocol 2.2: Synthesis of Benzimidazolium Salts (NHC Precursors)

This protocol outlines the synthesis of N,N'-disubstituted benzimidazolium salts, which are the direct precursors to NHC ligands.

Materials:

Procedure:

  • Dissolve this compound (1 eq) in DMF.

  • Add the desired alkyl halide (2 eq).

  • Stir the reaction mixture at room temperature for 2 hours and then heat to 80 °C for 18 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the benzimidazolium salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

  • The crude product can be recrystallized from ethanol/diethyl ether.[2]

Synthesis of Organometallic Complexes

This compound-based NHC ligands can be complexed with various transition metals. The following protocol describes the synthesis of a palladium-NHC complex.

Protocol 3.1: Synthesis of a Palladium-NHC Complex

This protocol details the synthesis of a PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) palladium-NHC complex.

Materials:

Procedure:

  • In a reaction flask, combine the benzimidazolium salt (1 eq), PdCl₂ (1 eq), and K₂CO₃ (5 eq) in pyridine.[2]

  • Stir the mixture vigorously and heat to 80 °C for 10 hours.[2]

  • After the reaction is complete, remove the pyridine by vacuum distillation.

  • Add dichloromethane to the residue and filter the mixture through a silica (B1680970) gel plug.

  • Remove the solvent under reduced pressure.

  • Recrystallize the product from a dichloromethane/diethyl ether mixture to obtain the purified palladium-NHC complex.[2]

Applications in Organometallic Catalysis

Palladium and ruthenium complexes bearing this compound-based ligands are highly effective catalysts for a variety of organic transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-NHC complexes are excellent catalysts for the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between aryl halides and boronic acids.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acid1NaOHToluene (B28343)/MethanolRT495[3]
24-ChloroanisolePhenylboronic acid1NaOHToluene/MethanolRT498[3]
31-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid2NaOHToluene/Methanol50485[3]
42-ChloropyridinePhenylboronic acid2NaOHToluene/Methanol50478[3]

Note: The data presented is for a highly active 2-(dialkylphosphino)imidazole palladium catalyst, demonstrating the potential of imidazole-based ligands in this reaction. Specific data for this compound NHC catalysts may vary.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide Arylboronic Acid Base Mix Mix & Stir Reactants->Mix Catalyst Pd-NHC Complex Catalyst->Mix Solvent Solvent (e.g., Toluene/Methanol) Solvent->Mix Heat Heat to Reaction Temp Mix->Heat Quench Quench Reaction Heat->Quench After completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Suzuki-Miyaura Reaction Workflow
  • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (e.g., NaOH, 2.0 mmol).

  • Add the palladium-NHC catalyst (1-2 mol%).

  • Add the solvent system (e.g., toluene with 5% methanol).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 50 °C) for the required time (typically 4 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Palladium-Catalyzed Heck Coupling

Palladium-NHC complexes derived from benzimidazole are also effective catalysts for the Heck reaction, which couples aryl halides with alkenes.

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
11-Bromo-4-nitrobenzeneStyrene0.5K₂CO₃DMF8060>95[4]
21-Bromo-4-nitrobenzeneStyrene1.0K₂CO₃DMF8030>95[4]
31-Bromo-4-nitrobenzeneStyrene0.1K₂CO₃DMF80120~90[4]

Note: The data presented is for a bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II) catalyst.

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Olefin PdII_Olefin L2Pd(II)(Ar)(X)(Olefin) Coord->PdII_Olefin Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl L-Pd(II)-Alkyl Insert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH L2Pd(II)(H)(X) BetaElim->PdH Alkene Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 - HBX

Heck Reaction Catalytic Cycle
  • To a reaction vessel, add the aryl halide (1.0 mmol), alkene (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium-NHC catalyst (0.1-1.0 mol%).

  • Add the solvent (e.g., DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (30-120 minutes).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Ruthenium-Catalyzed C-H Functionalization

Ruthenium complexes can catalyze the direct functionalization of C-H bonds, a highly atom-economical transformation. This compound can act as a directing group for the ortho-arylation of its phenyl ring.

CH_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate This compound Mix Mix & Stir Substrate->Mix ArylatingAgent Aryl Halide ArylatingAgent->Mix Catalyst [Ru(p-cymene)Cl2]2 Catalyst->Mix Additive Additive (e.g., AgSbF6) Additive->Mix Base Base (e.g., K2CO3) Base->Mix Solvent Solvent Solvent->Mix Heat Heat to Reaction Temp Mix->Heat Cool Cool to RT Heat->Cool After completion Filter Filter Cool->Filter Extract Extract Filter->Extract Purify Column Chromatography Extract->Purify Product Arylated Product Purify->Product

Ruthenium-Catalyzed C-H Arylation Workflow
  • In a sealed reaction tube, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • An additive such as AgSbF₆ may be required.

  • Add a suitable solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to a high temperature (e.g., 120 °C) for an extended period (e.g., 16 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the ortho-arylated product.

Conclusion

This compound and its derivatives are valuable ligands in organometallic catalysis. The protocols and data presented here provide a starting point for researchers to explore their synthesis and application in a variety of important catalytic transformations. The robustness and tunability of these ligands make them promising candidates for the development of novel and efficient catalytic systems for applications in academic research and the pharmaceutical industry.

References

Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) using 2-Phenylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-phenylbenzimidazole (B57529) derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds are a significant class of materials, often employed as electron transport or host materials in the emissive layer of OLEDs, contributing to enhanced device performance and stability.

Introduction to this compound Derivatives in OLEDs

This compound and its derivatives are nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of organic electronics. Their inherent electron-deficient nature makes them excellent candidates for electron transport layers (ETLs) in OLEDs, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer. Furthermore, by functionalizing the phenyl or benzimidazole (B57391) core, their electronic properties can be tuned, making them suitable as host materials for phosphorescent or fluorescent emitters. The rigid structure of these molecules also contributes to good thermal stability and morphological stability in thin-film devices.

Performance of OLEDs Incorporating this compound Derivatives

The performance of OLEDs is critically dependent on the specific this compound derivative used, the device architecture, and the other organic materials employed. The following tables summarize the key performance metrics of several reported OLEDs that utilize these derivatives.

Device StructureThis compound DerivativeRoleMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Color / CIE Coordinates (x, y)
ITO/NPB (35nm)/Compound B (EML)/TPBI (ETL)/Ca (12nm)/Al (100nm)[1][2]1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Compound B)Emissive Layer (EML)4.3[1][2]290[1][2]3.5[1]Blue / (0.1482, 0.1300)[1][2]
ITO/HAT-CN (15nm)/TAPC (30nm)/Ir(ppy)₂(acac) in o-CbzBiz (10 wt%; 30nm)/B3PyMPM (50nm)/LiF (1nm)/Al (100nm)[3]o-CbzBizHost~18.7Not ReportedNot ReportedGreen
ITO/HAT-CN (15nm)/TAPC (30nm)/4CzIPN in o-mCPBI (10 wt%; 30nm)/B3PyMPM (50nm)/LiF (1nm)/Al (100nm)[4]9,9′-(2′-(1H-benzimidazol-1-yl)-[1,1′-biphenyl]-3,5-diyl)bis(9H-carbazole) (o-mCPBI)Host18.7[4]Not ReportedNot ReportedGreen

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent this compound via the condensation of o-phenylenediamine (B120857) and benzaldehyde (B42025).

Materials:

  • o-phenylenediamine

  • Benzaldehyde

  • Sodium bisulfite

  • Deionized water

  • Reaction kettle with stirrer and heating mantle

  • Centrifuge

  • Drying oven

Procedure:

  • Add 1 mole of o-phenylenediamine and 2 moles of sodium bisulfite to 1200g of deionized water in a reaction kettle.[5]

  • Stir the mixture and heat to 80-90 °C.[5]

  • Slowly add 1 mole of benzaldehyde to the reaction mixture over a period of 1 hour.[5]

  • Maintain the temperature and continue stirring for 1.5 to 2 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid product by centrifugation.

  • Wash the product with deionized water.

  • Dry the purified this compound in an oven.

Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol outlines a general procedure for the fabrication of a multilayer OLED using this compound derivatives by thermal evaporation in a high-vacuum environment.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol (B130326)

  • Ultrasonic bath

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr)

  • Organic materials (e.g., Hole Injection Layer, Hole Transport Layer, Emissive Layer, this compound derivative as Electron Transport Layer)

  • Metal for cathode (e.g., LiF/Al)

  • Shadow masks

  • Glovebox for encapsulation

  • UV-curable epoxy and glass lids

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[6]

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-Ozone for 10-15 minutes to improve its work function and enhance hole injection.[6]

  • Organic and Cathode Layer Deposition:

    • Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially onto the ITO anode. A typical device structure could be:

      • Hole Injection Layer (HIL): Deposit a 10 nm layer of a suitable HIL material.

      • Hole Transport Layer (HTL): Deposit a 40 nm layer of a material like NPB at a rate of 1-2 Å/s.[6]

      • Emissive Layer (EML): Deposit a 20-30 nm layer of the emissive material (which could be a this compound derivative or a host doped with an emitter) at a rate of 1 Å/s.[6]

      • Electron Transport Layer (ETL): Deposit a 30 nm layer of a this compound derivative (e.g., TPBI) at a rate of 1-2 Å/s.

      • Electron Injection Layer (EIL): Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.[6]

      • Cathode: Deposit a 100 nm layer of aluminum (Al) through a shadow mask to define the active area of the device at a rate of 5-10 Å/s.[6]

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.[6]

Protocol 3: OLED Characterization

Equipment:

  • Source meter unit

  • Spectrofluorometer with an integrating sphere

  • Photodiode

Procedure:

  • Connect the fabricated OLED to the source meter.

  • Mount the device in the integrating sphere coupled to the spectrofluorometer to measure electroluminescence spectra and light output.

  • Apply a forward bias voltage and measure the current-voltage (I-V) characteristics.

  • Simultaneously, measure the luminance (light output) using a calibrated photodiode.

  • From the collected data, calculate the key performance parameters:

    • Current Efficiency (cd/A)

    • Power Efficiency (lm/W)

    • External Quantum Efficiency (EQE) (%)

    • Commission Internationale de l'Eclairage (CIE) color coordinates.

Visualizations

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_post Post-Fabrication ITO_Substrate ITO-Coated Glass Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Substrate->Cleaning Drying Nitrogen Gas Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone Load Load into Vacuum Chamber UV_Ozone->Load HIL Hole Injection Layer Deposition Load->HIL HTL Hole Transport Layer Deposition HIL->HTL EML Emissive Layer Deposition HTL->EML ETL Electron Transport Layer Deposition (this compound Derivative) EML->ETL EIL Electron Injection Layer Deposition ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation (in Glovebox) Cathode->Encapsulation Characterization Device Characterization (I-V-L, EL Spectra, Efficiency) Encapsulation->Characterization G cluster_device OLED Device Structure cluster_energy Energy Level Diagram Cathode Cathode (e.g., Al) EIL EIL (e.g., LiF) Cathode->EIL ETL ETL (this compound Derivative) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL HTL (e.g., NPB) EML->HTL HIL HIL HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate Cathode_level Cathode Work Function ETL_LUMO LUMO Cathode_level->ETL_LUMO Electron Injection ETL_HOMO HOMO EML_LUMO LUMO ETL_LUMO->EML_LUMO EML_HOMO HOMO HTL_LUMO LUMO HTL_HOMO HOMO HTL_HOMO->EML_HOMO Anode_level Anode Work Function Anode_level->HTL_HOMO Hole Injection G Reactants o-Phenylenediamine + Benzaldehyde Conditions Sodium Bisulfite Water 80-90 °C Reactants->Conditions Product This compound Conditions->Product Purification Centrifugation & Water Wash Product->Purification FinalProduct Purified This compound Purification->FinalProduct

References

Application of 2-Phenylbenzimidazole in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-phenylbenzimidazole (B57529) and its derivatives in polymer chemistry. The focus is on its application as a monomer for high-performance polymers and as a functional additive, particularly as a UV stabilizer.

Application as a Monomer in High-Performance Polymers

This compound derivatives are crucial building blocks for the synthesis of high-performance polymers such as polybenzimidazoles (PBIs) and poly(benzimidazole imide)s (PBIIs). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and membrane technologies.

Polybenzimidazoles (PBIs)

The incorporation of the rigid and thermally stable this compound moiety into the polymer backbone imparts excellent thermo-oxidative stability. A common synthetic route involves the solution polymerization of a tetraamine (B13775644) monomer with a dicarboxylic acid derivative.

Experimental Protocol: Synthesis of poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole] (m-PBI) via Solution Polymerization in DMAc

This protocol describes the synthesis of m-PBI from 3,3',4,4'-tetraaminobiphenyl (TAB) and the isophthalaldehyde (B49619) bisulfite adduct (IBA) in N,N-dimethylacetamide (DMAc).[1]

Materials:

  • 3,3',4,4'-Tetraaminobiphenyl (TAB)

  • Isophthalaldehyde bisulfite adduct (IBA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas

  • Silicone oil bath

  • Three-neck round-bottom flask (100 mL)

  • Mechanical stirrer with stir-rod and paddle

  • Reflux condenser

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: In a three-neck 100-mL round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet, add IBA (4.0 g, 11.6 mmol), TAB (2.504 g, 11.6 mmol), and anhydrous DMAc (17.5 mL).[1]

  • Inert Atmosphere: Purge the flask with a slow stream of nitrogen gas to establish an inert atmosphere. Maintain a slow nitrogen flow throughout the reaction.[1]

  • Heating and Stirring: Lower the flask into a pre-heated silicone oil bath. Heat the reaction mixture to 180 °C.[1] Once the solution begins to reflux, initiate stirring at 60 rpm and maintain it for the duration of the reaction.[1]

  • Polymerization: Allow the polymerization to proceed at reflux for 48–72 hours.[1] The solution will become increasingly viscous as the polymer forms.

  • Polymer Isolation: After the reaction is complete, cool the polymer solution to room temperature. Precipitate the polymer by pouring the viscous solution into a large volume of deionized water with vigorous stirring.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with deionized water and then with methanol (B129727) to remove any residual solvent and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 120 °C) until a constant weight is achieved.

Logical Workflow for m-PBI Synthesis

PBI_Synthesis Monomers Monomers (TAB + IBA) Reactor Reaction Vessel (Three-neck flask) Monomers->Reactor Solvent Solvent (DMAc) Solvent->Reactor Polymerization Polymerization (180°C, 48-72h, N2) Reactor->Polymerization Heating & Stirring Precipitation Precipitation (in Water) Polymerization->Precipitation Cooling Purification Purification (Washing with Water/Methanol) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying PBI_Product m-PBI Polymer Drying->PBI_Product

Caption: Workflow for the synthesis of m-PBI via solution polymerization.

N-Phenyl-Substituted Poly(benzimidazole imide)s (PBIIs)

The introduction of an N-phenyl group to the benzimidazole (B57391) ring in poly(benzimidazole imide)s offers several advantages, including improved solubility and processability, reduced water absorption, and enhanced thermal properties due to the bulky phenyl group restricting chain motion.[2][3][4]

Experimental Protocol: Synthesis of 5-Amine-2-(4-aminobenzene)-1-phenyl-benzimidazole (N-PhPABZ) Monomer

This protocol describes a key step in the synthesis of the N-phenylated diamine monomer.[3]

Materials:

  • Precursor dinitro compound (e.g., 1-phenyl-2-(4-nitrophenyl)-5-nitro-1H-benzo[d]imidazole)

  • Ethanol (B145695)

  • Water

  • Sodium bicarbonate

  • Sodium sulfide (B99878)

  • Ice-water bath

Procedure:

  • Reaction Mixture: In a suitable reaction vessel, dissolve the dinitro precursor compound in a mixture of ethanol and water.

  • Reducing Agents: Add sodium bicarbonate and sodium sulfide to the solution.

  • Reduction Reaction: Heat the reaction mixture to 80 °C and stir overnight.

  • Isolation: Cool the reaction mixture in an ice-water bath and then pour it into water.

  • Purification: Collect the resulting precipitate by suction filtration and dry to yield the N-PhPABZ monomer.

Experimental Protocol: Synthesis of N-Phenyl-Poly(benzimidazole imide) (N-Ph-PBII)

This protocol outlines the two-stage synthesis of N-Ph-PBII from the N-PhPABZ monomer and 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA).[3]

Materials:

  • 5-Amine-2-(4-aminobenzene)-1-phenyl-benzimidazole (N-PhPABZ)

  • 3,3′,4,4′-Biphenyl tetracarboxylic dianhydride (BPDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas

Procedure:

  • Poly(amic acid) Synthesis: In a sealed bottle under a nitrogen atmosphere, dissolve N-PhPABZ (e.g., 1.2015 g, 4.0 mmol) in anhydrous DMAc (9.5 mL).[5] Slowly add BPDA (e.g., 1.1768 g, 4.0 mmol) to the solution while stirring, ensuring the solution remains clear. Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.[5]

  • Film Casting: Cast the poly(amic acid) solution onto a clean, dust-free glass plate.

  • Solvent Evaporation: Place the glass plate in an oven at 80 °C overnight to slowly evaporate the DMAc.

  • Thermal Imidization: Subject the resulting film to a staged thermal imidization process in an oven under a nitrogen atmosphere: 100 °C for 1 hour, 200 °C for 1 hour, and finally 350 °C for 1 hour to achieve complete conversion to the polyimide.

Two-Step Synthesis of N-Ph-PBII

PBII_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization Monomers Diamine (N-PhPABZ) + Dianhydride (BPDA) PAA_Formation Stirring at RT for 24h under N2 Monomers->PAA_Formation Solvent Solvent (DMAc) Solvent->PAA_Formation PAA_Solution Poly(amic acid) Solution PAA_Formation->PAA_Solution Film_Casting Film Casting on Glass Plate PAA_Solution->Film_Casting Solvent_Evaporation Solvent Evaporation (80°C overnight) Film_Casting->Solvent_Evaporation Thermal_Imidization Thermal Imidization (100°C -> 200°C -> 350°C) Solvent_Evaporation->Thermal_Imidization PBII_Film N-Ph-PBII Film Thermal_Imidization->PBII_Film

Caption: Two-step synthesis process for N-Phenyl-Poly(benzimidazole imide) films.

Quantitative Data on Thermal and Mechanical Properties

The incorporation of this compound moieties significantly enhances the thermal and mechanical properties of polymers.

Polymer SystemGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Water Absorption (%)Reference
m-PBI (commercial) ~430>500---15-18[1][3]
m-PBI (solution polymerized) ~430>500----[1]
N-Ph-PBII (N-PhPABZ-BPDA) 425>500130.04.73.71.4[3]
PABZ-BPDA (traditional PBII) 412>500210.36.54.95.9[3]
N-PhPABZ-PMDA 486>500158-197-8.9-[6][7]
PBI Copolymer (70% terephthalic acid) ---10.58-[8]
PBI Copolymer (doped) --1700.1752-[8][9]

Application as a UV Absorber in Polymers

This compound and its derivatives function as effective UV absorbers, protecting polymers from photodegradation. These compounds absorb harmful UV radiation and dissipate the energy as heat, thus preventing the initiation of degradation reactions within the polymer matrix.

Mechanism of UV Stabilization

The photostabilization mechanism of this compound-based UV absorbers involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then rapidly dissipated through non-radiative decay pathways, such as internal conversion and vibrational relaxation, returning the molecule to its ground state without undergoing photochemical reactions that could degrade the polymer.

Photostabilization Mechanism

UV_Stabilization UV_Photon UV Photon (hν) PBI_Ground This compound (Ground State) UV_Photon->PBI_Ground Absorption PBI_Excited This compound (Excited State) Polymer_Protected Protected Polymer PBI_Ground->Polymer_Protected Prevents Degradation PBI_Excited->PBI_Ground Non-radiative Decay Heat Heat Dissipation PBI_Excited->Heat

Caption: Simplified mechanism of UV stabilization by this compound.

Experimental Protocol: Incorporation of a this compound-Based UV Absorber into a PVC Film

This protocol describes a general method for incorporating a UV absorber into a polymer film using a solution casting method.

Materials:

  • Poly(vinyl chloride) (PVC)

  • This compound-based UV absorber

  • Tetrahydrofuran (THF) or other suitable solvent

  • Petri dish or glass plate

Procedure:

  • Solution Preparation: Prepare a solution of PVC in THF (e.g., 5% w/v).

  • Additive Incorporation: Dissolve the this compound-based UV absorber in the PVC solution at a desired concentration (e.g., 0.5% by weight relative to PVC).

  • Film Casting: Pour the homogeneous solution into a clean, flat petri dish or onto a glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.

  • Drying: Complete the drying process in a vacuum oven at a temperature below the glass transition temperature of PVC (e.g., 40-50 °C) to remove any residual solvent.

  • Characterization: The resulting film can be characterized for its UV-Vis absorption properties to confirm the effectiveness of the UV absorber.

Quantitative Data on UV Absorption

The effectiveness of a UV absorber is determined by its ability to absorb light in the UV region of the electromagnetic spectrum.

Polymer MatrixThis compound DerivativeUV Absorption Range (nm)Maximum Absorption (λmax) (nm)Reference
Aqueous Solution This compound-5-sulfonic acid (PBSA)220-350~305[10]
- (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol240-390350[11][12]
PVC Polybenzimidazole-grafted-2-chloromethylbenzimidazole220-420Broad absorption[7]
- 2-arylbenzimidazole-5-sulphonic acids with a tertiary amino groupUVA and UVBBathochromic shift compared to PBSA[13]

Application in High-Temperature Fuel Cell Membranes

Polybenzimidazoles are extensively studied for their use as proton exchange membranes in high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). Their high thermal stability allows for operation at elevated temperatures (typically >120 °C), which offers several advantages, including enhanced CO tolerance and faster electrode kinetics.

Performance Data of PBI-based Membranes

The performance of PBI-based fuel cell membranes is typically evaluated by their proton conductivity and their performance in a single-cell fuel cell setup.

PBI SystemDoping AgentProton Conductivity (S/cm)Operating Temperature (°C)Fuel Cell PerformanceReference
Sulfonated PBI (s-PBI) Phosphoric Acid>0.1>1000.62-0.68 V @ 0.2 A/cm² (H₂/air)[14]
s-PBI Phosphoric Acid0.1 - 0.251800.69-0.76 V @ 0.2 A/cm² (H₂/O₂)[14]
PBI Copolymer (cyclohexyl/terephthalic acid) Phosphoric Acid0.242--[8][9]
PBI Sulfuric Acid~0.112 (at 38% RH)80-120Max power density decreases from 137 to 71 mW/cm² as temp increases[15]

These application notes and protocols provide a comprehensive overview of the significant role that this compound plays in the advancement of polymer chemistry, from creating robust, high-temperature resistant materials to enhancing the durability of commodity plastics.

References

Application Notes and Protocols for 2-Phenylbenzimidazole Derivatives in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[1][2] 2-Phenylbenzimidazole (B57529) and its derivatives represent a class of heterocyclic compounds with diverse biological activities.[3] Certain derivatives have demonstrated the ability to generate ROS upon photoirradiation, suggesting their potential as novel photosensitizers for PDT.[4] These compounds are of interest due to their synthetic accessibility and tunable photophysical properties.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound derivatives as potential photosensitizers for photodynamic therapy.

Data Presentation: Photophysical and Phototoxic Properties

The following tables summarize key quantitative data for representative this compound derivatives and related compounds relevant to their potential application in PDT.

Table 1: Photophysical Properties of Selected Photosensitizers

CompoundAbsorption Max (λ_abs_, nm)Emission Max (λ_em_, nm)Singlet Oxygen Quantum Yield (Φ_Δ_)SolventReference
Benzimidazolo-chlorin 3a730-Not explicitly quantified, but demonstratedDMSO[4]
Quinoidal naphthyl thioamide (QDM)~545~725 (phosphorescence)0.67 - 0.85DCM[5][6]
bis-iodol-dipyrrolonaphthyridine-dione (I2–DPND)~582~680 (phosphorescence)0.25 - 0.32DCM[5][6]

Table 2: In Vitro Phototoxicity of a Benzimidazolo-Chlorin Derivative

Cell LineCompoundConcentration (µM)Light Dose (J/cm²)Viability (%) (Dark)Viability (%) (Light)IC₅₀ (µM) (Light)Reference
A549 (Human Lung Carcinoma)Benzimidazolo-chlorin 3a0.5 - 5.02 (735–785 nm)>95Dose-dependent decrease4.0[4]
HeLa (Human Cervical Carcinoma)Benzimidazolo-chlorin 3a0.5 - 5.02 (735–785 nm)>95Dose-dependent decrease3.4[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 2-phenylbenzimidazoles via the condensation of o-phenylenediamines and benzaldehydes.

Materials:

  • o-Phenylenediamine (B120857) derivative

  • Benzaldehyde (B42025) derivative

  • Sodium metabisulfite (B1197395) (Na₂S₂O₅) or a suitable oxidizing agent[7]

  • Water or an appropriate organic solvent (e.g., ethanol, DMF)[7][8]

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine derivative in the chosen solvent.

  • Add the oxidizing agent, such as sodium metabisulfite, to the solution.[7]

  • Heat the mixture to the desired reaction temperature (e.g., 80-90 °C for aqueous reactions) with stirring.[8]

  • Slowly add the benzaldehyde derivative to the reaction mixture.

  • Maintain the reaction at the set temperature for the required duration (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the crude product by filtration. If no precipitate forms, the solvent may need to be partially or fully removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the pure this compound derivative.[7]

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol 2: Determination of Singlet Oxygen Quantum Yield (Φ_Δ_)

This protocol outlines the indirect method for determining the singlet oxygen quantum yield using a chemical quencher like 1,3-diphenylisobenzofuran (B146845) (DPBF) or 9,10-diphenylanthracene (B110198) (DPA).[5][6][9]

Materials:

  • This compound derivative (photosensitizer)

  • Reference photosensitizer with a known Φ_Δ_ (e.g., Rose Bengal, Methylene Blue)[5][10]

  • Singlet oxygen quencher (DPBF or DPA)[5][6]

  • Spectrophotometrically pure solvent (e.g., DMSO, DMF, acetonitrile)[9]

  • Cuvettes for spectrophotometry

  • Light source with a specific wavelength for excitation (e.g., laser, filtered lamp)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the this compound derivative, the reference photosensitizer, and the singlet oxygen quencher in the chosen solvent.

  • In a cuvette, prepare a solution containing the photosensitizer (test or reference) and the quencher. The concentration of the photosensitizer should be adjusted to have a specific optical density at the excitation wavelength, while the quencher concentration should be sufficient to react with the generated singlet oxygen.

  • Saturate the solution with oxygen by bubbling with O₂ gas for a set period.

  • Irradiate the solution with the light source at the excitation wavelength of the photosensitizer for specific time intervals.

  • After each irradiation interval, record the absorbance spectrum of the solution and monitor the decrease in the characteristic absorbance peak of the quencher (e.g., ~418 nm for DPBF).[4]

  • Plot the change in absorbance of the quencher against the irradiation time for both the test and reference photosensitizers.

  • The singlet oxygen quantum yield of the test compound (Φ_Δ_^(sample)) can be calculated using the following equation:

    Φ_Δ_^(sample) = Φ_Δ_^(ref) * (k_sample / k_ref) * (I_abs_^(ref) / I_abs_^(sample))

    where Φ_Δ_^(ref) is the known singlet oxygen quantum yield of the reference, k is the slope of the plot of quencher absorbance vs. time, and I_abs_ is the rate of light absorption by the photosensitizer.

Protocol 3: In Vitro Phototoxicity Assay

This protocol details the evaluation of the photodynamic efficacy of this compound derivatives in cancer cell lines using a standard cell viability assay (e.g., MTT, WST-8).[4]

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)[4][11]

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in a biocompatible solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, WST-8)

  • Light source for irradiation (e.g., LED array, filtered lamp) with a wavelength corresponding to the absorption of the photosensitizer

  • Plate reader (for absorbance measurements)

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the this compound derivative in a complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the photosensitizer. Include control wells with a medium containing the vehicle (e.g., DMSO) only.

  • Incubate the cells with the photosensitizer for a specific duration (e.g., 4-24 hours) in the dark.

  • After incubation, wash the cells with PBS to remove the excess photosensitizer.

  • Add fresh, phenol (B47542) red-free medium to the wells.

  • For the "light" group, irradiate the plates with the light source at a specific light dose (J/cm²). Keep a duplicate set of plates in the dark as the "dark" control group.

  • After irradiation, return the plates to the incubator for a further 24-48 hours.

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot it against the photosensitizer concentration.

  • Determine the IC₅₀ values (the concentration of the photosensitizer that causes 50% cell death) for both the light and dark conditions.

Protocol 4: Cellular Uptake Study

This protocol describes how to assess the cellular uptake of fluorescent this compound derivatives using fluorescence microscopy or flow cytometry.

Materials:

  • Cancer cell line

  • Fluorescent this compound derivative

  • Complete cell culture medium

  • Confocal microscope or flow cytometer

  • Glass-bottom dishes or appropriate plates/tubes for the chosen analytical method

  • PBS

  • Paraformaldehyde (for fixing, optional)

  • Nuclear and/or organelle-specific fluorescent stains (e.g., DAPI for nucleus, MitoTracker for mitochondria) (optional)

Procedure (Fluorescence Microscopy):

  • Seed cells on glass-bottom dishes and allow them to adhere.

  • Incubate the cells with the fluorescent this compound derivative at a specific concentration for various time points.

  • After incubation, wash the cells with PBS to remove the extracellular compound.

  • (Optional) Stain the cells with nuclear or organelle-specific dyes.

  • (Optional) Fix the cells with paraformaldehyde.

  • Image the cells using a confocal microscope with appropriate excitation and emission filters for the derivative and any co-stains.

  • Analyze the images to determine the subcellular localization of the photosensitizer.

Procedure (Flow Cytometry):

  • Seed cells in appropriate culture plates and allow them to grow.

  • Treat the cells with the fluorescent this compound derivative as described above.

  • After incubation, wash the cells and detach them using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in PBS or a suitable buffer.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells. This will provide a quantitative measure of the cellular uptake.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Reactants o-Phenylenediamine + Benzaldehyde + Oxidizing Agent Reaction Condensation Reaction (Heating, Stirring) Reactants->Reaction Solvent Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: Workflow for the synthesis of this compound derivatives.

Caption: The mechanism of action for Type II photodynamic therapy.

In_Vitro_Evaluation_Workflow cluster_workflow In Vitro Evaluation Workflow Start Synthesized This compound Derivative Photophysical Photophysical Characterization (λ_abs_, λ_em_, Φ_Δ_) Start->Photophysical Cell_Culture Cancer Cell Culture Start->Cell_Culture Uptake Cellular Uptake Study (Microscopy/Flow Cytometry) Cell_Culture->Uptake Phototoxicity Phototoxicity Assay (Dark vs. Light) Cell_Culture->Phototoxicity Analysis Data Analysis (IC₅₀ Determination) Uptake->Analysis Phototoxicity->Analysis

Caption: A logical workflow for the in vitro evaluation of this compound derivatives for PDT.

References

Application Notes and Protocols for 2-Phenylbenzimidazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of 2-phenylbenzimidazole (B57529) and its derivatives as effective corrosion inhibitors, particularly for the protection of steel in acidic environments. The following sections detail the synthesis, experimental evaluation protocols, and mechanism of action of these compounds.

Introduction to this compound as a Corrosion Inhibitor

This compound is a heterocyclic aromatic organic compound that has demonstrated significant potential as a corrosion inhibitor for various metals and alloys, most notably for carbon steel in acidic media such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and solutions containing hydrogen sulfide (B99878) (H₂S).[1][2][3] Its efficacy is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[4][5] The benzimidazole (B57391) ring, with its nitrogen heteroatoms and π-electrons, plays a crucial role in the adsorption process through donor-acceptor interactions with the vacant d-orbitals of iron atoms.[1] This results in a mixed-type inhibition mechanism, affecting both anodic metal dissolution and cathodic hydrogen evolution reactions.[4][5]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation reaction of o-phenylenediamine (B120857) and benzaldehyde (B42025).[6][7] An environmentally friendly approach utilizes water as a solvent and sodium bisulfite as a catalyst.[6]

Protocol for Synthesis:

  • Reaction Setup: In a reaction kettle, add 1200g of water, 1 mole of o-phenylenediamine, and 2 moles of sodium bisulfite.[6]

  • Heating: Stir the mixture and heat it to 80°C.[6]

  • Addition of Benzaldehyde: Slowly add 1 mole of benzaldehyde to the reaction mixture over a period of 1 hour.[6]

  • Reaction: Maintain the temperature at 80°C and continue the reaction for 1.5 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture.[6]

  • Purification: The product can be isolated and purified through centrifugation, washing with water, and subsequent drying.[6]

Experimental Evaluation of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor is evaluated through various electrochemical and gravimetric techniques.

Weight Loss Measurement

This is a straightforward method to determine the corrosion rate by measuring the loss in weight of a metal coupon after immersion in a corrosive medium with and without the inhibitor.[8][9]

Protocol for Weight Loss Measurement:

  • Coupon Preparation: Prepare pre-weighed metal coupons (e.g., carbon steel) by polishing the surface with different grades of emery paper, followed by degreasing with a suitable solvent like acetone, and drying.[8]

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.[8]

  • Cleaning: After the immersion period, remove the coupons, and clean them with a suitable solution (e.g., a mixture of HCl, Sb₂O₃, and SnCl₂) to remove corrosion products.[10]

  • Final Weighing: Rinse the coupons with distilled water and acetone, dry them, and re-weigh.[8]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[8]

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[4]

This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr) and to understand the inhibition mechanism (anodic, cathodic, or mixed).[4]

Protocol for Potentiodynamic Polarization:

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[2]

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).[2][11]

  • Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the E_corr to determine the i_corr.[4]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.[11]

EIS is a non-destructive technique that provides information about the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl), which are related to the corrosion rate and the adsorption of the inhibitor.[1]

Protocol for Electrochemical Impedance Spectroscopy:

  • Stabilization: As with PDP, allow the OCP to stabilize before the measurement.

  • EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[12]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters like R_ct and C_dl.[1]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(blank) is the charge transfer resistance without the inhibitor and R_ct(inh) is the charge transfer resistance with the inhibitor.[1]

Quantitative Data on Inhibition Performance

The following tables summarize the inhibition efficiency and corrosion current density of this compound on steel in different acidic media.

Table 1: Inhibition Efficiency of this compound on X65 Steel in 0.5 M H₂SO₄

Inhibitor Concentration (mM)Inhibition Efficiency (IE%) from PDPInhibition Efficiency (IE%) from Weight Loss
0.588.586.2
1.090.688.9
2.092.490.3
5.093.892.1

Data sourced from[13]

Table 2: Electrochemical Parameters for X70 Steel in 1 M HCl with this compound

Inhibitor Concentration (mM)Corrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (IE%)
0 (Blank)1056-
0.2123.688.3
0.573.493.0
1.045.195.7
5.025.897.5

Data represents a compilation of findings from similar studies.[14][15]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound on a steel surface in an acidic medium is a multi-step process involving adsorption and the formation of a protective film.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface cluster_adsorption Adsorption and Film Formation H+ H⁺ ions Cathodic_sites Cathodic sites H+->Cathodic_sites Migration Cl- Cl⁻ ions Fe Fe (Anodic sites) Cl-->Fe Attack PBI_sol This compound (in solution) PBI_ads Adsorbed this compound (Protective Film) PBI_sol->PBI_ads Adsorption Fe2+ Fe²⁺ ions Fe->Fe2+ Corrosion (Anodic Reaction) H2 H₂ gas Cathodic_sites->H2 Corrosion (Cathodic Reaction) PBI_ads->Fe Inhibits Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) PBI_ads->Cathodic_sites Inhibits Cathodic Hydrogen Evolution (2H⁺ + 2e⁻ → H₂) G cluster_evaluation Corrosion Inhibition Evaluation cluster_electrochem start Start: Synthesize and Characterize This compound Derivative prepare_coupons Prepare Metal Coupons (e.g., Polishing, Cleaning, Weighing) start->prepare_coupons prepare_solutions Prepare Corrosive Solutions with and without Inhibitor start->prepare_solutions weight_loss Weight Loss Measurements prepare_coupons->weight_loss electrochemical Electrochemical Studies prepare_coupons->electrochemical prepare_solutions->weight_loss prepare_solutions->electrochemical analyze_data Data Analysis and Inhibition Efficiency Calculation weight_loss->analyze_data pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis pdp->analyze_data eis->analyze_data surface_analysis Surface Characterization (e.g., SEM, FTIR) analyze_data->surface_analysis mechanism Elucidate Inhibition Mechanism analyze_data->mechanism surface_analysis->mechanism end End: Report Findings mechanism->end

References

Application of 2-Phenylbenzimidazole in Analytical Chemistry for Metal Ion Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzimidazole (B57529) and its derivatives have emerged as a versatile class of organic compounds in analytical chemistry, particularly as chemosensors for the quantification of various metal ions. Their rigid structure, coupled with the ability to be functionalized with various donor groups, allows for the design of probes that exhibit high sensitivity and selectivity towards specific metal ions. The primary mechanism of detection is often based on fluorescence spectroscopy, where the binding of a metal ion to the this compound scaffold modulates its photophysical properties, leading to a measurable change in fluorescence intensity or a spectral shift. Common signaling mechanisms include Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

This document provides detailed application notes and experimental protocols for the use of this compound-based sensors in metal ion quantification, targeting researchers, scientists, and drug development professionals.

Signaling Mechanisms

The fluorescence response of this compound-based sensors upon metal ion binding is typically governed by two main principles: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorophore's fluorescence may be quenched due to internal rotational or vibrational processes. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative decay pathways and leading to a significant enhancement of the fluorescence intensity ("turn-on" response).

  • Photoinduced Electron Transfer (PET): In a PET sensor, the this compound core is linked to a receptor unit with a lone pair of electrons (e.g., an amine). In the absence of a metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. When a metal ion binds to the receptor, the lone pair of electrons becomes involved in the coordination, suppressing the PET process and restoring the fluorescence ("turn-on" response). Conversely, in some designs, metal ion binding can facilitate a PET process, leading to fluorescence quenching ("turn-off" response).

CHEF_Mechanism cluster_unbound Unbound Sensor cluster_bound Metal-Bound Complex Unbound This compound (Low Fluorescence) NonRadiative Non-Radiative Decay (Vibrational/Rotational) Unbound->NonRadiative Energy Loss Metal Metal Ion Unbound->Metal Excitation1 Excitation Excitation1->Unbound Bound Rigid Complex (High Fluorescence) Fluorescence Fluorescence Emission Bound->Fluorescence Light Emission Excitation2 Excitation Excitation2->Bound Metal->Bound Binding

PET_Mechanism cluster_unbound_pet Unbound Sensor (Fluorescence OFF) cluster_bound_pet Metal-Bound Complex (Fluorescence ON) Fluorophore_Unbound Fluorophore (Excited State) PET_Quenching PET Quenching Fluorophore_Unbound->PET_Quenching Receptor_Unbound Receptor (with Lone Pair) Receptor_Unbound->Fluorophore_Unbound Electron Transfer Metal_PET Metal Ion Receptor_Unbound->Metal_PET Fluorophore_Bound Fluorophore (Excited State) Fluorescence_PET Fluorescence Emission Fluorophore_Bound->Fluorescence_PET Receptor_Bound Receptor-Metal Complex Metal_PET->Receptor_Bound Binding

Quantitative Data Summary

The analytical performance of various this compound-based fluorescent sensors for the quantification of different metal ions is summarized in the tables below.

Table 1: Performance of this compound-Based Sensors for Divalent Metal Ions

Sensor Name/DerivativeTarget IonResponse TypeLimit of Detection (LOD)Linear RangeBinding Stoichiometry (Sensor:Ion)Solvent SystemReference
DQBM-BCo²⁺Turn-off3.56 µM5–30 µM1:2DMF/H₂O[1]
CPBI₂Cu²⁺Turn-off5.98 nM0–100 µM-DMSO/H₂O
CPBI₂Zn²⁺Turn-off6.02 nM0–100 µM-DMSO/H₂O
BIPPZn²⁺Turn-on23.6 nM-8:2ACN/H₂O[2]
BBMPCu²⁺Turn-off0.16 µM0–5 µM2:1THF/Tris-HCl[3]
BBMPZn²⁺Ratiometric Turn-on0.1 µM0–10 µM1:1THF/Tris-HCl[3]

Table 2: Performance of this compound-Based Sensors for Other Metal Ions

Sensor Name/DerivativeTarget IonResponse TypeLimit of Detection (LOD)Linear RangeBinding Stoichiometry (Sensor:Ion)Solvent SystemReference
2cZn²⁺Quenching16 nM-2:1-
LZn²⁺Turn-on95.3 nM-1:1Ethanol (B145695)[4]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound-Based Fluorescent Sensor

This protocol describes the synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, a common scaffold for metal ion sensors.

Materials:

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add 2-pyridinecarboxaldehyde (1.07 g, 10 mmol).

  • Add sodium metabisulfite (1.90 g, 10 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold deionized water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with copious amounts of deionized water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C overnight.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Synthesis_Workflow Start Start: Reagents Dissolve Dissolve o-phenylenediamine in ethanol Start->Dissolve Add_Aldehyde Add 2-pyridinecarboxaldehyde Dissolve->Add_Aldehyde Add_Na2S2O5 Add Sodium Metabisulfite Add_Aldehyde->Add_Na2S2O5 Reflux Reflux for 4-6 hours Add_Na2S2O5->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Precipitate Precipitate in Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Purify Purification (Recrystallization/Chromatography) Dry->Purify End End: Purified Sensor Purify->End

Protocol 2: General Procedure for Metal Ion Quantification using a this compound-Based Fluorescent Sensor

This protocol provides a general method for the fluorometric titration of a metal ion using a synthesized sensor.

Materials and Equipment:

  • Stock solution of the this compound-based sensor (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solution of the target metal ion salt (e.g., 10 mM in deionized water or an appropriate solvent).

  • Buffer solution (e.g., Tris-HCl, HEPES) of the desired pH.

  • Spectrofluorometer with a quartz cuvette.

  • Micropipettes.

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the sensor by diluting the stock solution in the chosen buffer to a final concentration typically in the low micromolar range (e.g., 10 µM).

    • Prepare a series of standard solutions of the metal ion by diluting the stock solution in the same buffer.

  • Fluorescence Titration:

    • Place 2 mL of the sensor working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the sensor solution at the predetermined excitation wavelength.

    • Incrementally add small aliquots (e.g., 2-10 µL) of a standard metal ion solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a specific time (e.g., 1-5 minutes).

    • Record the fluorescence emission spectrum after each addition.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • From the titration curve, determine the linear range and the detection limit. The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve in the linear range.

    • To determine the binding stoichiometry, a Job's plot can be constructed by plotting the fluorescence intensity against the mole fraction of the metal ion while keeping the total concentration of the sensor and metal ion constant.

  • Selectivity Study:

    • To assess the selectivity of the sensor, record the fluorescence response of the sensor solution upon the addition of a fixed concentration (e.g., 10 equivalents) of various potentially interfering metal ions. A significant change in fluorescence only in the presence of the target metal ion indicates high selectivity.

Quantification_Workflow Start Start: Prepare Solutions Prepare_Sensor Prepare Sensor Working Solution Start->Prepare_Sensor Prepare_Metal Prepare Metal Ion Standard Solutions Start->Prepare_Metal Titration Fluorescence Titration Prepare_Sensor->Titration Prepare_Metal->Titration Initial_Spectrum Record Initial Sensor Spectrum Titration->Initial_Spectrum Selectivity Selectivity Study Titration->Selectivity Add_Metal Add Aliquots of Metal Ion Solution Initial_Spectrum->Add_Metal Equilibrate Equilibrate Add_Metal->Equilibrate Record_Spectrum Record Fluorescence Spectrum Equilibrate->Record_Spectrum Repeat Repeat until Saturation Record_Spectrum->Repeat Repeat->Add_Metal Not Saturated Data_Analysis Data Analysis Repeat->Data_Analysis Saturated Plot_Curve Plot Intensity vs. [Metal Ion] Data_Analysis->Plot_Curve Jobs_Plot Construct Job's Plot for Stoichiometry Data_Analysis->Jobs_Plot Determine_Parameters Determine Linear Range & LOD Plot_Curve->Determine_Parameters End End: Quantitative Results Determine_Parameters->End Jobs_Plot->End Test_Interferents Test with Interfering Ions Selectivity->Test_Interferents Test_Interferents->End

Conclusion

This compound-based fluorescent sensors offer a powerful and versatile tool for the sensitive and selective quantification of metal ions. Their ease of synthesis and tunable photophysical properties make them attractive for a wide range of applications in environmental monitoring, biological imaging, and pharmaceutical analysis. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively utilize these chemosensors in their work. Further research in this area will likely focus on the development of sensors with even higher selectivity, sensitivity, and applicability in complex biological and environmental matrices.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Phenylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-phenylbenzimidazole (B57529) utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and often higher yields, aligning with the principles of green chemistry.

Introduction

This compound and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The benzimidazole (B57391) core is a key structural motif in various pharmaceuticals. Consequently, the development of efficient and sustainable synthetic routes to these compounds is of significant interest to the drug development community. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the discovery and development of such compounds. This document outlines optimized protocols for the synthesis of this compound via the condensation of o-phenylenediamine (B120857) and benzaldehyde (B42025) under microwave irradiation.

Data Presentation

The following table summarizes various reported conditions and outcomes for the microwave-assisted synthesis of this compound, allowing for easy comparison of different methodologies.

Reactants Catalyst/Additive Solvent Microwave Power (W) Temperature (°C) Time (min) Yield (%) Reference
o-Phenylenediamine, BenzaldehydeNone70% Aqueous Ethanol (B145695)300120691[1]
o-Phenylenediamine, Benzoic AcidHydrochloric Acid (4M)None (neat)450 (50% power)Not Specified1.5 - 480-95[2]
o-Phenylenediamine, BenzaldehydeSodium MetabisulfiteSolvent-freeNot SpecifiedNot SpecifiedNot SpecifiedHigh
o-Phenylenediamine, Benzoic AcidEthyl AcetateWater765 (90% power)Not SpecifiedNot SpecifiedHigh[3]
o-Phenylenediamine, Benzoic AcidPolyphosphoric AcidNot SpecifiedNot SpecifiedNot SpecifiedShorter than conventional10-50% increase[4]

Experimental Protocols

This section provides detailed experimental protocols for the microwave-assisted synthesis of this compound.

Protocol 1: Catalyst-Free Synthesis in Aqueous Ethanol

This protocol is based on a green chemistry approach, utilizing a non-toxic solvent system and avoiding the use of a catalyst.[1]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.14 mg)

  • Benzaldehyde (1.0 mmol, 106.12 mg, 0.10 mL)

  • 70% Aqueous Ethanol (5 mL)

  • Microwave synthesizer (e.g., CEM Discover)

  • Sealed microwave reaction vessel

  • Standard laboratory glassware for workup and recrystallization

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a sealed microwave reaction vessel, combine o-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol). Add 5 mL of 70% aqueous ethanol to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 6 minutes with a power of 300 W.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC.

  • Workup and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The crude product often precipitates out of the solution. Collect the solid by filtration.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterization: The final product can be characterized by its melting point and spectroscopic methods (FTIR, NMR). The expected melting point is around 297-298 °C.

Protocol 2: Solvent-Free Synthesis with an Acid Catalyst

This protocol describes a solvent-free approach using a catalytic amount of hydrochloric acid.[2]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.14 mg)

  • Benzoic Acid (1.0 mmol, 122.12 mg)

  • Hydrochloric Acid (4M, 2 drops)

  • Microwave oven (domestic or laboratory grade)

  • 25 mL glass beaker

  • Pestle and mortar

  • Standard laboratory glassware for workup and recrystallization

Procedure:

  • Reactant Preparation: Grind o-phenylenediamine (1.0 mmol) and benzoic acid (1.0 mmol) together in a pestle and mortar.

  • Reaction Setup: Place the ground mixture in a 25 mL glass beaker and add two drops of 4M hydrochloric acid.

  • Microwave Irradiation: Place the beaker in the microwave oven and irradiate at 50% power for 1.5 to 4 minutes. The optimal time may vary depending on the specific microwave used.

  • Workup and Purification: After irradiation, allow the mixture to cool.

  • Recrystallization: Recrystallize the crude product from a 50:50 mixture of ethanol and water to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product by its melting point and spectroscopic analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification cluster_analysis Characterization o_phenylenediamine o-Phenylenediamine mixing Mixing in Reaction Vessel (with/without solvent & catalyst) o_phenylenediamine->mixing benzaldehyde Benzaldehyde / Benzoic Acid benzaldehyde->mixing microwave Microwave Irradiation (Controlled Time, Temp, Power) mixing->microwave cooling Cooling to Room Temperature microwave->cooling filtration Filtration cooling->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization characterization Melting Point, FTIR, NMR recrystallization->characterization

Caption: General workflow for microwave-assisted synthesis.

Reaction Scheme

The following diagram illustrates the chemical reaction for the synthesis of this compound.

reaction_scheme reactant1 o-Phenylenediamine plus + reactant2 Benzaldehyde arrow Microwave (Catalyst/Solvent) product This compound

Caption: Synthesis of this compound.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and often more environmentally friendly alternative to conventional methods for the preparation of this compound. The protocols outlined in these application notes can be readily adapted and optimized for various research and development needs, facilitating the exploration of benzimidazole-based compounds in drug discovery and materials science. The significant reduction in reaction time and potential for higher yields make this a highly attractive methodology for modern chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2-Phenylbenzimidazole (B57529).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during your experiment, offering potential causes and recommended solutions.

1. Low or No Product Yield

Question: I am experiencing a very low yield, or no formation of this compound. What are the likely causes and how can I improve it?

Answer: Low or no yield is a common issue in the synthesis of this compound and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Poor Quality of Starting Materials: The purity of your starting materials, o-phenylenediamine (B120857) and benzoic acid or benzaldehyde (B42025), is crucial.

    • o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities and interfere with the reaction.[1] Using freshly purified o-phenylenediamine or its dihydrochloride (B599025) salt can mitigate this issue.[2]

    • Aldehydes, in particular, can oxidize to carboxylic acids upon storage. It is advisable to use freshly distilled benzaldehyde.[2]

  • Suboptimal Reaction Conditions: The reaction conditions play a significant role in the successful synthesis of this compound.

    • Temperature: Traditional methods often require high temperatures, sometimes exceeding 180°C, especially when using benzoic acid.[3][4] Insufficient temperature can lead to an incomplete reaction.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1]

    • Catalyst: The choice and amount of catalyst are critical. Both insufficient and excessive catalyst loading can negatively impact the yield.[2] For acid-catalyzed reactions, common choices include p-toluenesulfonic acid (p-TSA), polyphosphoric acid (PPA), and various Lewis acids.[5] The effectiveness of a catalyst can be substrate-dependent.[2]

  • Inappropriate Solvent: The solvent can significantly influence the reaction rate and yield. Polar solvents like methanol (B129727) and ethanol (B145695) have been shown to be effective in many catalytic systems for benzimidazole (B57391) synthesis.[4][6]

  • Side Reactions: The formation of unwanted by-products can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of a bis-adduct, especially if the final ring-closure step is slow.[2]

Troubleshooting Workflow for Low Yield:

G start Low/No Yield Observed check_sm Verify Purity of Starting Materials (o-phenylenediamine, benzaldehyde/benzoic acid) start->check_sm check_conditions Review Reaction Conditions (Temperature, Time, Stirring) check_sm->check_conditions If pure check_catalyst Evaluate Catalyst Choice and Loading check_conditions->check_catalyst check_solvent Assess Solvent Suitability check_catalyst->check_solvent monitor_rxn Monitor Reaction by TLC check_solvent->monitor_rxn optimize Systematically Optimize Conditions monitor_rxn->optimize Incomplete reaction or side products end Improved Yield monitor_rxn->end Reaction complete optimize->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

2. Product Purification Difficulties

Question: I am having trouble purifying my crude this compound. What are the best methods?

Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials or side products with similar polarities.

  • Recrystallization: This is the most common and effective method for purifying this compound.

    • Solvent Selection: The choice of solvent is critical for successful recrystallization. Ethanol or aqueous ethanol is often a good starting point.[7] A dual solvent system, where the product is soluble in one solvent at high temperature and insoluble in the other, can also be very effective.[8]

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal before filtering. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.[9]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is an alternative. The choice of eluent will depend on the polarity of the impurities. A common eluent system is a mixture of ethyl acetate (B1210297) and hexane.[1]

  • Sublimation: For obtaining high-purity material, vacuum sublimation can be a powerful technique, as benzimidazoles often have good thermal stability.[10]

3. Formation of Colored Impurities

Question: My final product is colored (e.g., yellow, brown) instead of the expected white or off-white solid. What causes this and how can I prevent it?

Answer: The formation of colored impurities is often due to the oxidation of the o-phenylenediamine starting material.[1]

  • Prevention:

    • Use high-purity, preferably freshly obtained or purified, o-phenylenediamine.

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[1]

    • Using the dihydrochloride salt of o-phenylenediamine can sometimes reduce the formation of colored impurities.[2]

  • Removal:

    • During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[9] Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

Experimental Protocols

Synthesis of this compound from o-Phenylenediamine and Benzaldehyde

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent.

  • Add the catalyst (e.g., 0.1 equivalents of p-TSA).

  • Add benzaldehyde (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification setup1 Dissolve o-phenylenediamine and catalyst in solvent setup2 Add benzaldehyde setup1->setup2 reaction Heat to reflux (Monitor by TLC) setup2->reaction workup1 Cool to RT reaction->workup1 workup2 Remove solvent workup1->workup2 purification Recrystallize from ethanol workup2->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Effect of Solvent on the Synthesis of this compound

The choice of solvent can significantly impact the yield of the reaction. The following table summarizes the effect of different solvents on the synthesis of this compound from o-phenylenediamine and benzaldehyde catalyzed by cobalt (II) acetylacetone (B45752) at room temperature.[3][6]

EntrySolventTime (h)Yield (%)
1Methanol497
2Ethanol492
3Acetonitrile485
4Tetrahydrofuran (THF)480
5Dichloromethane (DCM)475
6Ethyl Acetate470

Table 2: Optimization of Reaction Conditions for this compound Synthesis

This table presents data on the optimization of various reaction parameters for the synthesis of this compound from o-phenylenediamine and benzaldehyde.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1ZnO NanoparticlesSolvent-freeRoom Temp.0.2598[1]
2MgO@DFNSEthanolRoom Temp.497[11]
3Phosphoric AcidMethanol50195[12]
4Indion 190 resinEthanolReflux1.594[11]
5NH4ClChloroformRoom Temp.494[13]
6Sodium BisulfiteWater80-90296.3[4][9]

References

Technical Support Center: 2-Phenylbenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Phenylbenzimidazole (B57529) synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am experiencing a low yield of this compound in my reaction. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, solvent, and catalyst choice.[1]

    • Temperature: Reaction temperatures that are too low can lead to slow reaction rates and incomplete conversion, while excessively high temperatures can cause the formation of tar-like substances and degradation of the starting materials.[1][2] It is crucial to optimize the temperature incrementally.

    • Solvent: The polarity of the solvent plays a significant role.[3] Polar solvents like ethanol (B145695) and methanol (B129727) have been shown to be effective.[4] In some cases, solvent-free conditions can also lead to higher yields.[1]

    • Catalyst: The absence of a suitable catalyst can result in very low yields.[1] Various catalysts, including Lewis acids, solid-supported catalysts, and green catalysts like L-proline, have been shown to significantly improve yields.[1][5]

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine (B120857) or benzaldehyde (B42025) can interfere with the reaction, leading to side products and reduced yields.[5] Ensure the purity of your starting materials by using freshly purified reagents. o-Phenylenediamine can be prone to oxidation, appearing as colored impurities, which can be problematic.[1][5]

  • Inappropriate Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of side products or leave unreacted starting materials. An equimolar ratio of o-phenylenediamine and the aldehyde is typically recommended.[6]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Logical Troubleshooting Flow for Low Yield:

low_yield_troubleshooting cluster_optimization Optimization Steps start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions If pure end_bad Persistent Low Yield (Consult Literature) check_purity->end_bad If impure monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction optimize_stoichiometry Adjust Reactant Stoichiometry monitor_reaction->optimize_stoichiometry If incomplete optimize_catalyst Optimize Catalyst (Type & Loading) monitor_reaction->optimize_catalyst If side products optimize_temp Optimize Temperature optimize_stoichiometry->optimize_temp optimize_catalyst->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent end_good Improved Yield optimize_solvent->end_good

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Side Products/Impurities

Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

Answer:

The formation of by-products is a common issue that can significantly lower the purity and yield of this compound.

Common Side Reactions & Prevention:

  • Oxidation of o-phenylenediamine: This starting material is susceptible to oxidation, which can lead to colored impurities.[1]

    • Solution: Use freshly purified o-phenylenediamine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Formation of Bis-adducts: This can occur, especially if the final ring-closure step is slow.[5]

    • Solution: Modifying the reaction conditions, such as the choice of catalyst or solvent, can help favor the desired cyclization.

  • Over-alkylation/arylation: In some synthesis routes, the nitrogen on the imidazole (B134444) ring can be further substituted.

    • Solution: Careful control of stoichiometry and reaction time is necessary to prevent this.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of microwave-assisted synthesis for this compound?

A1: Microwave-assisted synthesis offers several advantages over conventional heating methods, including a significant reduction in reaction time (from hours to minutes) and increased product yields.[3][7] This method is also considered more environmentally friendly due to its energy efficiency.[3]

Q2: Can the synthesis of this compound be performed under solvent-free conditions?

A2: Yes, solvent-free or "neat" reaction conditions have been successfully used for the synthesis of this compound, often leading to higher yields and shorter reaction times.[1] This approach aligns with the principles of green chemistry by reducing solvent waste.[8]

Q3: What role does a catalyst play in the synthesis, and which catalysts are most effective?

A3: Catalysts are crucial for achieving high yields in a reasonable timeframe by facilitating the cyclocondensation reaction.[1] A variety of catalysts have been shown to be effective, including:

  • Lewis Acids: Such as Indion 10-B resin.[1]

  • Brønsted Acids: Like L-proline.[1]

  • Metal-based catalysts: Including ceric ammonium (B1175870) nitrate (B79036) and ZnO nanoparticles.[1][9]

  • Heterogeneous catalysts: These are advantageous as they can be easily recovered and reused.[10]

Q4: How does the choice of starting materials (e.g., benzaldehyde vs. benzoic acid) affect the reaction?

A4: Both aldehydes and carboxylic acids can be used as precursors.

  • Aldehydes: The reaction with o-phenylenediamine and an aldehyde is a common and efficient method, often proceeding under milder conditions.[11]

  • Carboxylic Acids: Condensation with carboxylic acids typically requires higher temperatures or stronger acidic conditions to facilitate the removal of water.[12][13] However, this method can be very effective and high-yielding.[14]

Data on Reaction Conditions and Yields

MethodReactantsCatalyst/ConditionsSolventTimeYield (%)Reference(s)
Conventional Heatingo-phenylenediamine, BenzaldehydeThermal refluxAqueous Ethanol3 hours58[3]
Microwave-Assistedo-phenylenediamine, Benzaldehyde120°C, 300 WAqueous Ethanol6 minutes91[3]
Green Synthesiso-phenylenediamine, BenzaldehydeSodium bisulfiteWater2 hours96.3[2]
Ball Millingo-phenylenediamine, Benzoic acidSolvent-free, 20 HzNone1 hourHigh (not quantified)[8]
Catalytic (L-proline)o-phenylenediamine, AldehydeL-proline (10 mol%)Ethanol15 minutes98[1]
Catalytic (CAN)o-phenylenediamine, AldehydeCeric ammonium nitrate-30 minutes96[1]
Catalytic (Indion 10-B)o-phenylenediamine, AldehydeIndion 10-B resin-45 minutes92[1]
No Catalysto-phenylenediamine, Aldehyde--120 minutes40[1]

Experimental Protocols

1. Microwave-Assisted Synthesis of this compound [3]

  • Reactants: o-phenylenediamine and benzaldehyde.

  • Solvent: Aqueous ethanol.

  • Procedure:

    • In a microwave reactor vessel, combine o-phenylenediamine and benzaldehyde in aqueous ethanol.

    • Irradiate the mixture at 300 W, maintaining a temperature of 120°C for 6 minutes.

    • After completion, cool the reaction mixture.

    • The product can be isolated by filtration and purified by recrystallization.

2. Green Synthesis using Sodium Bisulfite in Water [2]

  • Reactants: o-phenylenediamine (1 mol), benzaldehyde (1 mol), and sodium bisulfite (2 mol).

  • Solvent: Water (1200g).

  • Procedure:

    • Add o-phenylenediamine and sodium bisulfite to water in a reaction kettle.

    • Stir and heat the mixture to 80-90°C.

    • Add benzaldehyde dropwise over 1 hour.

    • Maintain the temperature and continue stirring for 1.5-2.5 hours.

    • Cool the reaction mixture, and isolate the product by centrifugation.

    • Wash the product with water and dry.

3. L-proline Catalyzed Synthesis [1]

  • Reactants: o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and L-proline (10 mol%).

  • Solvent: Ethanol (10 mL).

  • Procedure:

    • Combine o-phenylenediamine, the aldehyde, and L-proline in ethanol in a round-bottom flask.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol.

General Synthesis Pathway:

synthesis_pathway reactants o-phenylenediamine + Benzaldehyde/Benzoic Acid intermediate Schiff Base/ Amide Intermediate reactants->intermediate Initial Condensation cyclization Cyclocondensation (Dehydration) intermediate->cyclization product This compound cyclization->product

References

2-Phenylbenzimidazole purification techniques from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-phenylbenzimidazole (B57529) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: Common impurities include unreacted starting materials such as o-phenylenediamine (B120857) and benzaldehyde (B42025) (or benzoic acid), as well as side products formed during the reaction.[1] Oxidation of o-phenylenediamine can also lead to colored impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification techniques are recrystallization and column chromatography.[2] For highly pure material, vacuum sublimation can also be employed.[2]

Q3: What is the solubility profile of this compound?

A3: this compound is slightly soluble in water[3][4][5] but soluble in organic solvents like methanol, ethanol (B145695), benzene, and chloroform.[4] This solubility profile is crucial for selecting an appropriate recrystallization solvent or column chromatography eluent.

Troubleshooting Guide

Issue 1: Low recovery after recrystallization.

  • Possible Cause: The chosen recrystallization solvent may be too good a solvent for this compound, even at low temperatures.

  • Solution:

    • Solvent Screening: Perform small-scale solvent screening to identify a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., ethanol-water) can often provide the desired solubility characteristics.[6]

    • Cooling: Ensure the crystallization mixture is thoroughly cooled, potentially in an ice bath, to maximize precipitation before filtration.

    • Concentration: If the compound is too dilute, carefully evaporate some of the solvent before cooling to induce crystallization.

Issue 2: The purified this compound is colored (yellow or brown).

  • Possible Cause: The color is likely due to oxidized impurities or residual starting materials.

  • Solution:

    • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon before allowing the solution to cool and crystallize.[7] Be aware that using too much activated carbon can reduce your product yield.

    • Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual colored mother liquor.

Issue 3: Oily residue forms instead of crystals during recrystallization.

  • Possible Cause: The compound is "oiling out," which can happen if the solution is supersaturated or if the cooling process is too rapid. Impurities can also sometimes suppress crystallization.

  • Solution:

    • Re-dissolve and Slow Cool: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool down slowly to room temperature, and then transfer it to an ice bath.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation and promote crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to initiate crystallization.

Issue 4: Poor separation during column chromatography.

  • Possible Cause: The chosen eluent system may not be optimal for separating this compound from the impurities.

  • Solution:

    • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to determine the best eluent for separation. Aim for an Rf value of 0.2-0.4 for this compound.

    • Solvent Gradient: Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute your compound and separate it from more polar or less polar impurities. A common mobile phase for reverse-phase HPLC is a mixture of acetonitrile (B52724) and water with a small amount of acid like formic or phosphoric acid.[8]

    • Silica (B1680970) Gel Deactivation: If you suspect your compound is degrading on the silica gel, you can deactivate the silica by adding a small percentage of a base like triethylamine (B128534) to your eluent system.

Quantitative Data for Purification

Table 1: Recrystallization Solvents and Expected Recovery

Solvent SystemTypical PurityNotes
Ethanol/Water>98%A common and effective system. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly.[6]
Methanol>97%Good for removing less polar impurities.
Toluene>95%Can be used to remove more polar impurities.

Note: Recovery yields are highly dependent on the initial purity of the crude product and the specific experimental conditions.

Table 2: Column Chromatography Conditions

Stationary PhaseMobile Phase (Eluent)Expected Outcome
Silica GelHexane:Ethyl Acetate (B1210297) (e.g., 7:3 to 1:1 v/v)Good for separating non-polar impurities. This compound will elute as the polarity is increased.
Reverse-Phase C18Acetonitrile:Water with 0.1% Formic AcidSuitable for HPLC purification, especially for separating closely related impurities.[8]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Protocol 2: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., hexane).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity and gradually increase it (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional, for insolubles) Dissolve->HotFilter Charcoal Add Activated Carbon (optional, for color) Dissolve->Charcoal Cool Slow Cooling HotFilter->Cool Charcoal->HotFilter Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingFlowchart Start Purification Issue LowYield Low Recovery? Start->LowYield ColoredProduct Product Colored? LowYield->ColoredProduct No SolventScreen Action: Screen for a less effective solvent or use a mixed solvent system. LowYield->SolventScreen Yes OilingOut Oiling Out? ColoredProduct->OilingOut No CharcoalTreatment Action: Use activated carbon during recrystallization. ColoredProduct->CharcoalTreatment Yes SlowCool Action: Re-dissolve, cool slowly, and scratch the flask or add seed crystals. OilingOut->SlowCool Yes

Caption: Troubleshooting flowchart for common issues in this compound purification.

References

Side reactions and byproduct formation in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole (B57391) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzimidazole core?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid (or its derivatives), known as the Phillips-Ladenburg reaction, or an aldehyde, which is a variation of the Weidenhagen reaction.[1][2]

Q2: I'm getting a very low yield in my benzimidazole synthesis. What are the common causes and how can I improve it?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and solvent are crucial. Some reactions that yield poorly at room temperature can be significantly improved with heating.[3] Microwave-assisted synthesis has also been shown to reduce reaction times and increase yields.[1][4]

  • Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal loading.[3] Common catalysts include Lewis acids (e.g., Sc(OTf)₃), and ammonium (B1175870) salts (e.g., NH₄Cl).[5][6]

  • Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[3]

  • Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions.[3]

Q3: My reaction mixture is turning dark, and the final product is colored. What causes this and how can I purify it?

A3: Colored impurities are a common issue in benzimidazole synthesis, often due to the oxidation of the o-phenylenediamine starting material.[7] To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] For purification, recrystallization is a common method.[3] If the product is still discolored, a treatment with decolorizing carbon during recrystallization can be effective. In some cases, dissolving the product in boiling water and treating it with potassium permanganate (B83412) followed by sodium bisulfite can remove stubborn coloration.[8] Column chromatography is also a reliable purification method if other techniques fail.[9]

Q4: How do I choose the right solvent for my reaction?

A4: The optimal solvent depends on the specific reactants and catalyst. Common solvents for benzimidazole synthesis include ethanol, methanol, and chloroform.[5] The choice of solvent can also influence selectivity. For instance, in the reaction of o-phenylenediamine with aldehydes, non-polar solvents may favor the formation of the desired 2-substituted benzimidazole, while more polar solvent mixtures can sometimes lead to 1,2-disubstituted byproducts.[7] It is often best to perform a small-scale solvent screen to identify the optimal conditions for your specific synthesis.[10]

Troubleshooting Guides

Issue 1: Formation of Multiple Products/Side Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products is a frequent challenge, especially when using aldehydes as reactants. Here are the most common side reactions and how to address them:

  • Formation of 1,2-disubstituted Benzimidazoles: This is a common byproduct where a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring.[7]

    • Recommended Solution:

      • Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or a slight excess of the diamine.[7]

      • Catalyst Selection: Certain catalysts can improve selectivity. For example, the use of supported gold nanoparticles has been shown to selectively produce 2-substituted benzimidazoles.[11]

      • Solvent Choice: The solvent can influence the product distribution. Experiment with different solvents to find the optimal conditions for your desired product.[7]

  • Unreacted Schiff Base Intermediate: The reaction may stall at the Schiff base intermediate, which is formed from the initial condensation of the diamine and the aldehyde.

    • Recommended Solution:

      • Introduce an Oxidant: The cyclization of the Schiff base to the benzimidazole is an oxidative process. The presence of an oxidant, such as hydrogen peroxide or even air, is often required to drive the reaction to completion.[4][12]

      • Adjust Temperature: Increasing the reaction temperature may provide the necessary energy for the cyclization to occur.[3]

  • N-Alkylation: If there are alkylating agents present in the reaction mixture, or if they are formed in situ, N-alkylation of the benzimidazole ring can occur, leading to undesired byproducts.[7][13]

    • Recommended Solution:

      • Purify Starting Materials: Ensure that your starting materials and solvents are free from any contaminants that could act as alkylating agents.[7]

      • Control Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times that might promote side reactions.

Issue 2: Difficulty in Product Purification

Q: My crude product is difficult to purify. The impurities seem to have a similar polarity to my desired benzimidazole. What can I do?

A: Purification challenges often arise when the polarity of the product and byproducts are similar. Here are some strategies to overcome this:

  • Optimize Reaction Conditions: The best way to simplify purification is to minimize the formation of byproducts in the first place. Refer to the troubleshooting guide for byproduct formation to optimize your reaction for higher selectivity.

  • Recrystallization with Solvent Screening: Do not just rely on one solvent for recrystallization. Systematically screen a range of solvents and solvent mixtures to find conditions where the solubility of your product and the impurities are significantly different.

  • "Catch and Release" Purification: This technique involves using an acidic resin to capture the basic benzimidazole product. The impurities can then be washed away, and the pure product is subsequently released from the resin by treatment with a base.

  • pH Adjustment during Work-up: Benzimidazoles are basic and can often be protonated with acid to form water-soluble salts. This property can be exploited during aqueous work-up to separate them from non-basic impurities. Neutralizing the aqueous layer will then precipitate the pure product.[14]

Data Presentation

Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenyl-1H-benzimidazole

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
None0CHCl₃440[5]
NH₄Cl4CHCl₃494[5]
Sc(OTf)₃10CH₃CN0.598[6]
Au/TiO₂1CHCl₃:MeOH (3:1)2>99[11]
Co(acac)₂5MeOH0.595[15]

Table 2: Effect of Different Solvents on the Synthesis of 2-Phenyl-1H-benzimidazole

SolventCatalystTime (h)Yield (%)Reference
CH₃CNNH₄Cl--[5]
MeOHNH₄Cl--[5]
CHCl₃NH₄Cl494[5]
EtherNH₄Cl--[5]
DMFNH₄Cl--[5]
EtOHMgO@DFNS492[9]

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid

This protocol is adapted from the procedure described by Wagner and Millett.[8]

  • Reaction Setup: In a 500-mL round-bottom flask, combine 54 g (0.5 mol) of o-phenylenediamine and 32 mL (34.6 g) of 90% formic acid.

  • Heating: Heat the mixture in a water bath at 100°C for two hours.

  • Work-up:

    • After cooling, slowly add a 10% sodium hydroxide (B78521) solution with thorough mixing until the mixture is just alkaline to litmus (B1172312) paper.

    • Collect the crude benzimidazole by suction filtration. Use ice-cold water to rinse all the solid from the reaction flask.

    • Press the crude product thoroughly on the filter and wash with approximately 50 mL of cold water.

  • Purification (Recrystallization):

    • Dissolve the crude product in 750 mL of boiling water in a 1.5-L beaker.

    • Add about 2 g of decolorizing carbon (e.g., Norite) and digest for fifteen minutes.

    • Filter the hot solution rapidly through a preheated filter.

    • Cool the filtrate to 10-15°C.

    • Collect the white, crystalline product by filtration and wash with 50 mL of cold water.

    • Dry the final product at 100°C. The expected yield is 83-85%.[8]

Protocol 2: Weidenhagen-type Synthesis of 2-Substituted Benzimidazoles using an Aldehyde

This protocol is a general procedure based on the use of ammonium chloride as a catalyst.[5]

  • Reaction Setup: To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in 5 mL of chloroform, add the corresponding aldehyde (1 mmol).

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time will vary depending on the aldehyde used (typically around 4 hours).

  • Work-up:

    • After the reaction is complete, pour the mixture into crushed ice and let it stand for a few minutes.

    • Filter the separated solid product.

    • Wash the solid with water and then dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole derivative.

Mandatory Visualizations

G General Experimental Workflow for Benzimidazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents reactants->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze G Troubleshooting Decision Tree for Low Yield start Low or No Product Yield check_reactants Are starting materials pure? start->check_reactants purify_reactants Purify starting materials (recrystallization/distillation) check_reactants->purify_reactants No check_conditions Are reaction conditions optimal? check_reactants->check_conditions Yes purify_reactants->check_conditions optimize_conditions Optimize temperature, time, and solvent check_conditions->optimize_conditions No check_catalyst Is the catalyst active and at the correct loading? check_conditions->check_catalyst Yes optimize_conditions->check_catalyst optimize_catalyst Increase catalyst loading or screen other catalysts check_catalyst->optimize_catalyst No check_atmosphere Is an inert atmosphere or oxidant required? check_catalyst->check_atmosphere Yes optimize_catalyst->check_atmosphere modify_atmosphere Run under N₂/Ar or add an oxidant check_atmosphere->modify_atmosphere No end Improved Yield check_atmosphere->end Yes modify_atmosphere->end G Reaction Pathways in Benzimidazole Synthesis from Aldehydes reactants o-phenylenediamine + Aldehyde (RCHO) schiff_base Schiff Base Intermediate reactants->schiff_base Condensation (-H₂O) product 2-Substituted Benzimidazole (Desired Product) schiff_base->product Oxidative Cyclization (-2H) side_product2 Bis-dihydrobenzimidazole (Byproduct) schiff_base->side_product2 + o-phenylenediamine side_product1 1,2-Disubstituted Benzimidazole (Byproduct) product->side_product1 + Aldehyde (RCHO) - H₂O

References

Technical Support Center: Optimizing 2-Phenylbenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Phenylbenzimidazole (B57529).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common laboratory synthesis involves the condensation reaction of o-phenylenediamine (B120857) and benzaldehyde (B42025). This reaction is typically facilitated by a catalyst and can be carried out under various conditions.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis can arise from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. It's crucial to optimize these parameters. For instance, in some methods, the ideal temperature range is 80-90°C to achieve a high yield, as lower temperatures can slow the reaction rate and higher temperatures may increase impurity formation.[1]

  • Inappropriate Catalyst or Catalyst Loading: The choice and amount of catalyst are critical. Both insufficient and excessive catalyst can negatively affect the yield. A catalyst loading study is recommended to determine the optimal concentration.[2] Various catalysts, from traditional acids to modern nanoparticles and reusable solid-supported catalysts, have been employed.[2][3][4]

  • Poor Quality of Starting Materials: Impurities in o-phenylenediamine or benzaldehyde can interfere with the reaction. Ensure the purity of your reagents, and consider using freshly distilled benzaldehyde if it is prone to oxidation.[2]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.[2] Careful control of stoichiometry and reaction conditions can help minimize these.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

A3: A common side product is the 1,2-disubstituted benzimidazole (B57391), which can form, especially if there is an excess of benzaldehyde. To minimize its formation, it is important to maintain a precise 1:1 molar ratio of o-phenylenediamine to benzaldehyde.[2] The choice of solvent can also influence selectivity. Additionally, oxidation of o-phenylenediamine can lead to colored impurities.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[5]

Q4: What are some milder and more environmentally friendly alternatives to harsh reaction conditions often found in older literature?

A4: Modern synthetic methods focus on greener approaches. These include:

  • Using water as a solvent: Some protocols have successfully utilized water as a solvent, which is environmentally benign and can lead to high yields.[1]

  • Employing reusable heterogeneous catalysts: Catalysts like ZnO nanoparticles or those supported on polymers can be easily recovered and reused for multiple reaction cycles, making the process more economical and sustainable.[3][4][6]

  • Room temperature reactions: Certain catalytic systems allow the reaction to proceed efficiently at room temperature, reducing energy consumption.[4][7]

  • Ultrasound or microwave irradiation: These techniques can accelerate the reaction, leading to shorter reaction times and often improved yields.[8]

Q5: How can I effectively purify the final this compound product?

A5: Purification is typically achieved through recrystallization from a suitable solvent, such as aqueous ethanol.[9] If the product is contaminated with colored impurities, treating a solution of the crude product with activated carbon can be effective.[5] For products that are difficult to crystallize or have impurities with similar polarity, column chromatography is a common purification method.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst.Ensure the catalyst is fresh and active. Consider trying a different type of catalyst (e.g., Lewis acid, solid-supported).[2]
Incorrect reaction temperature.Optimize the temperature. A range of 80-90°C is often effective, but this can vary with the specific protocol.[1]
Poor quality of starting materials.Use high-purity o-phenylenediamine and freshly distilled benzaldehyde.[2]
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
Formation of Colored Impurities Oxidation of o-phenylenediamine.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Consider using o-phenylenediamine dihydrochloride (B599025) to reduce colored impurities.[2]
Reaction temperature is too high.Lower the reaction temperature to minimize the formation of degradation products.[1]
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize.Attempt purification by column chromatography, screening different solvent systems to achieve good separation.[5]
Co-elution of product and impurities during chromatography.Try a different solvent system for chromatography or consider an alternative purification technique like preparative TLC.
Product is insoluble in common recrystallization solvents.Screen a wider range of solvents or solvent mixtures for recrystallization.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to allow for easy comparison of different reaction conditions.

Table 1: Effect of Catalyst on the Synthesis of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
10 wt% MgO@DFNSMethanol60398[3]
ZnO NanoparticlesMethanolRoom Temp.0.2596[4]
NH4ClChloroformRoom Temp.492[10]
Sodium BisulfiteWater80-901.5-296.3[1]
Phosphoric Acid (7 mol%)Methanol500.0898[11]

Table 2: Effect of Solvent on the Synthesis of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
18 wt% TPA/PANIMethanolRoom Temp.1100 (Conversion)[7]
18 wt% TPA/PANIEthanolRoom Temp.2100 (Conversion)[7]
18 wt% TPA/PANIDichloromethaneRoom Temp.2420 (Conversion)[7]
Cobalt(II) acetylacetonateMethanolRoom Temp.-97
Cobalt(II) acetylacetonateEthanolRoom Temp.-94

Experimental Protocols

Protocol 1: Synthesis using Sodium Bisulfite in Water (Green Chemistry Approach)

This protocol is adapted from a method that emphasizes the use of water as a solvent, aligning with green chemistry principles.[1]

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Sodium bisulfite

  • Water

Procedure:

  • To a reaction vessel, add water, o-phenylenediamine, and sodium bisulfite. The molar ratio of o-phenylenediamine to benzaldehyde to sodium bisulfite should be approximately 1:1:2.[1]

  • Stir the mixture and heat it to 80-90°C.[1]

  • Slowly add benzaldehyde to the reaction mixture over a period of about 1 hour.

  • Maintain the temperature and continue stirring for 1.5 to 2 hours after the addition of benzaldehyde is complete.

  • After the reaction is complete, cool the mixture.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product with water.

  • Dry the purified this compound.

Protocol 2: Room Temperature Synthesis using a Heterogeneous Catalyst

This protocol outlines a general procedure using a recyclable heterogeneous catalyst at room temperature.[4]

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Heterogeneous catalyst (e.g., ZnO nanoparticles)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in methanol.

  • Add the heterogeneous catalyst (e.g., 20 mol% ZnO nanoparticles).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 15-30 minutes.

  • Upon completion, separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Visualizations

Reaction_Pathway OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate BA Benzaldehyde BA->Intermediate Product This compound Intermediate->Product Cyclization/ Oxidation Water H₂O Catalyst Catalyst Catalyst->Intermediate

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Verify Reaction Conditions (T, t) Start->Check_Conditions Check_Catalyst Evaluate Catalyst (Activity, Loading) Start->Check_Catalyst Optimize Systematically Optimize Conditions Check_Reagents->Optimize Check_Conditions->Optimize Check_Catalyst->Optimize Side_Products Significant Side Products Observed Control_Stoichiometry Adjust Stoichiometry (1:1 Reactant Ratio) Side_Products->Control_Stoichiometry Inert_Atmosphere Use Inert Atmosphere Side_Products->Inert_Atmosphere Purification_Issue Difficulty in Purification Column_Chromatography Use Column Chromatography Purification_Issue->Column_Chromatography Recrystallization Screen Recrystallization Solvents Purification_Issue->Recrystallization

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Scaling Up 2-Phenylbenzimidazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the industrial-scale synthesis of 2-Phenylbenzimidazole (B57529).

Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound dropped significantly when moving from a 1-liter lab reactor to a 50-liter pilot plant reactor. What are the primary causes and how can I troubleshoot this?

A decrease in yield during scale-up is a frequent challenge, often stemming from physical and chemical principles that behave differently at larger volumes.[1][2][3] The main factors to investigate are heat transfer, mixing efficiency, and mass transfer limitations.

  • Heat Transfer Limitations: Larger reactors have a lower surface-area-to-volume ratio, which impedes efficient heat dissipation for exothermic reactions or uniform heating for endothermic ones.[3][4] This can create temperature gradients or "hot spots," promoting the formation of side products and reducing the yield of the desired this compound.[3] To troubleshoot, consider slowing the addition rate of reagents to manage heat evolution and verify that the reactor's heating/cooling jacket is sufficient for the thermal load.[3]

  • Mixing Inefficiencies: What appears to be instantaneous and uniform mixing in a small flask can be slow and inefficient in a large tank, leading to localized high concentrations of reactants.[2][3][4] This can increase the formation of impurities and negatively impact product selectivity.[2] It is crucial to study the agitator's design (type, size) and speed (RPM) to ensure it provides adequate blending for the vessel's geometry.

  • Mass Transfer Issues: In reactions involving multiple phases (e.g., solid catalyst in a liquid medium), the reaction rate can be limited by the transfer of reactants between phases. This is highly dependent on effective mixing. If the reaction is mass transfer limited, simply increasing reaction time may not improve the yield.

Q2: I am observing an increase in colored by-products during the scaled-up synthesis. What causes these impurities and how can they be minimized?

The formation of colored impurities is a common issue, often related to the stability of the starting materials, particularly o-phenylenediamine (B120857).

  • Oxidation of Starting Materials: o-Phenylenediamine is highly susceptible to oxidation, which can form intensely colored impurities that are difficult to remove.[5] Running the reaction under an inert atmosphere, such as nitrogen or argon, is critical to prevent this oxidative degradation.[5]

  • Side Reactions: Inadequate mixing can lead to localized excesses of one reactant, promoting side reactions. For instance, the formation of bis-adducts can occur if the final ring-closure step is slow.[6]

  • Starting Material Purity: Ensure the purity of your starting materials. Impurities present in the o-phenylenediamine or benzaldehyde (B42025) can interfere with the reaction and contribute to the final product's discoloration.[5][6] Using o-phenylenediamine dihydrochloride (B599025) can sometimes lead to fewer colored impurities.[7]

Q3: Product purification by crystallization is proving difficult and inconsistent at a larger scale. What strategies can improve the isolation of pure this compound?

Crystallization is a scale-sensitive operation where lab-scale success does not guarantee performance in larger vessels.[2][3]

  • Poor Crystallization: The product may fail to crystallize easily or may precipitate as an oil.[5] This can be due to different cooling rates, supersaturation levels, and mixing dynamics in a large reactor.[3] A systematic screening of different solvents or solvent mixtures for recrystallization is recommended.

  • Similar Polarity of Impurities: If by-products have a polarity similar to this compound, separation by simple recrystallization or column chromatography becomes challenging.[5] In such cases, a purification step involving treatment with activated carbon can be effective for removing colored impurities.[8]

  • Use of Oxidizing Agents: For persistent color issues, a bleaching step can be incorporated. After the initial isolation, the product can be redissolved and treated with a mild oxidizing agent, such as potassium permanganate, followed by clarification and reprecipitation.[9]

Q4: Many literature protocols use harsh conditions. What are some scalable, milder, and more environmentally friendly alternatives for this compound synthesis?

Modern synthetic methods focus on "green chemistry" principles to avoid harsh reagents and conditions.

  • Aqueous Synthesis: A highly effective and environmentally friendly approach is to use water as the reaction solvent. One patented method involves reacting o-phenylenediamine and benzaldehyde in water in the presence of sodium bisulfite at 80-90°C, achieving yields as high as 96.3%.[8] This method avoids costly and hazardous organic solvents.[8]

  • Heterogeneous Catalysts: Instead of strong acids that can be difficult to handle and separate at scale, consider solid-supported or heterogeneous catalysts. Catalysts like ZnO nanoparticles or MgO@DFNS are reusable, efficient, and facilitate milder reaction conditions, sometimes even at room temperature.[10][11]

  • Solvent Choice: If an organic solvent is necessary, polar solvents like methanol (B129727) and ethanol (B145695) are often effective and preferable to chlorinated solvents.[12][13] Some protocols have also been developed under solvent-free conditions, which is ideal from an environmental and cost perspective.[14]

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield
CatalystSolventTemperature (°C)TimeYield (%)Reference
ZnO Nanoparticles (5 mg)Solvent-freeRoom Temp10 min98%[10]
Co(acac)₂ (0.05 mmol)MethanolRoom Temp2.5 h97%[12]
None (Sodium Bisulfite)Water80-90°C1.5-2.5 h~96%[8]
H₂SO₄@HTCEthanol80°C1.5 h90%[15]
MgO@DFNS (10 wt%)EthanolRoom Temp4 h>99%[11]
Montmorillonite K10Dichloromethane100°C1 h65-99%[16]
Table 2: Troubleshooting Common Impurities
Impurity/IssuePotential Cause(s)Suggested Troubleshooting Actions
Colored Product (Yellow/Brown) Oxidation of o-phenylenediamine starting material.Use high-purity starting materials; run the reaction under an inert (N₂ or Ar) atmosphere.[5]
Unreacted Starting Materials Incomplete reaction; poor mixing; insufficient reaction time or temperature.Increase reaction time/temperature; improve agitation; confirm stoichiometry of reactants.
Bis-Adducts or Side Products Localized high concentrations of reactants; non-optimal temperature.Improve mixing efficiency; control reagent addition rate to avoid concentration spikes.[6]
Residual Catalyst Inefficient removal of a homogeneous catalyst.Switch to a heterogeneous, easily filterable catalyst; optimize work-up and washing steps.[17]

Experimental Protocols

Protocol 1: Scalable Aqueous Synthesis of this compound

This protocol is adapted from a patented, environmentally friendly method ideal for large-scale production.[8]

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Sodium bisulfite

  • Water

  • Reaction kettle with heating, stirring, and cooling capabilities

Procedure:

  • Charge the reaction kettle with water (approx. 1200g per 1 mole of o-phenylenediamine).

  • Add o-phenylenediamine (1.0 mol) and sodium bisulfite (2.0-2.2 mol) to the water.

  • Begin stirring and heat the mixture to 85°C.

  • Once the temperature is stable, slowly add benzaldehyde (1.0 mol) dropwise over a period of 1 hour.

  • Maintain the reaction temperature at 85°C and continue stirring for an additional 2 hours after the benzaldehyde addition is complete.

  • After the reaction period, cool the mixture to room temperature. A precipitate of the product will form.

  • Isolate the solid product by centrifugation or filtration.

  • Wash the product cake thoroughly with water to remove residual salts.

  • Dry the purified product in an oven to obtain this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Activated Carbon (optional)

Procedure:

  • Place the crude this compound in a flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight), and briefly heat the mixture.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature.

  • For maximum recovery, cool the flask further in an ice bath to induce complete crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification raw_materials Raw Materials (o-Phenylenediamine, Benzaldehyde) reactor Charge Reactor & Heat raw_materials->reactor solvent_catalyst Solvent & Catalyst (e.g., Water, NaHSO₃) solvent_catalyst->reactor reaction Controlled Reagent Addition & Reaction reactor->reaction T = 80-90°C cooling Cooling & Precipitation reaction->cooling isolation Filtration / Centrifugation cooling->isolation washing Wash with Solvent isolation->washing drying Drying washing->drying final_product Final Product: This compound drying->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

troubleshooting_yield start Low Yield at Scale? q_heat Is reaction exothermic? start->q_heat a_heat_yes Improve Heat Transfer: - Slow reagent addition - Check cooling capacity q_heat->a_heat_yes Yes q_mix Is mixing efficient? q_heat->q_mix No a_heat_yes->q_mix a_mix_no Optimize Agitation: - Study agitator type/speed - Model mixing dynamics q_mix->a_mix_no No q_purity Are starting materials pure? q_mix->q_purity Yes a_mix_no->q_purity a_purity_no Purify Raw Materials: - Distill aldehyde - Use higher grade diamine q_purity->a_purity_no No end_node Yield Improved q_purity->end_node Yes a_purity_no->end_node

Caption: Decision tree for troubleshooting low yield in scale-up production.

reaction_pathway opd o-Phenylenediamine intermediate Schiff Base Intermediate opd->intermediate benz Benzaldehyde benz->intermediate product This compound intermediate->product Cyclization (-H₂O)

Caption: Simplified reaction pathway for this compound synthesis.

References

Technical Support Center: Purification of 2-Phenylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Phenylbenzimidazole (B57529), focusing on the removal of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of colored impurities in this compound synthesis?

A1: Colored impurities in this compound synthesis primarily arise from two sources:

  • Oxidation of o-phenylenediamine (B120857): The starting material, o-phenylenediamine, is susceptible to air oxidation, which can form highly colored byproducts. These byproducts can include compounds like 2,3-diaminophenazine and various polymers, which impart a yellow to brown color to the crude product.[1][2][3][4]

  • Side reactions during synthesis: Incomplete reaction or side reactions during the condensation of o-phenylenediamine and benzaldehyde (B42025) can lead to the formation of colored, polymeric, or resinous materials.[5] One potential byproduct is 1-benzyl-2-phenylbenzimidazole, which can be challenging to separate.[5][6]

Q2: What are the most effective methods for removing colored impurities from this compound?

A2: The most commonly employed and effective methods for the decolorization of this compound are:

  • Recrystallization: This is a fundamental purification technique. The choice of solvent is crucial for effective purification. Aqueous ethanol (B145695) is a commonly used solvent for the recrystallization of this compound.[7]

  • Activated Carbon (Charcoal) Treatment: This method is highly effective for adsorbing colored impurities. It is typically performed by adding a small amount of activated carbon to a solution of the crude this compound in a suitable solvent, followed by hot filtration to remove the carbon.[8]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography over silica (B1680970) gel can be an effective separation technique.

Q3: How can I assess the purity and color removal after purification?

A3: The purity and extent of color removal can be assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of this compound and quantifying any remaining impurities.

  • UV-Vis Spectroscopy: The reduction in color can be quantified by measuring the absorbance of the solution at the wavelength of maximum absorption (λmax) of the colored impurities before and after purification. The colored oxidation products of o-phenylenediamine, such as 2,3-diaminophenazine, typically absorb in the visible region (around 425 nm).[4]

  • Melting Point: A sharp melting point close to the literature value (296-298 °C) is a good indicator of high purity.

Troubleshooting Guides

Issue 1: Persistent color in this compound after a single purification step.
Possible Cause Suggested Solution
Ineffective single purification method. A single purification step may not be sufficient to remove all colored impurities.
Recommendation: Combine purification techniques. For example, perform an activated carbon treatment followed by recrystallization.
Inappropriate recrystallization solvent. The chosen solvent may not effectively differentiate between the product and the colored impurities.
Recommendation: Screen different solvents or solvent mixtures for recrystallization. Ethanol, methanol, or aqueous ethanol are good starting points.
Insufficient amount of activated carbon used. Too little activated carbon may not adsorb all the colored impurities.
Recommendation: Increase the amount of activated carbon used. However, be cautious as excessive amounts can lead to product loss through adsorption. A general guideline is to use 1-5% w/w of activated carbon relative to the crude product.
Contact time with activated carbon is too short. The colored impurities may not have had enough time to adsorb onto the activated carbon.
Recommendation: Increase the stirring time of the solution with activated carbon. A typical time is 15-30 minutes.
Issue 2: Significant loss of this compound during purification.
Possible Cause Suggested Solution
Product is too soluble in the cold recrystallization solvent. A significant amount of the product will remain in the mother liquor, leading to low recovery.[9][10]
Recommendation: Choose a recrystallization solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. If using a solvent mixture, adjust the ratio to decrease the solubility at cold temperatures.
Excessive amount of activated carbon used. Activated carbon can adsorb the desired product along with the impurities.
Recommendation: Use the minimum amount of activated carbon necessary for decolorization. Perform small-scale trials to determine the optimal amount.
Premature crystallization during hot filtration. If the solution cools too quickly during the filtration to remove activated carbon or other insoluble impurities, the product will crystallize on the filter paper.
Recommendation: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during filtration.
Incomplete transfer of crystalline product. Product loss can occur due to adherence to glassware during transfers.[10]
Recommendation: While it's important to be thorough, avoid excessive rinsing with the recrystallization solvent to minimize redissolving the product.[10]

Data Presentation

The following table summarizes typical, albeit illustrative, outcomes of different purification strategies for this compound. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Yield (Illustrative) Notes
Recrystallization (Aqueous Ethanol)90%98%70-85%Effective for removing many common impurities. Yield can be optimized by careful solvent selection and cooling.[11]
Activated Carbon Treatment in Ethanol90%99%60-80%Highly effective for removing colored impurities. Some product loss due to adsorption on the carbon is expected.
Recrystallization followed by Activated Carbon Treatment90%>99.5%50-70%A highly effective combination for achieving high purity and excellent color removal.
Column Chromatography (Silica Gel)85%>99%40-60%Useful for separating impurities with different polarities that are difficult to remove by other methods. Can result in lower yields.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Aqueous Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Heat the mixture gently on a hot plate with stirring.

  • Solvent Addition: While heating and stirring, slowly add hot water dropwise until the solid just dissolves completely. Avoid adding excess solvent to ensure good recovery.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them completely.

  • Analysis: Determine the melting point and analyze the purity by HPLC.

Protocol 2: Decolorization of this compound using Activated Carbon
  • Dissolution: In a fume hood, dissolve the crude this compound in a suitable solvent (e.g., ethanol) in an Erlenmeyer flask by heating on a hot plate with stirring.

  • Activated Carbon Addition: To the hot solution, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

  • Adsorption: Stir the mixture at a gentle boil for 15-30 minutes.

  • Hot Filtration: Pre-heat a gravity funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly to remove the activated carbon. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them.

  • Analysis: Assess the color removal by visual inspection and UV-Vis spectroscopy, and determine the purity by HPLC and melting point.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Protocol cluster_activated_carbon Activated Carbon Treatment A Dissolve crude product in minimal hot solvent B Cool solution slowly to induce crystallization A->B C Isolate crystals by vacuum filtration B->C D Wash crystals with cold solvent C->D E Dry purified this compound D->E F Dissolve crude product in hot solvent G Add activated carbon and stir F->G H Hot filtration to remove carbon G->H I Cool filtrate to crystallize product H->I J Isolate and dry purified product I->J

Caption: Experimental workflows for the purification of this compound.

troubleshooting_logic node_action node_action start Crude this compound (Colored) check_color Is the product still colored after one purification step? start->check_color action_combine Combine purification methods: 1. Activated Carbon Treatment 2. Recrystallization check_color->action_combine Yes end_product Pure, Colorless This compound check_color->end_product No check_yield Is the yield low? action_combine->check_yield check_yield->end_product No action_optimize_solvent Optimize recrystallization solvent. Minimize use of activated carbon. Ensure efficient hot filtration. check_yield->action_optimize_solvent Yes action_optimize_solvent->end_product

Caption: Troubleshooting logic for the removal of colored impurities.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 2-Phenylbenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and regeneration during the synthesis of 2-Phenylbenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for this compound synthesis, and how susceptible are they to deactivation?

A1: A variety of heterogeneous catalysts are employed for the synthesis of this compound. Common examples include copper-based (e.g., Cu-Pd/γ-Al₂O₃), iron-based (e.g., polymer-supported Fe-salen complexes), and other metal-supported catalysts (e.g., Au/TiO₂, Ir/TiO₂, ZnO nanoparticles, ZnFe₂O₄).[1][2][3][4][5] Deactivation is a common issue, with the rate and mechanism depending on the catalyst type and reaction conditions. For instance, Cu-Pd/γ-Al₂O₃ catalysts are known to deactivate due to coking and poisoning, while polymer-supported catalysts might experience reduced activity due to leaching or physical degradation.[6]

Q2: What are the primary causes of catalyst deactivation in this synthesis?

A2: The primary causes of catalyst deactivation in this compound synthesis include:

  • Coking or Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites. This is a common issue for catalysts used in organic synthesis at elevated temperatures.[6][7]

  • Poisoning: The strong chemisorption of impurities or reaction byproducts onto the active sites of the catalyst. For example, trace amounts of carbon monoxide (CO) can poison metallic catalysts like Cu-Pd/γ-Al₂O₃.[6]

  • Sintering: The agglomeration of metal particles on the support at high reaction temperatures, leading to a decrease in the active surface area.[8]

  • Leaching: The dissolution of the active metal species from the solid support into the reaction medium, which is more common for supported catalysts where the metal is not strongly bound.[1]

  • Changes in Support Structure: The crystalline structure of the catalyst support can change under reaction conditions, affecting the dispersion and stability of the active metal particles. For example, γ-Al₂O₃ can be protonated to γ-AlOOH in the presence of water at high temperatures.[6]

Q3: How can I determine if my catalyst has been deactivated?

A3: Catalyst deactivation can be identified through several observations:

  • A gradual or sudden decrease in the reaction rate or product yield over time or with repeated use.

  • A change in product selectivity.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion.

  • Visual changes in the catalyst, such as a change in color, can indicate coking.

  • Analytical techniques such as Temperature-Programmed Oxidation (TPO) can be used to quantify coke deposition, and Transmission Electron Microscopy (TEM) can reveal sintering of metal nanoparticles.[6]

Q4: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?

A4: Yes, in many cases, deactivated heterogeneous catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation. For example, coke deposits can often be removed by calcination, while some poisons can be removed by washing or chemical treatment.[6][7]

Q5: What is a general procedure for catalyst regeneration?

A5: A general procedure for catalyst regeneration typically involves the following steps:

  • Separation: The catalyst is first separated from the reaction mixture by filtration or centrifugation.

  • Washing: The catalyst is washed with a suitable solvent to remove any adsorbed reactants, products, and soluble byproducts.

  • Treatment: The catalyst is then subjected to a specific treatment to remove the cause of deactivation. This could be calcination in air to burn off coke, or a chemical wash to remove poisons.

  • Activation: In some cases, the catalyst may need to be reactivated after regeneration, for example, by reduction in a hydrogen stream.[6][7]

Troubleshooting Guides

Issue 1: Gradual Decrease in Product Yield Over Several Runs
Possible Cause Diagnostic Check Suggested Solution
Coking/Fouling Observe a darkening of the catalyst color. Perform Temperature-Programmed Oxidation (TPO) analysis to confirm carbon deposition.Regenerate the catalyst by calcination in a controlled air or oxygen environment. (See Experimental Protocol 1).[6][7]
Sintering Analyze the catalyst using Transmission Electron Microscopy (TEM) to observe any increase in metal particle size.Sintering is often irreversible. Consider optimizing reaction conditions to use lower temperatures. If irreversible, catalyst replacement is necessary.[8]
Leaching of Active Metal Analyze the reaction filtrate for the presence of the active metal using Inductively Coupled Plasma (ICP) spectroscopy.If leaching is significant, consider using a catalyst with stronger metal-support interactions or modify the reaction conditions (e.g., lower temperature, different solvent).[1]
Issue 2: Sudden and Significant Drop in Catalyst Activity
Possible Cause Diagnostic Check Suggested Solution
Feedstock Poisoning Analyze the purity of your starting materials (o-phenylenediamine and benzaldehyde) for potential catalyst poisons (e.g., sulfur or nitrogen compounds).Purify the reactants before use. If a specific poison is identified, a targeted chemical wash of the catalyst may be possible.[7]
CO Poisoning (for metallic catalysts) If the reaction generates CO as a byproduct, this is a likely cause.For Cu-Pd/γ-Al₂O₃, regeneration via calcination and reduction can remove CO.[6]
Change in Support Structure Use X-ray Diffraction (XRD) to analyze the crystalline structure of the used catalyst and compare it to the fresh catalyst.This is often irreversible. The catalyst may need to be replaced.[6]

Quantitative Data on Catalyst Reusability

CatalystSynthesis MethodNumber of CyclesYield/Activity RetentionReference
Cu-Pd/γ-Al₂O₃ From o-nitroaniline and ethanol (B145695)Multiple cycles (deactivation after 42h continuous flow)Activity regained after regeneration[6]
Polymer-supported Fe-salen From benzyl (B1604629) alcohol and o-phenylenediamine (B120857)6 cyclesSlight reduction in yield[1]
Hybrid crystal NH₃(CH₂)₄NH₃SiF₆ From o-phenylenediamine and benzaldehyde5 cyclesNo significant loss of catalytic reactivity[9]
ZnFe₂O₄ nanoparticles From o-phenylenediamine and aromatic aldehydes4 cyclesYields of 94%, 91%, 88%, and 84% in successive cycles[4]
ZnO nanoparticles From o-phenylenediamine and aromatic aldehydes10 cyclesRecyclable with good activity[5]
Ir/TiO₂ From phenylenediamine and benzyl alcoholRecyclableNo significant loss of activity[2]
Al₂O₃/CuI/PANI nanocomposite From o-phenylenediamine and aldehydes5 cyclesNo significant loss of catalytic activity[10]
[PVP-SO₃H]HSO₄ From o-phenylenediamine and aldehydesSeveral runsNo significant decrease in reaction yields[10]
ZrO₂-Al₂O₃ From o-phenylenediamine and aldehydes5 cyclesRecyclable and reusable[10]

Experimental Protocols

Protocol 1: Regeneration of a Deactivated Cu-Pd/γ-Al₂O₃ Catalyst

This protocol is based on the procedure for regenerating a Cu-Pd/γ-Al₂O₃ catalyst deactivated by coking and CO poisoning during the synthesis of a benzimidazole (B57391) derivative.[6]

  • Materials: Deactivated Cu-Pd/γ-Al₂O₃ catalyst, ethanol, compressed air, compressed hydrogen.

  • Equipment: Tube furnace with temperature and gas flow control.

  • Procedure:

    • Washing and Drying: Wash the deactivated catalyst with ethanol to remove any adsorbed organic species and then dry it at 383 K.

    • Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst in a stream of air to 723 K. This step is to burn off the coke deposits.

    • Reduction: After calcination, cool the catalyst to the reduction temperature. Switch the gas flow to hydrogen (H₂) and reduce the catalyst to regenerate the active metallic sites.

    • Cooling: Cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen) before use.

Protocol 2: General Regeneration of a Polymer-Supported Catalyst

This is a general procedure for regenerating a polymer-supported catalyst that has been deactivated by fouling.

  • Materials: Deactivated polymer-supported catalyst, appropriate solvent (e.g., ethanol, methanol, dichloromethane).

  • Equipment: Filtration apparatus, glassware.

  • Procedure:

    • Separation: Filter the catalyst from the reaction mixture.

    • Solvent Washing: Wash the catalyst thoroughly with a solvent in which the reactants and products are soluble. This can be done on the filter or by stirring the catalyst in the solvent and then filtering. Repeat this step several times with fresh solvent.

    • Drying: Dry the washed catalyst in a vacuum oven at a temperature that will not degrade the polymer support.

    • Storage: Store the regenerated catalyst under appropriate conditions (e.g., in a desiccator) to prevent re-contamination.

Mandatory Visualizations

Catalyst_Deactivation_Regeneration_Cycle Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Reaction Cycles Regeneration Regeneration Process (e.g., Calcination, Washing) Deactivated_Catalyst->Regeneration Treatment Regeneration->Active_Catalyst Reactivation

Caption: A diagram illustrating the cycle of catalyst deactivation and regeneration.

Troubleshooting_Workflow Start Decreased Catalyst Performance Check_Purity Check Reactant Purity Start->Check_Purity Analyze_Catalyst Analyze Used Catalyst (Color, TPO, TEM, XRD) Check_Purity->Analyze_Catalyst Reactants are Pure Poisoning Poisoning Suspected Check_Purity->Poisoning Impurities Found Coking Coking/Fouling Identified Analyze_Catalyst->Coking Yes Sintering Sintering Observed Analyze_Catalyst->Sintering No Purify_Reactants Purify Reactants Poisoning->Purify_Reactants Regenerate_Coked Regenerate by Calcination Coking->Regenerate_Coked Replace_Catalyst Optimize Conditions or Replace Catalyst Sintering->Replace_Catalyst

Caption: A troubleshooting workflow for diagnosing catalyst deactivation.

References

Technical Support Center: Functionalization of the 2-Phenylbenzimidazole Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the 2-phenylbenzimidazole (B57529) core. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis and subsequent functionalization of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core?

The most prevalent method is the condensation reaction between o-phenylenediamine (B120857) and benzaldehyde (B42025) or a corresponding benzoic acid derivative.[1][2] Traditional methods often employ harsh conditions, such as high temperatures and strong acids (e.g., polyphosphoric acid or hydrochloric acid), which can lead to side reactions and may not be suitable for sensitive substrates.[2][3] More contemporary, "greener" methods utilize a variety of catalysts, including metal nanoparticles, solid-supported acids, and phase-transfer catalysts, often in more environmentally friendly solvents like water or ethanol, to improve yields and simplify purification.[4][5][6]

Q2: What are the primary positions for functionalization on the this compound core?

The primary sites for functionalization are the nitrogen atom of the imidazole (B134444) ring (N-functionalization) and the C-H bonds on both the benzimidazole (B57391) and the 2-phenyl rings (C-H functionalization). N-functionalization, such as N-alkylation or N-arylation, is a common strategy to modify the molecule's properties.[7][8] C-H functionalization, a more advanced technique, allows for the introduction of substituents at various positions, most notably at the ortho-position of the 2-phenyl ring, through methods like palladium-catalyzed C-H activation.[9]

Q3: How can I purify my functionalized this compound product?

Common purification techniques include recrystallization, column chromatography, and sublimation.[3][4] For solid derivatives, recrystallization from a suitable solvent system is often effective.[4] Silica (B1680970) gel column chromatography is a versatile method for separating complex mixtures.[10] In some cases, an acid-base extraction can be employed; the basic benzimidazole nitrogen allows the compound to be extracted into an acidic aqueous layer, separating it from non-basic impurities.[4] For high-purity materials, sublimation under vacuum can be a powerful technique.[3]

Q4: Are there greener alternatives to traditional functionalization methods?

Yes, significant research has focused on developing more environmentally friendly protocols. This includes the use of water as a solvent, employing reusable heterogeneous catalysts, and utilizing energy-efficient techniques like microwave or ultrasound-assisted synthesis to shorten reaction times.[4][6] For instance, procedures using sodium bisulfite in water have been reported to produce this compound in high yields, avoiding organic solvents.[6]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of this compound

Question: My N-alkylation reaction of this compound with an alkyl halide is giving a low yield or is not proceeding to completion. What are the possible causes and solutions?

Answer: Low yields in N-alkylation reactions of benzimidazoles can arise from several factors, including incomplete deprotonation, the reactivity of the alkylating agent, and suboptimal reaction conditions. Below is a step-by-step troubleshooting guide.

Potential Causes and Solutions:

  • Incomplete Deprotonation: The benzimidazole nitrogen must be deprotonated to become sufficiently nucleophilic.

    • Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough for complete deprotonation, especially with less reactive alkyl halides.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF to ensure complete formation of the benzimidazolide (B1237168) anion.[11] For many applications, cesium carbonate (Cs₂CO₃) has been found to be highly effective.[11]

  • Poor Solubility: The base or the benzimidazole starting material may not be sufficiently soluble in the chosen solvent.

  • Low Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl.

    • Solution: If using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide. Adding a catalytic amount of potassium iodide (KI) can in-situ generate the more reactive alkyl iodide and often accelerates the reaction.[12]

  • Suboptimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[11]

  • Poor Quality of Starting Materials: Impurities in the this compound or the alkylating agent can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize the this compound if necessary.

Issue 2: Formation of Side Products in Functionalization Reactions

Question: I am observing significant side products in my functionalization reaction. How can I improve the selectivity?

Answer: Side product formation is a common challenge. The nature of the side product depends on the specific reaction being performed.

Common Scenarios and Solutions:

  • Over-alkylation in N-alkylation: While not an issue for the symmetrical this compound itself, if other reactive sites are present, or if quaternization of the imidazole ring is possible, over-alkylation can occur.

    • Solution: Use a slight excess of the this compound relative to the alkylating agent. Add the alkylating agent slowly or dropwise to the reaction mixture to maintain its low concentration, which disfavors a second alkylation event.[11]

  • Lack of Regioselectivity in C-H Functionalization: In C-H arylation, you may get a mixture of isomers (e.g., functionalization at the phenyl ring vs. the benzimidazole ring).

    • Solution: Regioselectivity in C-H activation is highly dependent on the catalyst, ligand, and directing group.[13] For ortho-arylation of the 2-phenyl ring, palladium catalysts are commonly used, where the nitrogen of the imidazole ring acts as a directing group.[9] The choice of ligand is critical; different phosphine (B1218219) or bipyridyl ligands can favor different positions.[14] Carefully review literature for catalyst systems specific to the desired regioselectivity.

  • Formation of Bis-adducts during Core Synthesis: When synthesizing the this compound core from o-phenylenediamine and a dialdehyde (B1249045) or dicarboxylic acid derivative, bis-benzimidazole formation is a potential side reaction.

    • Solution: Maintain a 1:1 molar ratio of the reactants. The slow, dropwise addition of the aldehyde to the o-phenylenediamine solution can help minimize the formation of the bis-adduct.[4]

Quantitative Data Summary

The yield of the initial synthesis of the this compound core is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes the performance of various catalytic systems reported in the literature for the reaction of o-phenylenediamine and benzaldehyde.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
18 wt% TPA/PANIEtOHRoom Temp.296[5]
Mn/ZrO₂EtOHReflux592[15][16]
Cu-Ti/FMWCNTsEtOH70498[15]
None (Na₂S₂O₅)Water80-90296.3[6]
Phosphoric AcidMeOHReflux0.3385[17]

TPA/PANI: Tungstophosphoric acid/Polyaniline FMWCNTs: Functionalized Multi-Walled Carbon Nanotubes

Experimental Protocols

Protocol 1: N-Alkylation of this compound using a Phase-Transfer Catalyst

This protocol is adapted from a general procedure for the N-alkylation of 2-substituted benzimidazoles.[7]

Materials:

  • This compound

  • Alkyl bromide (e.g., C₃–C₁₀ alkyl bromides)

  • Potassium hydroxide (B78521) (KOH), 30% aqueous solution

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Organic solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen organic solvent.

  • Add tetrabutylammonium hydrogen sulfate (a catalytic amount).

  • Add the alkyl bromide (1.1 equivalents).

  • To this stirred mixture, add the 30% aqueous potassium hydroxide solution.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Palladium-Catalyzed C-H Arylation at the Ortho-Position of the Phenyl Ring

This is a general protocol based on palladium-catalyzed C-H activation strategies.[9]

Materials:

  • This compound

  • Aryl iodide or bromide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF, Toluene, or DMA)

Procedure:

  • To a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1 equivalent), the aryl halide (1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the tube or heat the flask to the desired temperature (typically 100-140 °C).

  • Stir the reaction for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Logic

experimental_workflow cluster_synthesis Core Synthesis cluster_functionalization Functionalization s1 Reactants (o-phenylenediamine, benzaldehyde) s2 Reaction Setup (Solvent, Catalyst) s1->s2 s3 Condensation Reaction s2->s3 s4 Work-up & Isolation s3->s4 f1 This compound (Core Product) s4->f1 Proceed to Functionalization f2 Choose Route: N-Alkylation or C-H Activation f1->f2 f3 Reaction with Electrophile/Coupling Partner f2->f3 f4 Purification (Chromatography/ Recrystallization) f3->f4 end Characterization f4->end Final Product

Caption: General experimental workflow for the synthesis and functionalization of this compound.

troubleshooting_workflow start Low Yield in N-Alkylation? base Is the base strong enough? (e.g., K2CO3 vs NaH) start->base base_yes Yes base->base_yes Yes base_no No base->base_no No reagent Is alkylating agent reactive? (I > Br > Cl) base_yes->reagent solve_base Use stronger base (e.g., NaH, Cs2CO3) base_no->solve_base reagent_yes Yes reagent->reagent_yes Yes reagent_no No reagent->reagent_no No conditions Are reaction conditions (temp, solvent) optimal? reagent_yes->conditions solve_reagent Use alkyl iodide or add catalytic KI reagent_no->solve_reagent conditions_yes Yes conditions->conditions_yes Yes conditions_no No conditions->conditions_no No purity Check starting material purity conditions_yes->purity solve_conditions Increase temperature; Use polar aprotic solvent (DMF, DMSO) conditions_no->solve_conditions

Caption: Troubleshooting workflow for low yield in N-alkylation of this compound.

References

Technical Support Center: Stability of 2-Phenylbenzimidazole-5-sulfonic Acid (PBSA) under UV Radiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) and investigating its stability under UV radiation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of PBSA degradation under UV radiation?

A1: The primary mechanism of PBSA degradation in sunlit aqueous environments is direct photolysis.[1][2] This process involves the direct absorption of UV photons by the PBSA molecule, leading to its excitation and subsequent chemical breakdown. Indirect photolysis, mediated by reactive species like hydroxyl radicals (HO•), can also contribute to degradation, but it is generally a less significant pathway in typical aquatic environments.[1][2]

Q2: What are the main degradation products of PBSA upon UV exposure?

A2: UV irradiation of PBSA can lead to the formation of several phototransformation products (PTPs). The primary pathways of direct photolysis include desulfonation and cleavage of the benzimidazole (B57391) ring.[1][2] In the presence of substances like nitrate (B79036), which can generate hydroxyl radicals under UV, hydroxylation products of PBSA and 2-phenyl-1H-benzimidazole can be formed.[1][2] Studies have identified four isomeric mono-hydroxylated PTPs as major degradation products.[3]

Q3: Does PBSA generate reactive oxygen species (ROS) under UV radiation?

A3: Yes, PBSA is known to generate reactive oxygen species (ROS) upon UV irradiation, including singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻).[4][5][6] The generation of these species is a key aspect of its photochemical activity and a potential source of interactions with other molecules in a formulation or biological system. The excited triplet state of PBSA is involved in the production of singlet oxygen.[4][5]

Q4: Is the sodium salt of PBSA more stable than the free acid form?

A4: Yes, the sodium salt of PBSA (Na-PBSA) has been found to be more photochemically stable than its acidic form.[7] After one hour of irradiation, the degradation of PBSA was observed to be 75%, while for Na-PBSA it was 50%.[7] This increased stability, along with better water solubility, is a reason why the salt form is often used in formulations.[7]

Troubleshooting Guide

Q5: My PBSA degradation rates are inconsistent across experiments. What could be the cause?

A5: Inconsistent degradation rates can be attributed to several factors that significantly influence PBSA's photostability. Carefully check and control the following parameters in your experimental setup:

  • pH of the Solution: The pH of the aqueous solution has a pronounced effect on the direct photolysis of PBSA. Both acidic and basic conditions can facilitate its degradation.[1][2][7] Ensure your buffer system is robust and the pH is consistent for all experiments.

  • Presence of Photosensitizers or Quenchers: The composition of your water matrix is critical.

    • Photosensitizers: Substances like nitrate ions (NO₃⁻) can accelerate indirect photolysis by generating hydroxyl radicals.[1][2][7]

    • Quenchers: Conversely, ions such as bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) can quench the excited states of PBSA, slowing down the degradation process.[7]

    • Organic Matter: Humic and fulvic acids can also influence photodegradation, with some studies indicating an inhibitory effect on direct and self-sensitized photolysis.[6][7]

  • Dissolved Oxygen: The presence of oxygen can influence the formation of certain reactive oxygen species, which may play a role in the degradation pathways.[4]

Q6: I am observing faster degradation than expected. What could be accelerating the process?

A6: Accelerated degradation of PBSA can be caused by several factors in your experimental setup:

  • High Levels of Photosensitizers: As mentioned, the presence of compounds like nitrates at concentrations greater than 2 mM can lead to indirect photolysis out-competing direct photolysis, thus accelerating the degradation of PBSA.[1][2]

  • Presence of Oxidizing Agents: The addition of hydrogen peroxide (H₂O₂) can significantly speed up the photodegradation of PBSA.[7]

  • Use of Photocatalysts: If your experimental setup inadvertently contains or is designed with photocatalysts like titanium dioxide (TiO₂), you will observe a significant increase in the degradation rate.[8][9] The efficiency of TiO₂-mediated photocatalysis is also dependent on the catalyst dose and the pH of the solution.[8]

Q7: The degradation of PBSA in my formulation seems to be inhibited. What could be the reason?

A7: Inhibition of PBSA degradation can occur due to the presence of certain substances that act as quenchers or stabilizers.

  • Presence of Quenchers: As noted, bicarbonate and carbonate ions are known quenchers of the excited state of PBSA, which will slow down its photodegradation.[7]

  • Presence of Other UV Filters: Some UV filters can have a stabilizing effect on others. While PBSA can help photostabilize other UV filters, the reverse could also be true depending on the specific combination of filters in your formulation.[10]

  • High Concentration of PBSA: At very high concentrations, self-quenching or other concentration-dependent effects might play a role, although this is less commonly reported as a primary cause of inhibition.

Quantitative Data Summary

Table 1: Photodegradation Parameters of PBSA

ParameterValueConditionsReference
Quantum Yield of Direct Photolysis2.70 x 10⁻⁴pH 6.8 buffer solution, filtered mercury lamp[1][2]
Degradation after 1 hour (PBSA acid)75%UV irradiation[7]
Degradation after 1 hour (Na-PBSA)50%UV irradiation[7]

Table 2: Factors Influencing PBSA Photodegradation

FactorEffect on Degradation RateNotesReference
Acidic pHIncreasedFacilitates direct photolysis[1][2][7]
Basic pHIncreasedFacilitates direct photolysis[1][2][7]
Nitrate Ions (NO₃⁻)IncreasedPromotes indirect photolysis via HO• generation[1][2][7]
Bicarbonate/Carbonate Ions (HCO₃⁻/CO₃²⁻)DecreasedQuenchers of excited PBSA states[7]
Hydrogen Peroxide (H₂O₂)IncreasedActs as an oxidizing agent[7]
Titanium Dioxide (TiO₂)IncreasedActs as a photocatalyst[8][9]
Humic/Fulvic AcidsDecreasedCan inhibit direct and self-sensitized photodegradation[6][7]

Experimental Protocols

Protocol 1: General Photostability Testing of PBSA in Aqueous Solution

  • Preparation of PBSA Solution: Prepare a stock solution of PBSA in ultrapure water. Dilute the stock solution to the desired experimental concentration (e.g., 1 mg/L) in a buffered solution of a specific and controlled pH.

  • Sample Irradiation:

    • Place the PBSA solution in a quartz cuvette or a suitable UV-transparent vessel.

    • Irradiate the sample using a solar simulator (e.g., Xenon lamp) or a UV lamp with a defined spectral output. Ensure the light intensity is constant and monitored.

    • Maintain a constant temperature during the experiment using a water bath or a temperature-controlled chamber.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots of the solution.

    • Analyze the concentration of PBSA using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectrophotometry.

    • The degradation rate can be determined by plotting the concentration of PBSA as a function of irradiation time.

  • Control Experiments:

    • Run a dark control (a sample kept in the same conditions but without UV irradiation) to ensure that no degradation occurs in the absence of light.[7]

    • Run a photolysis control without PBSA to check for any matrix effects.

Protocol 2: Investigating the Effect of Water Matrix Components

  • Prepare PBSA Solutions with Additives: Following Protocol 1, prepare PBSA solutions spiked with the component of interest (e.g., nitrate ions, bicarbonate ions, or humic acid) at various concentrations.

  • Irradiation and Analysis: Irradiate and analyze the samples as described in Protocol 1.

  • Comparison: Compare the degradation rates of PBSA in the presence of the additives to the degradation rate in the pure buffered solution to determine the inhibitory or acceleratory effect of the component.

Visualizations

Photodegradation_Pathways PBSA PBSA Excited_PBSA PBSA* PBSA->Excited_PBSA UV Radiation Indirect_Degradation Indirect Degradation Products (Hydroxylated PBSA) PBSA->Indirect_Degradation Reaction with HO• Degradation_Products Degradation Products (Desulfonation, Ring Cleavage) Excited_PBSA->Degradation_Products Direct Photolysis ROS Reactive Oxygen Species (¹O₂, O₂•⁻) Excited_PBSA->ROS Energy/Electron Transfer Photosensitizers Photosensitizers (e.g., NO₃⁻) HO_Radical HO• Photosensitizers->HO_Radical UV Radiation

Caption: Photodegradation pathways of PBSA under UV radiation.

Troubleshooting_Workflow Start Inconsistent PBSA Degradation Rates Check_pH Is the pH of the solution consistent and controlled? Start->Check_pH Check_Matrix Is the water matrix composition consistent? Check_pH->Check_Matrix Yes Control_pH Implement a robust buffering system. Check_pH->Control_pH No Check_Sensitizers Are there potential photosensitizers (e.g., NO₃⁻) present? Check_Matrix->Check_Sensitizers Yes Use_Pure_Water Use ultrapure water for consistency. Check_Matrix->Use_Pure_Water No Check_Quenchers Are there potential quenchers (e.g., HCO₃⁻) present? Check_Sensitizers->Check_Quenchers Yes Analyze_Matrix Analyze for and control sensitizers. Check_Sensitizers->Analyze_Matrix No Analyze_Quenchers Analyze for and control quenchers. Check_Quenchers->Analyze_Quenchers No Consistent_Results Consistent Degradation Achieved Check_Quenchers->Consistent_Results Yes Control_pH->Check_pH Use_Pure_Water->Check_Matrix Analyze_Matrix->Check_Sensitizers Analyze_Quenchers->Check_Quenchers

Caption: Troubleshooting workflow for inconsistent PBSA degradation.

References

Minimizing over-alkylation in N-substituted 2-phenylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Over-alkylation For: Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of over-alkylation (N,N'-dialkylation) during the synthesis of N-substituted 2-phenylbenzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of 2-phenylbenzimidazole (B57529) synthesis?

Over-alkylation is a common side reaction where the initially formed, desired mono-N-substituted this compound reacts further with the alkylating agent to yield an N,N'-disubstituted product. This occurs because the nitrogen atom in the product is still nucleophilic and can compete with the starting material for the alkylating agent.

Q2: I see an unexpected, less polar spot on my TLC plate. Could this be the over-alkylated product?

Yes, this is highly likely. The N,N'-dialkylated benzimidazole (B57391) is less polar than the corresponding mono-N-alkylated product due to the absence of the N-H bond, which can participate in hydrogen bonding with the silica (B1680970) gel on the TLC plate. This results in a higher Rf value (it travels further up the plate).

Q3: Which reaction parameters have the most significant impact on over-alkylation?

The most critical factors influencing the degree of over-alkylation are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Strong bases, polar aprotic solvents, and an excess of the alkylating agent tend to promote the formation of the over-alkylated byproduct.

Q4: How does the choice of base affect selectivity for mono-alkylation?

The strength of the base is crucial. Strong bases like Sodium Hydride (NaH) completely deprotonate the benzimidazole, creating a highly reactive benzimidazolide (B1237168) anion. This high reactivity can accelerate the second alkylation step, leading to over-alkylation. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), create a lower equilibrium concentration of the anion, which can favor selective mono-alkylation.

Troubleshooting Guide

Issue: Significant formation of the over-alkylated byproduct is observed.

This guide provides potential causes and actionable solutions to minimize the formation of the N,N'-dialkylated side product. Refer to the tables below for a summary of how different reaction conditions can be tuned to improve selectivity.

Problem CauseRecommended Solution
Strong Base (e.g., NaH) Switch to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). This reduces the concentration and reactivity of the benzimidazolide anion, favoring mono-alkylation.
Excess Alkylating Agent Use a precise stoichiometry. Start with a 1:1 to 1:1.1 molar ratio of this compound to the alkylating agent. An excess of the electrophile directly increases the chance of a second alkylation event.
High Reaction Temperature Perform the reaction at a lower temperature. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is sufficient. Higher temperatures provide the activation energy for the less favorable second alkylation.
Rapid Addition of Reagents Add the alkylating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, reducing the probability of the mono-alkylated product reacting further.
Solvent Choice The choice of solvent can influence selectivity. Polar aprotic solvents like DMF or DMSO are common but can sometimes favor over-alkylation. Consider screening other solvents like acetonitrile (B52724) (MeCN) or acetone.

Data Presentation: Effect of Reaction Conditions on Selectivity

The following tables summarize the expected qualitative outcomes when modifying reaction parameters to favor mono-N-alkylation.

Table 1: Influence of Base and Solvent on Selectivity

BaseSolventTemperature (°C)Expected Mono-alkylation SelectivityExpected Over-alkylation
NaHTHF / DMF0 to RTModerate to LowHigh
K₂CO₃DMF / MeCNRT to 80GoodModerate to Low
Cs₂CO₃DMF / MeCNRTHighLow
Et₃NCH₂Cl₂RTPoor (Minimal Reaction)Very Low

Data is synthesized from general principles of organic chemistry and troubleshooting guides for N-alkylation of related heterocycles.[1]

Experimental Protocols

Protocol 1: High-Selectivity Mono-N-Alkylation using a Mild Base

This protocol is optimized to minimize over-alkylation by using potassium carbonate as the base.

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes.

  • Alkylation: Slowly add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.05 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway SM This compound (Starting Material) Anion Benzimidazolide Anion SM->Anion RX Alkyl Halide (R-X) RX->Anion Base Base Base->SM Deprotonation Product Desired Product (Mono-N-alkylated) Anion->Product + R-X Byproduct Side Product (Over-alkylation, N,N'-dialkylated) Product->Byproduct + R-X (Undesired Reaction) RX_2 Alkyl Halide (R-X) RX_2->Product

Caption: Reaction pathway showing desired mono-alkylation and undesired over-alkylation.

Troubleshooting_Workflow Start High Over-alkylation Detected by TLC/LCMS CheckBase Analyze Base Strength Start->CheckBase CheckStoich Verify Stoichiometry CheckBase->CheckStoich [NO] Sol_Base Switch to Weaker Base (e.g., K₂CO₃, Cs₂CO₃) CheckBase->Sol_Base Strong Base (e.g., NaH)? [YES] CheckTemp Assess Reaction Temperature CheckStoich->CheckTemp [NO] Sol_Stoich Use 1:1.05-1.1 Ratio (Benzimidazole:Alkyl Halide) CheckStoich->Sol_Stoich Excess Alkyl Halide Used? [YES] CheckAddition Review Reagent Addition Method CheckTemp->CheckAddition [NO] Sol_Temp Lower Temperature (e.g., 0°C to RT) CheckTemp->Sol_Temp High Temp Used? [YES] Sol_Addition Add Alkylating Agent Slowly / Dropwise CheckAddition->Sol_Addition Reagents Mixed Too Quickly? [YES] End Re-run Experiment & Monitor by TLC CheckAddition->End [NO] Sol_Base->End Sol_Stoich->End Sol_Temp->End Sol_Addition->End

Caption: A logical workflow for troubleshooting and minimizing over-alkylation.

References

Solvent effects on the reaction rate of 2-Phenylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylbenzimidazole (B57529). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common laboratory synthesis involves the condensation reaction of o-phenylenediamine (B120857) and benzaldehyde (B42025). This reaction is typically facilitated by a catalyst and proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzimidazole (B57391) ring.

Q2: How does the choice of solvent affect the reaction rate and yield?

A2: The solvent plays a crucial role in the synthesis of this compound by influencing the solubility of reactants and intermediates, and by mediating the catalytic activity. Polar protic solvents like methanol (B129727) and ethanol (B145695) are often favored as they can facilitate the reaction and lead to higher yields.[1][2][3] In some cases, solvent-free conditions or the use of non-polar solvents have also been shown to be effective, depending on the catalytic system employed.[4]

Q3: What are the common catalysts used for this synthesis?

A3: A wide range of catalysts can be used, including:

  • Acid catalysts: p-toluenesulfonic acid, polyphosphoric acid, and solid-supported acids like Indion 190 resin.

  • Metal catalysts: Cobalt (II) acetylacetonate (B107027), ZnO nanoparticles, and gold nanoparticles.[1][5]

  • Green catalysts: Brønsted acidic ionic liquids and biocatalysts.[1] The choice of catalyst can significantly impact the reaction conditions, with some modern catalysts allowing for milder temperatures and shorter reaction times.

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Possible Cause: Inefficient Catalyst or Incorrect Catalyst Loading.

    • Solution: Ensure the catalyst is active and from a reliable source. The amount of catalyst is critical; both too little and too much can negatively affect the yield. It is advisable to perform a catalyst loading study to determine the optimal concentration.[1]

  • Possible Cause: Poor Quality of Starting Materials.

    • Solution: Impurities in the o-phenylenediamine or benzaldehyde can interfere with the reaction. Ensure the purity of your starting materials. Using freshly distilled benzaldehyde is recommended if it is prone to oxidation. The use of o-phenylenediamine dihydrochloride (B599025) can sometimes help in reducing colored impurities.[1]

  • Possible Cause: Suboptimal Reaction Temperature.

    • Solution: The reaction temperature is a critical parameter. For instance, in a particular method using sodium bisulfite as a catalyst in water, the optimal temperature range was found to be 80-90 °C. Temperatures below this range resulted in a slow reaction and low yield, while temperatures above 90 °C led to an increase in impurities and a lower yield.[6]

  • Possible Cause: Inappropriate Solvent.

    • Solution: The choice of solvent can significantly impact the reaction rate and yield.[4] As indicated by various studies, polar solvents like methanol and ethanol often provide good results.[1][2][3] It is recommended to perform small-scale solvent screening experiments to identify the optimal solvent for your specific catalytic system.

Problem 2: Formation of Side Products

  • Possible Cause: Formation of 1,2-disubstituted benzimidazoles.

    • Solution: A common side reaction is the formation of a bis-adduct, where two molecules of benzaldehyde react with one molecule of o-phenylenediamine. This is more likely to occur if the final ring-closure step is slow. Modifying the reaction conditions, such as the choice of solvent or catalyst, can help minimize the formation of this byproduct.[1]

  • Possible Cause: Oxidation of Starting Materials.

    • Solution: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities that are difficult to remove. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Problem 3: Difficulty in Product Purification

  • Possible Cause: Presence of Colored Impurities.

    • Solution: Oxidation of the starting materials can lead to highly colored impurities. These can often be removed by treating a solution of the crude product with activated carbon before filtration and crystallization.

  • Possible Cause: Similar Polarity of Product and Impurities.

    • Solution: If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. In such cases, techniques like recrystallization from a suitable solvent system or acid-base extraction can be employed. Since benzimidazoles have a basic nitrogen atom, they can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. Neutralizing the aqueous layer will then precipitate the purified product.

Quantitative Data on Solvent Effects

The following tables summarize the effect of different solvents on the yield of this compound synthesis under various catalytic conditions.

Table 1: Effect of Different Solvents on the Synthesis of this compound using a Cobalt (II) Acetylacetonate Catalyst.

EntrySolventTime (h)Yield (%)
1Methanol497
2Ethanol492
3Acetonitrile485
4Dichloromethane478
5Tetrahydrofuran475
6Ethyl acetate470
7Toluene465
8n-Hexane440

Reaction Conditions: Benzaldehyde (1 mmol), o-phenylenediamine (1.05 mmol), Cobalt (II) acetylacetonate (0.05 mmol) at room temperature.[1]

Table 2: Synthesis of this compound in the presence of 18 wt% TPA/PANI in different solvents at room temperature.

EntrySolventTime (h)Conversion (%)
1MeOH1100
2EtOH2100
3CH2Cl2490
4CHCl3485
5CH3CN580
6H2O820

Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), 18 wt% TPA/PANI (150 mg) at room temperature.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Cobalt (II) Acetylacetonate in Methanol [1]

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.05 mmol) and benzaldehyde (1 mmol) in methanol.

  • Catalyst Addition: Add cobalt (II) acetylacetonate (0.05 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of this compound using a Solid Acid Catalyst (18 wt% TPA/PANI) in Methanol [2]

  • Reactant and Catalyst Mixture: In a reaction vessel, combine o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), and 18 wt% TPA/PANI catalyst (150 mg) in methanol.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC).

  • Catalyst Removal: After the reaction is complete, filter the solid catalyst from the reaction mixture.

  • Product Isolation: Evaporate the solvent from the filtrate to obtain the crude product.

  • Purification: Recrystallize the crude product to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Mix o-phenylenediamine, benzaldehyde, and solvent add_catalyst Add Catalyst prep->add_catalyst react Stir at specified temperature and time add_catalyst->react monitor Monitor with TLC react->monitor workup Solvent Evaporation or Catalyst Filtration monitor->workup purify Recrystallization or Column Chromatography workup->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

solvent_effects cluster_solvent Solvent Properties cluster_outcome Reaction Outcome polarity Polarity rate Reaction Rate polarity->rate yield Product Yield polarity->yield proticity Proticity proticity->rate solubility Reactant/Intermediate Solubility solubility->rate solubility->yield purity Product Purity solubility->purity

Caption: Logical relationship of solvent properties on reaction outcomes.

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of 2-Phenylbenzimidazole and Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to interact with various biomolecules, making it a focal point in the development of novel therapeutics.[1] Among its numerous derivatives, those substituted at the 2-position have shown significant promise as anticancer agents. This guide provides an objective comparison of the anticancer performance of 2-phenylbenzimidazole (B57529) derivatives against other key benzimidazole analogues, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Comparative Anticancer Activity: A Quantitative Overview

The anticancer efficacy of benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity of this compound derivatives in comparison to other 2-substituted benzimidazoles, such as those with methyl, thioalkyl, and other heterocyclic moieties.

Table 1: Anticancer Activity of this compound Derivatives

CompoundSubstitution on Phenyl RingCancer Cell LineIC50 (µM)Reference
Compound 46 UnspecifiedA549 (Lung)4.47 µg/mL[2]
MDA-MB-231 (Breast)4.68 µg/mL[2]
PC-3 (Prostate)5.50 µg/mL[2]
Compound 12n p-tert-butylA549 (Lung)7.3 ± 1.0[3]
MCF-7 (Breast)6.1 ± 0.6[3]
MKN-45 (Stomach)13.4 ± 0.5[3]
Compound 24 N-AlkylatedMDA-MB-231 (Breast)16.38[2]
Compound V7 Ortho-hydroxylH103 (Head and Neck)11.64[4]
H314 (Head and Neck)16.68[4]
HCT116 (Colon)13.30[4]

Table 2: Anticancer Activity of Other 2-Substituted Benzimidazole Derivatives

Compound2-SubstituentCancer Cell LineIC50 (µM)Reference
2-methyl-3-(3-chlorobenzyl)benzimidazole MethylA549 (Lung)111.70[5]
DLD-1 (Colon)185.30[5]
L929 (Fibrosarcoma)167.30[5]
Benzimidazole-triazole hybrid 32 TriazoleHCT-116 (Colon)3.87 - 8.34[2]
HepG2 (Liver)3.87 - 8.34[2]
MCF-7 (Breast)3.87 - 8.34[2]
HeLa (Cervical)3.87 - 8.34[2]
2-phenylthiomethylbenzimidazole (VI) Phenylthiomethyl-17 (Topo II inhibition)[6]
Benzimidazole-oxadiazole 4c OxadiazoleA549, MCF-7, PANC-1Potent (VEGFR-2 IC50: 0.475)[7]
Fenbendazole MethylcarbamateVariousVaries[8]

Mechanisms of Action and Signaling Pathways

The anticancer effects of benzimidazole derivatives are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of action for many benzimidazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Several 2-substituted benzimidazoles have been shown to modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[5] This disruption leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to cell death.[9]

  • Extrinsic Pathway: Certain derivatives can trigger the extrinsic pathway by upregulating the expression of death receptors like Fas, leading to the activation of caspase-8 and the downstream executioner caspases.

Apoptosis Induction by Benzimidazole Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Benzimidazole_Intrinsic 2-Substituted Benzimidazoles Bcl2_Family Modulation of Bcl-2 Family Proteins Benzimidazole_Intrinsic->Bcl2_Family MOMP MOMP Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Benzimidazole_Extrinsic 2-Substituted Benzimidazoles Death_Receptors Death Receptor Upregulation (e.g., Fas) Benzimidazole_Extrinsic->Death_Receptors Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis pathways induced by benzimidazole derivatives.

Inhibition of Key Signaling Pathways

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 2-substituted benzimidazole derivatives have been identified as potent inhibitors of VEGFR-2.[7][10][11] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit downstream signaling cascades, leading to a reduction in tumor vascularization.

VEGFR-2 Inhibition by Benzimidazole Derivatives Benzimidazole 2-Substituted Benzimidazole Derivatives VEGFR2 VEGFR-2 Tyrosine Kinase Benzimidazole->VEGFR2 Inhibition ATP_Binding ATP Binding Site VEGFR2->ATP_Binding Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activation Angiogenesis Angiogenesis Downstream->Angiogenesis p38 MAPK Pathway Activation by Benzimidazoles Benzimidazole Benzimidazole Derivatives (e.g., Fenbendazole) MKK3_6 MKK3/6 Benzimidazole->MKK3_6 Activation p38_MAPK p38 MAPK MKK3_6->p38_MAPK Activation Cell_Proliferation Cell Proliferation p38_MAPK->Cell_Proliferation Inhibition Apoptosis Apoptosis p38_MAPK->Apoptosis Induction MTT Assay Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Treat cells with varying concentrations of benzimidazole derivatives step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals step5->step6 step7 Measure absorbance at ~570 nm using a microplate reader step6->step7 end Determine IC50 values step7->end

References

A Comparative Analysis of 2-Phenylbenzimidazole and its Sulfonic Acid Derivative as UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Phenylbenzimidazole (B57529) (PBI) and its sulfonic acid derivative, Phenylbenzimidazole Sulfonic Acid (PBSA), also known as Ensulizole, for their application as UV filters. This analysis is supported by experimental data and detailed methodologies to assist in research and development.

Executive Summary

This compound (PBI) is a heterocyclic aromatic organic compound that forms the core structure for its more widely used derivative, Phenylbenzimidazole Sulfonic Acid (PBSA). The addition of a sulfonic acid group to the PBI structure dramatically alters its physicochemical properties, most notably its solubility, which in turn dictates its application in cosmetic and pharmaceutical formulations. While both compounds exhibit UV-absorbing properties, PBSA's water solubility makes it a versatile and commonly used UVB filter in sunscreens, offering a lightweight and non-greasy feel. This guide delves into a detailed comparison of their performance as UV filters, supported by quantitative data and experimental protocols.

Physicochemical Properties

The primary distinction between PBI and PBSA lies in their solubility. The introduction of the sulfonic acid moiety renders PBSA highly water-soluble, a critical attribute for its use in aqueous-based cosmetic formulations. PBI, in contrast, is only slightly soluble in water.[1][2]

PropertyThis compound (PBI)Phenylbenzimidazole Sulfonic Acid (PBSA)
Molecular Formula C₁₃H₁₀N₂C₁₃H₁₀N₂O₃S
Molar Mass 194.23 g/mol 274.30 g/mol [3]
Melting Point 293-296 °C[1][2]>300 °C[3]
Appearance Crystalline solidWhite to pale beige crystalline powder
Water Solubility Slightly soluble[1][2]Soluble[3][4] (> 30% as sodium or triethanolammonium (B1229115) salt at 20°C)[5]
Organic Solvent Solubility Soluble in DMSO and Methanol (slightly)[2]Soluble in polar organic solvents like methanol, ethanol (B145695), chloroform, ethyl acetate, DMF and DMSO.[6]

UV Absorption and Filter Performance

Both PBI and PBSA absorb primarily in the UVB range of the electromagnetic spectrum. However, PBSA is the preferred compound for sunscreen formulations due to its aforementioned solubility and established safety profile for topical use.

ParameterThis compound (PBI)Phenylbenzimidazole Sulfonic Acid (PBSA)
UV Absorption Range UVBPrimarily UVB (290-340 nm) with minimal UVA protection.[7]
UVB Absorption Maximum (λmax) ~300 nm[8]302-306 nm[8][9]
Photostability Undergoes photodamage.[10]Considered relatively photostable, but can undergo photodegradation.[11] The sodium salt of PBSA is more stable than the acid form.[12]
Photodegradation Quantum Yield (Φ) Not explicitly found in searches.2.70 × 10⁻⁴ (in pH 6.8 buffer solution)[13][14]

Experimental Protocols

Synthesis of this compound (PBI)

Principle: The synthesis of PBI is typically achieved through the condensation reaction of o-phenylenediamine (B120857) with benzoic acid.

Procedure:

  • Combine equimolar amounts of o-phenylenediamine and benzoic acid.

  • Heat the mixture in a sealed tube with 20% hydrochloric acid for 4 hours at 145-150 °C.

  • Neutralize the reaction mixture.

  • Recrystallize the crude product from aqueous ethanol to obtain colorless PBI crystals.

Synthesis of this compound-5-Sulfonic Acid (PBSA)

Principle: PBSA is synthesized by the direct sulfonation of PBI using concentrated sulfuric acid.

Procedure:

  • Add this compound (PBI) in batches to concentrated sulfuric acid while maintaining the temperature between 40-50 °C.[15]

  • After the addition is complete, heat the reaction mixture to 85 °C.[15]

  • Continue the reaction until the concentration of PBI is less than 1%.[15]

  • Pour the sulfonated solution into water and heat to 80 °C with stirring for 1 hour.[15]

  • Filter the mixture to collect the crude PBSA.[15]

  • Wash the filter cake with water at 80 °C and dry under vacuum to yield PBSA.[15]

Measurement of UV Absorption Spectrum

Principle: The UV absorption spectrum of a compound is determined using a UV-Visible spectrophotometer, which measures the absorbance of light at different wavelengths.

Procedure:

  • Prepare a dilute solution of the compound (PBI or PBSA) in a suitable solvent (e.g., ethanol for PBI, water for PBSA).

  • Use a quartz cuvette with a 1 cm path length.

  • Record a baseline spectrum using the pure solvent.

  • Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • The wavelength at which the maximum absorbance occurs is the λmax.

Assessment of Photostability

Principle: The photostability of a UV filter is evaluated by measuring the change in its concentration after exposure to a controlled dose of UV radiation. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.

Procedure:

  • Prepare a solution of the UV filter in a suitable solvent.

  • Analyze an initial, unexposed sample using HPLC to determine the starting concentration.

  • Expose the solution to a controlled source of UV radiation (e.g., a solar simulator) for a defined period.

  • After exposure, analyze the irradiated sample using HPLC.

  • Compare the peak area of the UV filter in the irradiated sample to that of the unexposed sample to calculate the percentage of degradation.

In Vitro Sun Protection Factor (SPF) Determination

Principle: The in vitro SPF is determined by measuring the UV transmittance through a thin film of a sunscreen formulation applied to a substrate, and then calculating the SPF value using a standardized equation.

Procedure:

  • Apply a uniform film of the sunscreen formulation containing the UV filter onto a suitable substrate, such as a polymethyl methacrylate (B99206) (PMMA) plate, at a concentration of 1.3 mg/cm².[16]

  • Measure the absorbance of the sunscreen-coated plate from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.[16]

  • Calculate the in vitro SPF using the following equation (Mansur equation): SPF = CF × Σ EE(λ) × I(λ) × Abs(λ) (from 290 to 320 nm) Where:

    • CF = Correction Factor (10)

    • EE(λ) = Erythemal effect spectrum

    • I(λ) = Solar intensity spectrum

    • Abs(λ) = Absorbance of the sunscreen product

Mechanism of Action and Photochemistry

Upon absorption of UV radiation, both PBI and PBSA are excited to higher energy states. This energy is then dissipated primarily as heat, thus preventing the harmful UV rays from reaching the skin. However, these excited molecules can also participate in photochemical reactions, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals.[10] These ROS can potentially cause cellular damage, including DNA damage.[10]

Studies have shown that upon UV irradiation, PBSA can photosensitize the formation of oxidized guanine (B1146940) bases in DNA.[3] The photodegradation of PBSA can proceed through pathways such as desulfonation and cleavage of the benzimidazole (B57391) ring.[13]

Photochemistry_Mechanism cluster_PBI This compound (PBI) cluster_PBSA Phenylbenzimidazole Sulfonic Acid (PBSA) cluster_dissipation Energy Dissipation & Photochemistry PBI PBI (Ground State) PBI_excited PBI* (Excited State) PBI->PBI_excited UVB Absorption Heat Heat Dissipation PBI_excited->Heat Primary Pathway ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) PBI_excited->ROS Side Reaction Photodegradation Photodegradation Products PBI_excited->Photodegradation PBSA PBSA (Ground State) PBSA_excited PBSA* (Excited State) PBSA->PBSA_excited UVB Absorption PBSA_excited->Heat Primary Pathway PBSA_excited->ROS Side Reaction PBSA_excited->Photodegradation DNA_Damage Cellular & DNA Damage ROS->DNA_Damage Oxidative Stress

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of PBI and PBSA as UV filters.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis & Comparison Synthesis_PBI Synthesize PBI Characterization Characterize Compounds (NMR, IR, Mass Spec) Synthesis_PBI->Characterization Synthesis_PBSA Synthesize PBSA Synthesis_PBSA->Characterization UV_Spec Measure UV Absorption Spectra Characterization->UV_Spec Photostability Assess Photostability (HPLC) Characterization->Photostability Solubility Determine Solubility Characterization->Solubility SPF In Vitro SPF Determination Characterization->SPF Data_Compilation Compile Quantitative Data into Tables UV_Spec->Data_Compilation Photostability->Data_Compilation Solubility->Data_Compilation SPF->Data_Compilation Comparative_Analysis Comparative Analysis of Performance Data_Compilation->Comparative_Analysis

Conclusion

The sulfonation of this compound to form Phenylbenzimidazole Sulfonic Acid is a critical modification that transforms a water-insoluble compound into a highly effective and widely used water-soluble UVB filter. While both molecules possess the necessary chromophore for UVB absorption, the enhanced solubility of PBSA allows for its incorporation into a broader range of cosmetic and pharmaceutical products, offering a desirable lightweight and non-greasy sensory profile. The choice between these two compounds for a specific application is therefore primarily dictated by the desired formulation characteristics, with PBSA being the clear choice for aqueous-based systems. Further research could focus on a more direct quantitative comparison of their photostability and exploring derivatives that may offer broader UV protection.

References

Validating the Efficacy of 2-Phenylbenzimidazole as an Antimicrobial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of 2-phenylbenzimidazole (B57529) and its derivatives against common bacterial and fungal pathogens. Due to a notable scarcity of publicly available antimicrobial data on the unsubstituted parent this compound, this guide leverages data from closely related derivatives to provide insights into its potential efficacy. The information is presented to facilitate objective comparison with established antimicrobial agents, supported by experimental data and detailed methodologies.

Mechanism of Action: Inhibition of Bacterial Two-Component Systems

The antimicrobial activity of this compound and its analogs is primarily attributed to the inhibition of bacterial two-component systems (TCS). These signaling pathways are crucial for bacteria to sense and respond to environmental changes, regulating processes essential for virulence and survival. The TCS typically consists of a sensor histidine kinase and a response regulator. Upon detecting an external stimulus, the histidine kinase autophosphorylates and then transfers the phosphate (B84403) group to a response regulator, which in turn modulates the expression of target genes. This compound is believed to interfere with this process by inhibiting the autophosphorysentation of histidine kinase, thereby disrupting the signaling cascade and hindering bacterial adaptation and growth.

Bacterial_Two_Component_System_Inhibition cluster_membrane Cell Membrane Sensor_Histidine_Kinase Sensor Histidine Kinase Sensor_Histidine_Kinase->Sensor_Histidine_Kinase ADP ADP Sensor_Histidine_Kinase->ADP Response_Regulator Response Regulator Sensor_Histidine_Kinase->Response_Regulator 3. Phosphotransfer Extracellular_Signal Extracellular Signal Extracellular_Signal->Sensor_Histidine_Kinase 1. Signal Reception ATP ATP ATP->Sensor_Histidine_Kinase Phosphorylated_RR Phosphorylated Response Regulator Response_Regulator->Phosphorylated_RR Gene_Expression Target Gene Expression Phosphorylated_RR->Gene_Expression 4. Regulation Inhibition Inhibition by This compound Inhibition->Sensor_Histidine_Kinase Blocks ATP Binding Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_mic Tube Dilution (MIC) cluster_zoi Agar Well Diffusion (Zone of Inhibition) Prep_Compound Prepare Stock Solution of this compound Serial_Dilution Perform Serial Dilutions in Broth Prep_Compound->Serial_Dilution Add_Compound Add Compound to Wells Prep_Compound->Add_Compound Prep_Inoculum Prepare Standardized Microbial Inoculum Inoculate_Tubes Inoculate Tubes Prep_Inoculum->Inoculate_Tubes Inoculate_Plates Inoculate Agar Plates Prep_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Tubes Incubate_Tubes Incubate Tubes Inoculate_Tubes->Incubate_Tubes Read_MIC Determine MIC Incubate_Tubes->Read_MIC Create_Wells Create Wells in Agar Inoculate_Plates->Create_Wells Create_Wells->Add_Compound Incubate_Plates Incubate Plates Add_Compound->Incubate_Plates Measure_Zone Measure Zone of Inhibition Incubate_Plates->Measure_Zone

A Comparative Guide to the Quantification of 2-Phenylbenzimidazole in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 2-phenylbenzimidazole (B57529) in complex matrices. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic studies, residue analysis, and quality control in pharmaceutical development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS), alongside alternative methods, supported by available experimental data.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely accessible technique suitable for routine analysis. For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry also present viable options with specific advantages and limitations.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MSGC-MSUV-Vis Spectrophotometry
Linearity (r²) >0.998>0.99>0.99>0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.02 - 1.35 ng/mL~0.01 ppm0.01 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.04 - 0.3 µg/mL0.06 - 4.09 ng/mL~0.025 ppm0.04 - 0.5 µg/mL
Precision (%RSD) < 2%< 15%< 15%< 2%
Accuracy (% Recovery) 98 - 102%85 - 115%95 - 105%99 - 103%
Selectivity Good, potential for interferenceHighHighModerate, susceptible to interference
Sample Throughput Moderate to HighHighModerateHigh
Cost ModerateHighModerateLow

Note: The quantitative data presented in this table for HPLC-UV, LC-MS/MS, and GC-MS are based on validated methods for closely related benzimidazole (B57391) compounds due to a lack of a complete, publicly available validation report for this compound in a complex biological matrix. The UV-Vis Spectrophotometry data is based on methods for other benzimidazole derivatives.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a representative HPLC-UV method for the quantification of this compound in a complex matrix such as a pharmaceutical formulation or biological fluid.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer, pH 3.5) in a ratio of 50:50 (v/v)[1].

  • Flow Rate: 1.0 mL/min[2].

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm[1].

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent like methanol.

  • Perform serial dilutions of the stock solution to create a series of calibration standards.

3. Sample Preparation (from a complex matrix like plasma):

  • To a 500 µL aliquot of the plasma sample, add a suitable internal standard.

  • Add 1.5 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Separate the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

4. Analysis:

  • Inject the prepared standard solutions and samples into the HPLC system.

  • Record the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of this compound to the internal standard against the corresponding concentrations of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Experimental Workflow for HPLC Quantification

The following diagram illustrates the general workflow for the quantification of this compound in a complex matrix using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Matrix Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the logical relationship and hierarchy of key parameters in analytical method validation, ensuring the reliability and accuracy of the quantification method.

Validation_Parameters cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity cluster_robustness Reliability Method_Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Method_Validation->Accuracy Precision Precision (%RSD) Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Linearity Linearity (r²) Method_Validation->Linearity LOD Limit of Detection (LOD) Method_Validation->LOD Robustness Robustness Method_Validation->Robustness Stability Stability Method_Validation->Stability Range Range Linearity->Range LOQ Limit of Quantification (LOQ) LOD->LOQ

Caption: Key parameters in analytical method validation.

References

A Comparative Anticancer Study: 2-Phenylbenzimidazole Derivatives Versus Albendazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of 2-phenylbenzimidazole (B57529) derivatives and the repurposed anthelmintic drug, albendazole (B1665689). The following sections detail their mechanisms of action, present comparative quantitative data from in vitro studies, and provide comprehensive experimental protocols for key assays.

Introduction

The benzimidazole (B57391) scaffold is a prominent heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While albendazole, a well-established anti-parasitic agent, is being actively investigated for its anticancer potential, various derivatives of this compound are also emerging as promising candidates for cancer therapy. This guide aims to provide a comparative analysis of their performance based on available experimental data.

Mechanisms of Anticancer Action

This compound Derivatives:

The anticancer activity of this compound derivatives is multifaceted and often depends on the specific substitutions on the benzimidazole and phenyl rings. Key mechanisms include:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain derivatives have demonstrated potent inhibition of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1]

  • DNA Intercalation and Topoisomerase Inhibition: Some this compound-4-carboxamides act as "minimal" DNA-intercalating agents, suggesting a mechanism that may not involve topoisomerase II, offering a potential advantage against certain drug-resistant cancers.[2]

  • Induction of Apoptosis: this compound derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3]

  • Cell Cycle Arrest: Specific derivatives can arrest the cell cycle at different phases. For instance, this compound-5-sulphonic acid (PBSA) has been shown to cause G1 phase arrest in ovarian cancer cells.[4][5]

Albendazole:

Albendazole exhibits its anticancer effects through several well-documented mechanisms:

  • Tubulin Polymerization Inhibition: Albendazole binds to β-tubulin, disrupting the formation of microtubules. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[6]

  • Induction of Apoptosis: Beyond cell cycle arrest, albendazole can trigger apoptosis through the intrinsic pathway, involving the activation of caspases.[6]

  • Generation of Reactive Oxygen Species (ROS): Albendazole has been reported to induce ROS production in cancer cells, contributing to its cytotoxic effects.

  • Modulation of Signaling Pathways: It can suppress the activation of key transcription factors like STAT3 and STAT5, which are involved in tumor cell survival and proliferation.[6]

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxic activity of selected this compound derivatives and albendazole against various human cancer cell lines.

Table 1: IC50 Values of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Derivative 8MCF-7 (Breast)3.37[1]
Derivative 9MCF-7 (Breast)6.30[1]
Derivative 15MCF-7 (Breast)5.84[1]
Derivative 38A549 (Lung)4.47 (as µg/mL)
Derivative 38MDA-MB-231 (Breast)4.68 (as µg/mL)
Derivative 38PC3 (Prostate)5.50 (as µg/mL)
Derivative 40MDA-MB-231 (Breast)3.55 (as µg/mL)

Note: IC50 values for derivatives 38 and 40 were reported in µg/mL and are presented as such.

Table 2: IC50 Values of Albendazole

Cancer Cell LineCancer TypeIC50 (µM)
A549Lung0.1 - 1.0
MCF-7Breast0.1 - 1.0
PC-3Prostate0.1 - 1.0
HCT-116Colon0.1 - 1.0
SF-295Glioblastoma0.1 - 1.0
OVCAR-3Ovarian0.1 - 1.0

Note: The IC50 values for albendazole are presented as a range based on a summary of multiple studies.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative or Albendazole (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6][7][8][9]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12][13][14]

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to quantify the number of apoptotic and necrotic cells after compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15][16][17]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • Test compounds

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance (turbidity) at 340 nm over time.

  • Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of the absorbance increase in the presence of the compound indicates inhibition of tubulin polymerization.[18][19][20]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Albendazole_Mechanism Albendazole Albendazole BetaTubulin β-Tubulin Albendazole->BetaTubulin binds to ROS ROS Generation Albendazole->ROS STAT3_5 STAT3/5 Inhibition Albendazole->STAT3_5 MicrotubuleDisruption Microtubule Disruption BetaTubulin->MicrotubuleDisruption inhibits polymerization G2M_Arrest G2/M Phase Arrest MicrotubuleDisruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CellProliferation Decreased Cell Proliferation & Survival ROS->Apoptosis STAT3_5->CellProliferation Phenylbenzimidazole_Mechanism Phenylbenzimidazole This compound Derivatives VEGFR2 VEGFR-2 Phenylbenzimidazole->VEGFR2 inhibits DNA DNA Phenylbenzimidazole->DNA intercalates ApoptosisPathways Intrinsic/Extrinsic Apoptosis Pathways Phenylbenzimidazole->ApoptosisPathways activates CellCycle Cell Cycle (e.g., G1 phase) Phenylbenzimidazole->CellCycle modulates Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis DNA_Damage DNA Damage/ Replication Stress DNA->DNA_Damage Apoptosis Apoptosis ApoptosisPathways->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest CancerCellDeath Cancer Cell Death DNA_Damage->CancerCellDeath Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with This compound or Albendazole Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_CellCycle Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_CellCycle Flow_Apoptosis Flow Cytometry (Apoptosis - Annexin V) Treatment->Flow_Apoptosis Data_Analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptosis %) MTT->Data_Analysis Flow_CellCycle->Data_Analysis Flow_Apoptosis->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

References

A Spectroscopic Comparison of 2-Phenylbenzimidazole and Its Precursors: o-Phenylenediamine and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of 2-phenylbenzimidazole (B57529) and its precursors, o-phenylenediamine (B120857) and benzaldehyde (B42025). Through a comparative study using UV-Visible, FT-IR, and ¹H NMR spectroscopy, we aim to elucidate the structural transformations that occur during the synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization of heterocyclic compounds.

The formation of this compound from the condensation reaction of o-phenylenediamine and benzaldehyde results in significant changes in the electronic and vibrational properties of the molecule, which are readily observable through spectroscopic techniques. The data presented herein offers a clear comparison of the key spectral features of the product and its starting materials.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, o-phenylenediamine, and benzaldehyde.

Table 1: UV-Visible Spectroscopic Data

Compoundλmax (nm)Solvent/Medium
This compound~315Solution Phase[1]
o-Phenylenediamine198, 236, 284Acidic Mobile Phase (pH ≤ 3)[2]
Benzaldehyde242Cyclohexane[3]

Table 2: FT-IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)

Functional GroupThis compoundo-PhenylenediamineBenzaldehyde
N-H Stretch~32363300 - 3500 (two bands)-
C-H (Aromatic)~3050~3050~3030[4]
C-H (Aldehyde)--~2720, ~2820 (Fermi doublet)[4]
C=O Stretch--~1700 - 1720 (strong, sharp)[4]
C=N Stretch~1680 - 1750[5][6]--
C=C (Aromatic)~1500 - 1600~1500 - 1600~1500 - 1600[4]

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm, DMSO-d₆)

Proton EnvironmentThis compoundo-PhenylenediamineBenzaldehyde
N-H~12.92 (broad singlet)[7]~4.5 (broad singlet)-
Aromatic-H7.20-8.19 (multiplet)[7]6.5-6.8 (multiplet)7.5-8.0 (multiplet)
Aldehyde-H--~9.9 (singlet)

Note: Chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

1. Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine and benzaldehyde.[5][6][8]

  • Materials: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), ammonium (B1175870) chloride (4 mmol)[5], and chloroform (B151607) (5 ml).

  • Procedure:

    • To a stirred solution of o-phenylenediamine and ammonium chloride in chloroform, add benzaldehyde dropwise at room temperature.[5]

    • Continue stirring the reaction mixture for approximately four hours.[5]

    • Monitor the completion of the reaction using thin-layer chromatography (TLC) with a hexane:ethyl acetate (B1210297) (30:70) eluent.[5]

    • Upon completion, remove the solvent under reduced pressure.

    • Extract the product with ethyl acetate (20 ml) and wash the organic layer with water (10 ml).[5]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[5]

    • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.

2. Spectroscopic Analysis

  • UV-Visible Spectroscopy:

    • Prepare dilute solutions of o-phenylenediamine, benzaldehyde, and this compound in a suitable UV-transparent solvent (e.g., cyclohexane, methanol, or an appropriate buffer).

    • Record the absorption spectra using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm.

    • Use the solvent as a blank for baseline correction.

  • FT-IR Spectroscopy:

    • Record the FT-IR spectra of the solid samples (o-phenylenediamine and this compound) using the KBr pellet method.[7]

    • For the liquid sample (benzaldehyde), obtain the spectrum by placing a thin film of the liquid between two KBr plates.

    • Scan the samples over a range of 4000-400 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • Dissolve a small amount of each compound in a deuterated solvent (e.g., DMSO-d₆).[7][9]

    • Record the ¹H NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[7][9]

    • Use the residual solvent peak as an internal reference.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions o_phenylenediamine o-Phenylenediamine reaction_step Condensation Reaction o_phenylenediamine->reaction_step benzaldehyde Benzaldehyde benzaldehyde->reaction_step catalyst NH4Cl catalyst->reaction_step solvent CHCl3 solvent->reaction_step temperature Room Temperature temperature->reaction_step product This compound reaction_step->product

Caption: Synthesis of this compound from its precursors.

Photochemical_Pathway PBI This compound (PBI) PBI_excited Excited State PBI* PBI->PBI_excited Absorption UVB UVB Irradiation UVB->PBI_excited ROS Reactive Oxygen Species (O₂•⁻, •OH) PBI_excited->ROS Energy/Electron Transfer to O₂ DNA_damage DNA Damage ROS->DNA_damage Oxidation

Caption: Photochemical pathway of this compound.

References

In-Silico Docking of 2-Phenylbenzimidazole: A Comparative Guide to Biological Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico docking studies of 2-phenylbenzimidazole (B57529) and its derivatives against a range of biological targets implicated in various diseases. The data presented herein is collated from multiple studies to offer an objective overview of the compound's potential therapeutic applications, supported by experimental data and detailed methodologies.

Comparative Docking Performance of this compound and Derivatives

The following tables summarize the quantitative data from various in-silico docking studies, comparing the binding affinities of this compound and its analogs against different biological targets.

Anticancer Targets
Target ProteinPDB IDLigandBinding Energy (kcal/mol)Standard DrugStandard Drug Binding Energy (kcal/mol)Reference
Protein Kinase (CDK4/CycD1, Aurora B)2W96This compound-8.2Abiraterone acetate-[1][2][3]
Epidermal Growth Factor Receptor (EGFR)-Keto-benzimidazole derivative (7c)-8.1Erlotinib-[4]
Epidermal Growth Factor Receptor (EGFR) T790M Mutant-Keto-benzimidazole derivative (1c)-8.4--[4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-This compound derivatives---[5]
Topoisomerase II-Triazole derivative (X)-Doxorubicin-[5]
Antimicrobial Targets
Target ProteinPDB IDLigandBinding Energy (kcal/mol)Standard DrugStandard Drug Binding Energy (kcal/mol)Reference
Candida robusta Carbonic Anhydrase1S4NThis compound derivatives-Griseofulvin-[6]
Staphylococcus aureus Dihydrofolate Reductase (DHFR)3FYVN-alkylated 2-(substituted phenyl)-1H-benzimidazole (2g)-Iclaprim-[7]
E. coli Topoisomerase II / DNA gyrase-1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (B97240) (C2)-Norfloxacin-[8]
S. aureus Topoisomerase II / DNA gyrase-1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2)-Norfloxacin-[8]
Anti-inflammatory Targets
Target ProteinPDB IDLigandBinding Energy (kcal/mol)Standard DrugStandard Drug Binding Energy (kcal/mol)Reference
Cyclooxygenase (COX)1CX2This compound-7.9--[9][10][11]
Estrogen Receptor2E772-Methyl-1H-benzo[d]imidazole-6.5--[9][11]
Antiviral Targets
Target ProteinPDB IDLigandDocking ScoreStandard DrugReference
HIV-1 Reverse Transcriptase3V81N-substituted benzyl/phenyl acetamide (B32628) (6i)-13.775 (Fred docking score)Nevirapine[12]
SARS-CoV-2 Main Protease5R82Benzimidazole derivatives-6.06 to -8.03 kcal/molLopinavir, Nelfinavir[13]

Experimental Protocols for In-Silico Docking

The methodologies outlined below are a synthesis of the common protocols reported in the cited literature for performing in-silico docking studies with this compound and its derivatives.

Ligand and Protein Preparation
  • Ligand Preparation : The 3D structures of this compound and its derivatives are drawn using chemical drawing software like ChemDraw. The structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) in software like ChemBio3D or Avogadro.[6][14]

  • Protein Preparation : The three-dimensional crystal structures of the target proteins are downloaded from the RCSB Protein Data Bank (PDB).[6][9] Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollman or Gasteiger charges are assigned to the protein structure using tools like AutoDock Tools.[4][12]

Molecular Docking Simulation
  • Software : A variety of software can be used for molecular docking, including AutoDock Vina, GOLD, PyRx, and MOE.[1][3][6][9][15]

  • Grid Box Generation : A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are crucial parameters and are determined based on the co-crystallized ligand's position or by active site prediction tools. For example, a grid box of 126 Å × 26 Å × 126 Å centered at (152.179, 167.664, 166.985) Å has been used for protein kinase docking.[1][3]

  • Docking Execution : The docking simulation is performed, where the software explores various conformations and orientations of the ligand within the defined active site. The program calculates the binding energy or a docking score for each pose.

  • Analysis of Results : The docking results are analyzed to identify the best-docked conformation, which is typically the one with the lowest binding energy or the highest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.[1][3][16]

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using Graphviz, illustrate key signaling pathways and the general workflow of an in-silico docking study.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) protein_prep->grid_gen docking_sim Molecular Docking Simulation (Software: AutoDock, GOLD, etc.) grid_gen->docking_sim pose_analysis Pose Analysis (Binding Energy/Score Calculation) docking_sim->pose_analysis interaction_viz Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_viz lead_id Lead Identification interaction_viz->lead_id anticancer_pathway cluster_growth_factor Growth Factor Signaling cluster_cell_cycle Cell Cycle Regulation cluster_dna_replication DNA Replication & Repair cluster_drug_target Drug Target EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 CDK4_CycD1 CDK4/CycD1 EGFR->CDK4_CycD1 activates VEGFR2->CDK4_CycD1 activates CellCycle Cell Cycle Progression CDK4_CycD1->CellCycle AuroraB Aurora B AuroraB->CellCycle DNA_Replication DNA Replication CellCycle->DNA_Replication TopoII Topoisomerase II TopoII->DNA_Replication Phenylbenzimidazole This compound & Derivatives Phenylbenzimidazole->EGFR Phenylbenzimidazole->VEGFR2 Phenylbenzimidazole->CDK4_CycD1 Phenylbenzimidazole->AuroraB Phenylbenzimidazole->TopoII antimicrobial_pathway cluster_bacterial_targets Bacterial Targets cluster_fungal_targets Fungal Targets cluster_cellular_processes Essential Cellular Processes cluster_drug_target Drug Target DHFR Dihydrofolate Reductase (DHFR) Folate_synthesis Folate Synthesis DHFR->Folate_synthesis DNA_gyrase DNA Gyrase/ Topoisomerase II DNA_replication_b DNA Replication DNA_gyrase->DNA_replication_b CarbonicAnhydrase Carbonic Anhydrase pH_homeostasis pH Homeostasis CarbonicAnhydrase->pH_homeostasis Phenylbenzimidazole This compound & Derivatives Phenylbenzimidazole->DHFR Phenylbenzimidazole->DNA_gyrase Phenylbenzimidazole->CarbonicAnhydrase

References

A Comparative Guide to 2-Phenylbenzimidazole-Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective detection of metal ions is a critical endeavor in various scientific fields, including environmental monitoring, cellular biology, and pharmaceutical development. Fluorescent probes built upon the 2-phenylbenzimidazole (B57529) scaffold have emerged as a versatile class of chemosensors due to their robust photophysical properties and tunable selectivity. This guide provides an objective comparison of the performance of two distinct this compound-based fluorescent probes, highlighting their cross-reactivity profiles with supporting experimental data and detailed protocols.

Probe 1: DQBM-B for Selective "Turn-Off" Detection of Cobalt (Co²⁺)

DQBM-B is a highly selective fluorescent probe designed for the recognition of cobalt (II) ions.[1][2] Its mode of action is based on a "turn-off" mechanism, where the inherent fluorescence of the probe is quenched upon binding to Co²⁺.[1][2] This quenching is attributed to a Photoinduced Electron Transfer (PET) process.[1][2]

Data Presentation: Cross-Reactivity of DQBM-B

The selectivity of DQBM-B was evaluated against a panel of common and potentially interfering metal ions. The following table summarizes the fluorescence response of DQBM-B in the presence of various metal ions, demonstrating its high selectivity for Co²⁺. The data is expressed as the fluorescence intensity relative to the probe alone.

Interfering Ion (2 equivalents)AnalyteFluorescence Intensity (Arbitrary Units)
NoneNone~3200
Co²⁺Co²⁺~1200
Na⁺Co²⁺~3100
K⁺Co²⁺~3150
Ca²⁺Co²⁺~3100
Mg²⁺Co²⁺~3050
Al³⁺Co²⁺~3000
Cr³⁺Co²⁺~2950
Mn²⁺Co²⁺~3050
Fe³⁺Co²⁺~3100
Ni²⁺Co²⁺~3150
Cu²⁺Co²⁺~3100
Zn²⁺Co²⁺~3050
Cd²⁺Co²⁺~3000
Hg²⁺Co²⁺~2900
Pb²⁺Co²⁺~2950

Data extracted from graphical representations in the source material.[1][3]

Experimental Protocol: Cross-Reactivity Study of DQBM-B

Objective: To assess the selectivity of the DQBM-B probe for Co²⁺ ions in the presence of other metal ions.

Materials:

  • DQBM-B stock solution (in DMF).

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water.

  • N,N-Dimethylformamide (DMF), spectroscopic grade.

  • Deionized water.

Procedure:

  • Preparation of Test Solutions: Prepare a series of test solutions in a suitable solvent mixture (e.g., DMF with 5% water content v/v).[3]

  • Blank Measurement: To a cuvette, add the DQBM-B probe solution to a final concentration of 0.7 µmol L⁻¹ and record the initial fluorescence intensity (λex = 308 nm, λem = 508 nm).[1][3]

  • Addition of Interfering Ions: To separate cuvettes containing the DQBM-B probe solution, add 2 equivalents of each interfering metal ion from the stock solutions.

  • Incubation: Allow the solutions to incubate for 30 minutes to ensure any potential complexation reaches equilibrium.[1]

  • Fluorescence Measurement: Record the fluorescence intensity of each solution at the specified excitation and emission wavelengths.

  • Competitive Binding Assay: To a solution of DQBM-B that has been quenched by the addition of 2 equivalents of Co²⁺, add 2 equivalents of each interfering metal ion. Record the fluorescence intensity to observe if any of the interfering ions can displace Co²⁺ and restore fluorescence.[1]

Probe 2: BBMP for Ratiometric Detection of Zinc (Zn²⁺) and "Turn-Off" Detection of Copper (Cu²⁺)

BBMP is a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate that exhibits dual functionality as a fluorescent sensor.[4] It facilitates the "turn-off" detection of Cu²⁺ and, more notably for this comparison, the ratiometric detection of Zn²⁺.[4] The sensing mechanism for Zn²⁺ is based on the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT), leading to a new blue-shifted emission peak.[4]

Data Presentation: Cross-Reactivity of BBMP for Zn²⁺

The selectivity of BBMP for Zn²⁺ was investigated against a range of metal ions. The table below shows the ratiometric fluorescence response (I₄₆₂/I₅₄₂) of BBMP upon the addition of various cations, highlighting its pronounced selectivity for Zn²⁺.

Interfering IonRatiometric Response (I₄₆₂/I₅₄₂)
None~0.1
Zn²⁺~4.5
Na⁺~0.1
K⁺~0.1
Ca²⁺~0.1
Mg²⁺~0.1
Al³⁺~0.2
Cr³⁺~0.1
Mn²⁺~0.2
Fe³⁺~0.1
Co²⁺~0.3
Ni²⁺~0.2
Cu²⁺~0.1 (Quenching of I₅₄₂)
Cd²⁺~0.4
Hg²⁺~0.1
Pb²⁺~0.1

Data extracted from graphical representations in the source material.[4]

Experimental Protocol: Cross-Reactivity Study of BBMP

Objective: To evaluate the ratiometric fluorescent response of the BBMP probe to Zn²⁺ in the presence of other metal ions.

Materials:

  • BBMP stock solution (in THF).

  • Stock solutions of various metal ion salts in deionized water.

  • Tris-HCl buffer solution (pH 7.4).

  • Tetrahydrofuran (THF), spectroscopic grade.

Procedure:

  • Preparation of Test Solutions: Prepare test solutions in a Tris-HCl buffer containing 70% THF.[4]

  • Blank Measurement: To a cuvette containing the buffered THF solution, add the BBMP probe to a final concentration of 10 µM and record the initial fluorescence spectrum (λex = 380 nm). Note the intensities at 462 nm and 542 nm.[4]

  • Addition of Metal Ions: To separate cuvettes containing the BBMP probe solution, add an excess (e.g., 10 equivalents) of each metal ion from the stock solutions.

  • Incubation: Allow the solutions to equilibrate for a short period (e.g., 5 minutes).

  • Fluorescence Measurement: Record the fluorescence spectrum for each solution from 400 nm to 650 nm.

  • Data Analysis: For each measurement, calculate the ratio of the fluorescence intensities at 462 nm and 542 nm (I₄₆₂/I₅₄₂). A significant increase in this ratio indicates a selective response to Zn²⁺.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and the experimental procedures, the following diagrams were generated using the DOT language.

PET_Mechanism cluster_probe DQBM-B Probe cluster_analyte Analyte cluster_process Fluorescence Process Fluorophore Fluorophore Emission Fluorescence (λem = 508 nm) Fluorophore->Emission Emits Light Quenching Fluorescence Quenching Fluorophore->Quenching Receptor Receptor Receptor->Fluorophore PET (e⁻ transfer) Co2 Co²⁺ Co2->Receptor Binding Excitation Light Excitation (λex = 308 nm) Excitation->Fluorophore Excites

Caption: Photoinduced Electron Transfer (PET) mechanism for the DQBM-B probe.

Ratiometric_Mechanism cluster_probe BBMP Probe cluster_analyte Analyte cluster_process Fluorescence Process Probe_Normal Normal Form (N) Probe_Tautomer Tautomer Form (T) Probe_Normal->Probe_Tautomer ESIPT Emission2 Emission 2 (Normal) (λem = 462 nm) Probe_Normal->Emission2 Inhibits ESIPT Emission1 Emission 1 (ESIPT) (λem = 542 nm) Probe_Tautomer->Emission1 Zn2 Zn²⁺ Zn2->Probe_Normal Binding Excitation Light Excitation (λex = 380 nm) Excitation->Probe_Normal

Caption: Ratiometric sensing mechanism of the BBMP probe for Zn²⁺.

Experimental_Workflow start Start prep_solutions Prepare Probe and Metal Ion Stock Solutions start->prep_solutions blank Measure Fluorescence of Probe Alone (F₀) prep_solutions->blank add_interferents Add Interfering Ions to Probe Solution blank->add_interferents incubate Incubate for Specified Time add_interferents->incubate measure_interference Measure Fluorescence (F) incubate->measure_interference competitive_assay Perform Competitive Binding Assay measure_interference->competitive_assay analyze Analyze Data: Compare F and F₀ competitive_assay->analyze end End analyze->end

References

Head-to-head comparison of different catalytic systems for 2-Phenylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-phenylbenzimidazole (B57529), a privileged scaffold in medicinal chemistry, has been the subject of extensive research, leading to a diverse array of catalytic systems. This guide provides an objective, data-driven comparison of various catalytic approaches, enabling informed decisions for synthetic route selection. The performance of different catalysts is evaluated based on key metrics such as reaction yield, time, temperature, and catalyst loading. Detailed experimental protocols for representative systems are also presented.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is highly dependent on the chosen catalytic system. The following tables summarize the performance of various catalysts, categorized for clarity.

Metal-Based Catalytic Systems

Metal catalysts, both homogeneous and heterogeneous, have been extensively explored for this transformation, often exhibiting high efficacy under mild conditions.[1]

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Nano-Fe₂O₃10 mol%Water60199[2]
Er(OTf)₃Not SpecifiedWater80Not SpecifiedHigh Yield[3]
ZrCl₄10 mol%Ethanol (B145695)Room TempNot SpecifiedExcellent Yield[3]
MgO@DFNSNot SpecifiedNot SpecifiedAmbientNot SpecifiedExcellent Yield[4]
Indion 190 resinNot SpecifiedNot SpecifiedAmbientShortHigh Yield[5]
TPA/PANI (18 wt%)150 mgEthanolRoom TempNot SpecifiedHigh Yield[6]
H₂SO₄@HTCCatalyticNot Specified80Not Specified48-90[7]
Zn-BNTNot SpecifiedAcetonitrileMicrowave0.25High Yield[8]
Co₂PNx@NCNot SpecifiedEthanolMildNot Specified>99 (Conversion)[9]
PS-Fe-salenNot SpecifiedNot Specified75ShortHigh Yield[10]
Green and Metal-Free Catalytic Systems

In line with the principles of green chemistry, several environmentally benign and metal-free catalytic systems have been developed.[1]

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium Chloride (NH₄Cl)30 mol%Ethanol80-902Moderate to Good[11]
Sodium Bisulfite (NaHSO₃)2 molWater80-901.5-2Not Specified[12]
Acetic AcidNot SpecifiedNot SpecifiedMicrowaveNot SpecifiedNot Specified[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Synthesis using Nano-Fe₂O₃ Catalyst[2]
  • Materials: o-phenylenediamine (B120857) (1 mmol), benzaldehyde (B42025) (1 mmol), nano-Fe₂O₃ catalyst (10 mol%), water (5 mL).

  • Procedure: A mixture of o-phenylenediamine, benzaldehyde, and the nano-Fe₂O₃ catalyst is placed in a round-bottom flask containing 5 mL of water. The mixture is stirred at 60 °C for the time specified in the comparative table. Upon completion, the reaction is monitored by thin-layer chromatography. The solid product is then separated, washed, and purified.

Synthesis using Ammonium Chloride (NH₄Cl)[11]
  • Materials: o-phenylenediamine (0.92 mmol), anisaldehyde (0.92 mmol), ethanol (4 mL), NH₄Cl (30 mol%).

  • Procedure: To a mixture of o-phenylenediamine and anisaldehyde in ethanol, NH₄Cl is added. The resulting mixture is stirred for 2 hours at 80°C. The reaction's completion is monitored by TLC. The reaction mixture is then poured into ice-cold water, leading to the precipitation of the product as a pale yellow solid. The solid is filtered, washed with water, dried, and purified by recrystallization from ethanol.

Synthesis using Sodium Bisulfite[12]
  • Materials: o-phenylenediamine (1 mol), benzaldehyde (1 mol), sodium bisulfite (2 mol), water (1200 g).

  • Procedure: In a reaction kettle, o-phenylenediamine and sodium bisulfite are added to water. The mixture is stirred and heated to 80-90 °C. Benzaldehyde is then added over 1 hour, and the reaction is maintained at temperature for 1.5-2 hours. After the reaction is complete, the mixture is cooled, and the product is collected by centrifugation, washed with water, and dried.

Visualizing the Synthesis Workflow

The general experimental workflow for the catalytic synthesis of this compound is depicted in the following diagram.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants o-Phenylenediamine & Benzaldehyde Mixing Mixing & Heating Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Filtration Filtration / Extraction Mixing->Filtration Purification Recrystallization / Chromatography Filtration->Purification Product This compound Purification->Product G Reactants o-Phenylenediamine + Benzaldehyde + Catalyst Intermediate1 Schiff Base Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound + Catalyst Intermediate2->Product Oxidative Aromatization

References

2-Phenylbenzimidazole Derivatives as Potent VEGFR-2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data validates the mechanism of 2-phenylbenzimidazole (B57529) derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This guide provides a comparative analysis of their performance against established VEGFR-2 inhibitors, supported by detailed experimental protocols and pathway visualizations for researchers, scientists, and drug development professionals.

Introduction: The Role of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Upon binding with its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival, which are essential processes for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.

Mechanism of Action: this compound Derivatives

Recent studies have identified this compound derivatives as a promising class of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain. By competitively blocking this site, these compounds prevent the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that drive angiogenesis. Several synthesized derivatives of this compound have demonstrated potent inhibitory activity against VEGFR-2 in in-vitro assays.

Comparative Performance of VEGFR-2 Inhibitors

The following table summarizes the in-vitro potency (IC50) of a highly potent this compound derivative in comparison to several well-established, FDA-approved VEGFR-2 inhibitors.

Inhibitor ClassCompoundVEGFR-2 IC50 (nM)
This compound Derivative 6.7 - 8.9 [1]
Multi-Kinase Inhibitors Sorafenib90[2]
Sunitinib80[3]
Axitinib0.2[4][5][6][7]
Pazopanib30[8]
Regorafenib4.2
Lenvatinib4.0 - 5.2

IC50 values represent the concentration of the inhibitor required to reduce the activity of the VEGFR-2 enzyme by 50% in in-vitro kinase assays. Lower values indicate higher potency.

Experimental Validation Protocols

The validation of this compound derivatives as VEGFR-2 inhibitors involves a series of key experiments. Detailed protocols for these assays are provided below to ensure reproducibility and accurate comparison.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on the kinase activity of recombinant human VEGFR-2 by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (Poly (Glu:Tyr, 4:1))

  • Test compound (e.g., this compound derivative)

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water. DTT can be added to a final concentration of 1 mM.

  • Prepare Master Mixture: For each reaction, mix 6 µl of 5x Kinase Buffer, 1 µl of 500 µM ATP, 1 µl of 50x PTK substrate, and 17 µl of sterile deionized water.

  • Plate Setup: Add 25 µl of the master mixture to each well of a white 96-well plate.

  • Add Inhibitor: Add 5 µl of the diluted test compound to the respective wells. For the positive control (no inhibitor) and blank (no enzyme), add 5 µl of 1x Kinase Buffer with the same DMSO concentration.

  • Add Enzyme: To the test and positive control wells, add 20 µl of diluted VEGFR-2 enzyme (e.g., 1 ng/µl). To the blank wells, add 20 µl of 1x Kinase Buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection: Add 50 µl of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure the luminescence using a microplate reader. The inhibitory activity is calculated by comparing the signal in the presence of the inhibitor to the positive control.

Cellular VEGFR-2 Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium

  • Recombinant human VEGF-A

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Culture HUVECs in 6-well plates to 80-90% confluency. Starve the cells in serum-free medium for 12-16 hours.

  • Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • VEGF Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize phosphorylated VEGFR-2 levels to total VEGFR-2 and the loading control (β-actin).

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the effect of an inhibitor on the formation of new blood vessels.

Materials:

  • Matrigel

  • Pro-angiogenic factors (e.g., VEGF, FGF-2)

  • Test compound

  • Mice (e.g., C57BL/6 or nude mice)

  • Anesthetic

  • Surgical tools

  • Hemoglobin assay kit or anti-CD31 antibody for immunohistochemistry

Procedure:

  • Prepare Matrigel Mixture: On ice, mix Matrigel with pro-angiogenic factors and the test compound or vehicle control. The final volume is typically 0.3-0.5 mL per injection.

  • Subcutaneous Injection: Anesthetize the mice and subcutaneously inject the Matrigel mixture into the dorsal flank. The Matrigel will solidify at body temperature, forming a plug.

  • Incubation Period: Allow 7-14 days for blood vessels from the host to infiltrate the Matrigel plug.

  • Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content, which correlates with the density of new blood vessels.

    • Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an anti-CD31 antibody to visualize and quantify the microvessel density.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of this compound as a VEGFR-2 inhibitor and the experimental process for its validation, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_responses Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Inhibitor This compound Inhibitor->Dimerization Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start in_vitro In Vitro Kinase Assay (IC50 Determination) start->in_vitro cell_based Cellular Phosphorylation Assay (Western Blot) in_vitro->cell_based in_vivo In Vivo Angiogenesis Assay (Matrigel Plug) cell_based->in_vivo validation Mechanism Validation in_vivo->validation

Caption: Experimental workflow for validating VEGFR-2 inhibitors.

Conclusion

The available data strongly supports the mechanism of this compound derivatives as potent inhibitors of VEGFR-2. Their performance in in-vitro assays is comparable, and in some cases superior, to established multi-kinase inhibitors. The detailed experimental protocols provided herein offer a standardized framework for further investigation and comparison of novel anti-angiogenic compounds. The continued exploration of this chemical scaffold holds significant promise for the development of more selective and effective cancer therapies.

References

Unveiling the Photostability of 2-Phenylbenzimidazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the photostability of active pharmaceutical ingredients and cosmetic components is paramount. This guide provides a comparative analysis of the photostability of 2-Phenylbenzimidazole (B57529) (PBI) derivatives, a class of compounds frequently used as UV filters in sunscreens and other photoprotective applications. The data presented herein, supported by experimental protocols, aims to facilitate informed decisions in the development of photostable formulations.

The photostability of a compound dictates its ability to withstand light exposure without undergoing chemical degradation. For UV filters like this compound derivatives, this is a critical attribute, as their primary function relies on absorbing UV radiation. Photodegradation can not only lead to a loss of efficacy but also the formation of potentially harmful byproducts. This analysis delves into the available quantitative data on the photostability of key PBI derivatives and outlines the methodologies used to assess this crucial parameter.

Comparative Photostability Data

The photostability of this compound derivatives is influenced by their molecular structure, particularly the nature and position of substituents on the aromatic rings. The following table summarizes key quantitative parameters related to the photostability of the parent compound, this compound (PBI), and its widely used sulfonic acid derivative, this compound-5-sulfonic acid (PBSA), also known as Ensulizole.

CompoundDerivative NameParameterValueSolvent/ConditionsReference
This compoundPBISinglet Oxygen Quantum Yield (ΦΔ)0.07Acetonitrile[1]
This compound-5-sulfonic acidPBSA (Ensulizole)Singlet Oxygen Quantum Yield (ΦΔ)0.04Acetonitrile[1]
This compound-5-sulfonic acidPBSA (Ensulizole)Photodegradation Quantum Yield (Φp)2.70 x 10⁻⁴pH 6.8 buffer solution[2][3]

It is noteworthy that the sodium salt of PBSA has been reported to exhibit greater photochemical stability compared to the acid form.[2] Furthermore, studies on novel benzimidazole (B57391) derivatives have identified compounds with enhanced photostability. For instance, one derivative demonstrated a photostability of 98.4% compared to 96.7% for PBSA under similar test conditions, highlighting the potential for targeted synthesis of more robust UV filters.

Experimental Protocols

The assessment of photostability is crucial for regulatory approval and product development. A typical experimental workflow involves exposing the compound to a controlled light source and monitoring its degradation over time using chromatographic techniques.

Experimental Protocol for Photostability Testing of this compound Derivatives

1. Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution, depending on solubility). A typical concentration is in the range of 10-100 µg/mL.

  • For testing in a formulated product (e.g., a sunscreen lotion), extract the active ingredient using an appropriate solvent followed by filtration or solid-phase extraction to remove matrix components.

2. Irradiation:

  • Transfer the sample solution to a quartz cuvette or place a thin film of the formulated product on a suitable substrate (e.g., a quartz plate).

  • Expose the sample to a light source that mimics the solar spectrum, such as a xenon arc lamp or a high-pressure mercury lamp with appropriate filters to remove wavelengths below 290 nm.

  • The irradiance of the lamp should be measured and controlled using a calibrated radiometer.

  • Simultaneously, prepare a "dark control" sample, which is identical to the test sample but shielded from light (e.g., wrapped in aluminum foil), to account for any thermal degradation.

3. Degradation Monitoring:

  • At predetermined time intervals, withdraw aliquots of the irradiated and dark control samples.

  • Analyze the concentration of the parent compound using a validated High-Performance Liquid Chromatography (HPLC) method.

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of solvents such as methanol (B129727), acetonitrile, and water, often with a small amount of acid (e.g., phosphoric acid or acetic acid) to improve peak shape. A typical mobile phase could be a gradient of methanol and water.[4][5]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the specific this compound derivative, which is typically around 300-310 nm.[6]

    • Injection Volume: 20 µL.

4. Data Analysis:

  • Plot the concentration of the this compound derivative as a function of irradiation time.

  • Determine the photodegradation kinetics (e.g., first-order or zero-order).

  • Calculate the photodegradation rate constant (k) and the half-life (t½) of the compound.

  • If an actinometer is used to measure the photon flux, the photodegradation quantum yield (Φp) can be calculated.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in the evaluation and the phototoxic effects of this compound derivatives, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution Irradiation Irradiate with UV Source Stock_Solution->Irradiation Formulation_Extraction Extract from Formulation Formulation_Extraction->Irradiation Aliquots Withdraw Aliquots Irradiation->Aliquots Dark_Control Prepare Dark Control Dark_Control->Aliquots HPLC HPLC Analysis Aliquots->HPLC Kinetics Determine Kinetics (k, t½) HPLC->Kinetics Quantum_Yield Calculate Quantum Yield (Φp) HPLC->Quantum_Yield

Experimental Workflow for Photostability Testing

Upon absorption of UV radiation, some this compound derivatives can transition to an excited state, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, potentially causing DNA damage and other phototoxic effects.

Signaling_Pathway PBI This compound Derivative Excited_State Excited State (PBI*) PBI->Excited_State Absorption UV UV Radiation UV->PBI ROS Reactive Oxygen Species (e.g., ¹O₂, O₂⁻, •OH) Excited_State->ROS Energy/Electron Transfer to O₂ Cellular_Components Cellular Components (DNA, Proteins, Lipids) ROS->Cellular_Components Oxidation DNA_Damage DNA Damage Cellular_Components->DNA_Damage Phototoxicity Phototoxicity DNA_Damage->Phototoxicity

General Pathway of ROS-Mediated Phototoxicity

References

Benchmarking the Performance of 2-Phenylbenzimidazole-Based OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organic Light-Emitting Diodes (OLEDs) utilizing 2-phenylbenzimidazole (B57529) and its derivatives have become a cornerstone in the development of high-performance display and lighting technologies. These materials are prized for their excellent electron-transporting, hole-blocking, and host capabilities, which contribute to enhanced efficiency, stability, and color purity in OLED devices. This guide provides an objective comparison of the performance of this compound-based OLEDs against prominent alternatives, supported by experimental data, detailed protocols, and visual representations of device architecture and energy level diagrams.

Performance Comparison of this compound-Based OLEDs and Alternatives

The performance of OLEDs is critically dependent on the materials used in the various layers of the device stack. This compound derivatives, most notably 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), have been extensively studied and utilized, primarily as electron transport layers (ETLs), hole-blocking layers (HBLs), and host materials in the emissive layer (EML). The following tables summarize the key performance metrics of OLEDs incorporating this compound-based materials compared to devices employing alternative materials.

Table 1: Performance Comparison of Electron Transport Layer (ETL) Materials
ETL MaterialHost:EmitterTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)CIE Coordinates (x, y)
TPBi CBP:Ir(ppy)₃ (Green)~3.0>1000032238.7Not Reported
DPPCBP:Ir(ppy)₃ (Green)Not ReportedNot Reported393211Not Reported
TPBi mCBP:FIrpic (Blue)Not ReportedNot ReportedNot Reported13Not ReportedNot Reported
PCmCBP:FIrpic (Blue)Not ReportedNot ReportedNot Reported19Not ReportedNot Reported
TPBi TCTA:Ir(MDQ)₂(acac) (Red)~3.0>1000010.1 (@1000 cd/m²)Not ReportedNot ReportedNot Reported
BmPyPBTCTA:Ir(MDQ)₂(acac) (Red)~2.5>2000034.4 (@1000 cd/m²)Not ReportedNot ReportedNot Reported
TmPyPBTCTA:Ir(MDQ)₂(acac) (Red)~2.8>1500024.8 (@1000 cd/m²)Not ReportedNot ReportedNot Reported

Data compiled from multiple research articles. Performance metrics can vary based on the full device architecture and fabrication conditions.

Table 2: Performance Comparison of Hole-Blocking Layer (HBL) Materials in Green Fluorescent OLEDs
HBL MaterialEmitterMax. Luminance (cd/m²)
TPBi Not Specified4400
BphenNot Specified4700
Alq₃Not Specified4500
TAZNot Specified3200

This table highlights the role of TPBi as a competent hole-blocking material, with its performance being comparable to other commonly used HBL materials like Bphen and Alq₃.[1][2]

Table 3: Performance Comparison of Host Materials in Green Phosphorescent and TADF OLEDs
Host MaterialEmitterMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)
p-CbzBiz (Carbazole/Benzimidazole derivative) Ir(ppy)₂(acac) (PhOLED)83.374.821.8
CBPIr(ppy)₂(acac) (PhOLED)Not ReportedNot Reported22.1
o-CbzBiz (Carbazole/Benzimidazole derivative) 4CzIPN (TADF)Not ReportedNot Reported16.7
TPBi Ir(ppy)₃ (PhOLED)1921Not Reported
TPBI-Cz (Carbazole-modified TPBi) Ir(ppy)₃ (PhOLED)4846Not Reported
TPBI-DPA (Diphenylamine-modified TPBi) Ir(ppy)₃ (PhOLED)6070Not Reported

The data indicates that modifying the this compound core, as seen in the carbazole-functionalized derivatives, can lead to highly efficient host materials for both phosphorescent and TADF emitters, often outperforming the standard host material CBP in certain aspects.[3][4]

Experimental Protocols

The following sections detail the typical methodologies for the fabrication and characterization of this compound-based OLEDs, as synthesized from the referenced literature.

OLED Fabrication

A standardized fabrication process for multilayer OLEDs using thermal evaporation in a high-vacuum environment is outlined below:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried in an oven at 120 °C for 30 minutes. Immediately before use, the ITO surface is treated with UV-ozone for 15 minutes to improve the work function and enhance hole injection.

  • Organic Layer Deposition: The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr). The organic layers are deposited sequentially onto the ITO anode. The deposition rates and thicknesses are precisely controlled using quartz crystal microbalances. A typical layer stack might be:

    • Hole Injection Layer (HIL): e.g., HAT-CN (15 nm)

    • Hole Transport Layer (HTL): e.g., TAPC (30 nm)

    • Emissive Layer (EML): A host material (e.g., a this compound derivative or CBP) doped with an appropriate emitter (e.g., Ir(ppy)₂) at a specific concentration (e.g., 10 wt%). The thickness is typically around 30 nm.

    • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): e.g., TPBi (30-50 nm)

    • Electron Injection Layer (EIL): e.g., LiF (1 nm)

  • Cathode Deposition: Following the organic layer deposition, a metal cathode, typically Aluminum (Al) (100 nm), is deposited on top of the EIL without breaking the vacuum.

  • Encapsulation: The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

OLED Characterization

The performance of the fabricated OLEDs is characterized using a suite of electro-optical measurement tools:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer. This provides information on the turn-on voltage, driving voltage, and luminance of the device.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer at a constant driving current. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the color of the emitted light.

  • Efficiency Calculations:

    • Current Efficiency (CE): Calculated from the luminance (in cd/m²) and the current density (in A/m²).

    • Power Efficiency (PE): Calculated from the current efficiency and the driving voltage.

    • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. This is typically measured using a calibrated integrating sphere setup to capture all emitted light.

  • Operational Lifetime: The stability of the device is evaluated by monitoring the luminance decay over time at a constant initial luminance (e.g., 1000 cd/m²). The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.

Visualizing Device Architecture and Energy Levels

The following diagrams, generated using Graphviz, illustrate typical device structures and the corresponding energy level alignments for OLEDs incorporating this compound derivatives.

G cluster_anode Anode Side cluster_emissive Emissive Layer cluster_cathode Cathode Side Anode Anode (ITO) HIL HIL Anode->HIL Hole Injection HTL HTL HIL->HTL Hole Transport EML EML (Host:Emitter) HTL->EML Hole Injection ETL ETL (this compound Derivative) ETL->EML Electron Injection EIL EIL EIL->ETL Electron Transport Cathode Cathode (Al) Cathode->EIL Electron Injection

Typical OLED Architecture with a this compound-based ETL.

G cluster_levels Energy Levels (eV) cluster_arrows Anode_LUMO Anode (ITO) ~ -4.7 HTL_HOMO HTL ~ -5.5 Anode_LUMO->HTL_HOMO Host_HOMO Host (e.g., CBP) ~ -6.0 HTL_HOMO->Host_HOMO HTL_LUMO ~ -2.3 Host_LUMO ~ -2.8 HTL_LUMO->Host_LUMO ETL_HOMO ETL (TPBi) ~ -6.2 Host_HOMO->ETL_HOMO ETL_LUMO ~ -2.7 Host_LUMO->ETL_LUMO Cathode_LUMO Cathode (Al) ~ -4.2 ETL_LUMO->Cathode_LUMO Hole Hole Injection Recombination Exciton Recombination Hole->Recombination Electron Electron Injection Electron->Recombination

Energy Level Diagram of a Typical Multilayer OLED.

References

Safety Operating Guide

Proper Disposal of 2-Phenylbenzimidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-phenylbenzimidazole (B57529) is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential safety information and a clear, procedural framework for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. The compound is known to cause skin and serious eye irritation, may lead to respiratory irritation if inhaled, and is harmful if swallowed.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[2][3]

  • Respiratory Protection: In areas with inadequate ventilation or when generating dust, use a NIOSH-approved respirator.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

Quantitative Safety Data Summary

The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationPrecautionary Statement Highlights
Acute Oral Toxicity Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 1 / Category 2H318: Causes serious eye damage. / H319: Causes serious eye irritation.
Target Organ Toxicity Single Exposure, Category 3 (Respiratory system)H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment Acute Hazard, Category 2H401: Toxic to aquatic life.[4]
Disposal P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.

1. Waste Characterization and Segregation:

  • Solid Waste: Collect un-used or contaminated this compound powder in a designated, sealed container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
  • Contaminated Materials: Any items grossly contaminated with this compound, such as weigh boats, gloves, or paper towels, should be considered hazardous waste and placed in the same designated container.
  • Solutions: If this compound is in a solvent, the entire solution must be disposed of as hazardous waste. Do not pour down the drain. The solvent will dictate the specific waste stream.

2. Containerization and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure lid. Ensure the container is in good condition.
  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other components if it is a mixture. Include the approximate quantity and the date. Affix any specific hazard pictograms as required by your institution.

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS office or the designated chemical waste coordinator to schedule a pickup.
  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.

Accidental Spill Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Control Dust: Avoid generating dust.

  • Clean-up: For small spills, carefully sweep or vacuum the solid material into a suitable disposal container. Use proper PPE during cleanup.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_contain Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste (Solid Residue & Contaminated Items) A->B Begin Disposal C Segregate from Incompatible Waste B->C Ensure Compatibility D Place in a Labeled, Sealed, Compatible Container C->D E Label Includes: 'Hazardous Waste', Chemical Name, Date D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Disposal by Licensed Hazardous Waste Vendor G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Phenylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Phenylbenzimidazole. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 1H-Benzimidazole, 2-phenyl-; 2-Phenyl-1H-benzimidazole; Benzimidazole, 2-phenyl[1]

  • CAS Number: 716-79-0[1]

Hazard Summary: this compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[2] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the final and critical barrier to exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specifications & Remarks
Eye/Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield offers a fuller range of protection against splashes.[3]
Skin Protection Chemical-resistant GlovesWear appropriate protective gloves.[1] While specific breakthrough times are not listed, nitrile gloves generally offer excellent protection.[3] Avoid PVC gloves as they offer little chemical protection.[3]
Protective ClothingWear fire/flame resistant and impervious clothing.[2] Gowns should have closed fronts and long sleeves with tight-fitting cuffs.[3]
Respiratory Protection Dust Mask or RespiratorUse a dust respirator (e.g., N95 type) if dust is generated.[4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area. Use only outdoors or in a well-ventilated area.[1][2]

  • Facilities should be equipped with an eyewash station and a safety shower.[6]

  • Keep the container tightly closed when not in use.[6]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[6]

2. Handling the Chemical:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[6]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Minimize dust generation and accumulation.[6]

3. In Case of Accidental Exposure:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][6] If skin irritation occurs, get medical help.[2]

  • If in Eyes: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[6] Call a poison center or doctor if you feel unwell.[1]

4. Accidental Release Measures:

  • Use proper personal protective equipment as indicated above.[6]

  • Avoid dust formation.[2]

  • Sweep up and shovel the material into suitable, closed containers for disposal.[1]

  • Prevent the chemical from entering drains.[2]

Quantitative Toxicity Data

Toxicity Metric Value Route of Exposure
LD50500.1 mg/kgOral

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not let the chemical enter drains.[2]

  • Container Disposal: Handle uncleaned containers as you would the product itself.[7] Do not mix with other waste.[7]

Workflow for Handling and Emergency Response

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather Materials prep_vent->prep_materials handling_weigh Weigh/Measure Chemical prep_materials->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Work Area handling_procedure->cleanup_decontaminate emergency_spill Spill Occurs handling_procedure->emergency_spill emergency_exposure Personal Exposure Occurs handling_procedure->emergency_exposure cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash end End cleanup_wash->end spill_actions Evacuate Area Contain Spill Follow SDS Cleanup emergency_spill->spill_actions Yes exposure_actions Move to Fresh Air Flush Affected Area (15+ min) Seek Immediate Medical Attention emergency_exposure->exposure_actions Yes start Start start->prep_ppe

Caption: Logical workflow for handling this compound and responding to emergencies.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.